molecular formula C10H9IO4 B1298536 Dimethyl iodoterephthalate CAS No. 165534-79-2

Dimethyl iodoterephthalate

Cat. No.: B1298536
CAS No.: 165534-79-2
M. Wt: 320.08 g/mol
InChI Key: GJVIVAYVYHUGOO-UHFFFAOYSA-N
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Description

Dimethyl iodoterephthalate is a useful research compound. Its molecular formula is C10H9IO4 and its molecular weight is 320.08 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl iodoterephthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl iodoterephthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl iodoterephthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 2-iodobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9IO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVIVAYVYHUGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348410
Record name Dimethyl iodoterephthalate
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Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165534-79-2
Record name Dimethyl iodoterephthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 165534-79-2
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl 2-Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl 2-iodoterephthalate, a key intermediate in the development of various functional materials and pharmaceutical compounds. This document delves into the primary synthetic methodologies, offering a detailed, step-by-step protocol for the Sandmeyer reaction of dimethyl 2-aminoterephthalate, a reliable and scalable approach. Furthermore, it explores the potential for direct electrophilic iodination of dimethyl terephthalate. A thorough characterization of the target compound is presented, including expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing researchers with the necessary benchmarks for product validation. This guide is intended to serve as a practical resource, grounded in established chemical principles, to facilitate the efficient and successful synthesis and purification of high-purity dimethyl 2-iodoterephthalate.

Introduction: The Significance of Dimethyl 2-Iodoterephthalate

Dimethyl 2-iodoterephthalate is a substituted aromatic dicarboxylate ester that has garnered significant interest as a versatile building block in organic synthesis. Its utility stems from the presence of three key functional groups: two methyl esters and an iodine atom strategically positioned on the aromatic ring. The ester functionalities provide sites for hydrolysis, amidation, or transesterification, enabling the incorporation of this moiety into larger molecular architectures such as polymers and macrocycles.

The carbon-iodine bond is particularly noteworthy, serving as a highly effective handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This reactivity allows for the facile introduction of diverse substituents at the 2-position, paving the way for the synthesis of complex molecules with tailored electronic and steric properties. Consequently, dimethyl 2-iodoterephthalate is a valuable precursor in the synthesis of novel organic materials, metal-organic frameworks (MOFs), and pharmaceutical intermediates.

This guide provides a detailed exploration of the synthesis and characterization of this important compound, with a focus on practical, field-proven methodologies.

Synthetic Pathways: A Tale of Two Strategies

The synthesis of dimethyl 2-iodoterephthalate can be approached via two principal strategies: the functionalization of a pre-existing substituted terephthalate or the direct iodination of the parent dimethyl terephthalate.

The Sandmeyer Reaction: A Robust and Reliable Route

The most established and widely applicable method for the introduction of an iodo group onto an aromatic ring, in a regioselective manner, is the Sandmeyer reaction.[1][2] This reaction proceeds via the diazotization of an aromatic amine, followed by the substitution of the resulting diazonium salt with an iodide anion. For the synthesis of dimethyl 2-iodoterephthalate, the readily available starting material is dimethyl 2-aminoterephthalate.

The causality behind this choice of strategy lies in the high efficiency and predictability of the Sandmeyer reaction for this class of transformation. The reaction is initiated by the formation of nitrous acid in situ from sodium nitrite and a strong acid, which then reacts with the primary aromatic amine to form a diazonium salt. This intermediate is typically unstable and is immediately treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas, a thermodynamically highly favorable process, to yield the desired aryl iodide.

Diagram 1: The Sandmeyer Reaction Mechanism

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_substitution Iodide Substitution Dimethyl_2-aminoterephthalate Dimethyl 2-aminoterephthalate Diazonium_Salt Diazonium Salt Intermediate Dimethyl_2-aminoterephthalate->Diazonium_Salt Diazotization Nitrous_Acid NaNO₂, H₂SO₄ Nitrous_Acid->Diazonium_Salt Dimethyl_2-iodoterephthalate Dimethyl 2-iodoterephthalate Diazonium_Salt->Dimethyl_2-iodoterephthalate Nucleophilic Substitution Nitrogen_Gas N₂ Gas Diazonium_Salt->Nitrogen_Gas Elimination Potassium_Iodide Potassium Iodide (KI) Potassium_Iodide->Dimethyl_2-iodoterephthalate

Caption: The two-stage process of the Sandmeyer reaction for the synthesis of dimethyl 2-iodoterephthalate.

Direct Electrophilic Iodination: An Alternative Approach

An alternative synthetic route is the direct electrophilic iodination of dimethyl terephthalate. This method, while conceptually simpler, presents significant challenges. The two methoxycarbonyl groups are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.[3] Therefore, a highly reactive iodinating agent is required.

Molecular iodine (I₂) itself is a weak electrophile and requires an activating agent, typically an oxidizing agent, to generate a more potent electrophilic species, such as the iodonium ion (I⁺).[4] Common activating systems include nitric acid, iodic acid, or N-iodosuccinimide (NIS) in the presence of a strong acid.[4][5][6]

The primary drawback of this approach is the potential for a lack of regioselectivity, leading to a mixture of iodinated isomers, and the harsh reaction conditions that may be required, which could lead to side reactions or decomposition of the starting material.

Experimental Protocols

The following protocols are presented as a guide for the synthesis and purification of dimethyl 2-iodoterephthalate. As with all chemical procedures, appropriate personal protective equipment (PPE) should be worn, and all manipulations should be conducted in a well-ventilated fume hood.

Synthesis via Sandmeyer Reaction

This protocol is adapted from general procedures for the Sandmeyer reaction of aromatic amines.[7]

Materials:

  • Dimethyl 2-aminoterephthalate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add dimethyl 2-aminoterephthalate (1.0 eq).

    • Carefully add a mixture of deionized water and concentrated sulfuric acid (prepared by slowly adding the acid to water with cooling) while maintaining the temperature below 10 °C with an ice-salt bath.

    • Stir the resulting suspension until a fine, uniform slurry is obtained.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water and add it dropwise to the stirred suspension via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid.

  • Iodide Substitution:

    • In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • The crude product will precipitate as a solid.

  • Work-up and Purification:

    • Collect the crude solid by vacuum filtration and wash it with cold deionized water.

    • To remove any unreacted iodine, wash the solid with a 10% aqueous solution of sodium thiosulfate until the filtrate is colorless.

    • Wash the solid again with deionized water and dry it under vacuum.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as methanol or a mixture of ethanol and water.

    • Alternatively, dissolve the crude product in dichloromethane, wash with water, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can then be recrystallized.

Diagram 2: Experimental Workflow for Sandmeyer Synthesis

Sandmeyer_Workflow Start Start: Dimethyl 2-aminoterephthalate Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Start->Diazotization Iodide_Addition Addition to KI Solution (Vigorous Stirring) Diazotization->Iodide_Addition Reaction Reaction at Room Temperature (2-3 hours) Iodide_Addition->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Washing (H₂O, Na₂S₂O₃, H₂O) Filtration->Washing Drying Drying under Vacuum Washing->Drying Purification Recrystallization (e.g., Methanol) Drying->Purification Product Pure Dimethyl 2-iodoterephthalate Purification->Product

Caption: A step-by-step workflow for the synthesis and purification of dimethyl 2-iodoterephthalate via the Sandmeyer reaction.

Characterization of Dimethyl 2-Iodoterephthalate

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected analytical data for dimethyl 2-iodoterephthalate.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₀H₉IO₄
Molecular Weight320.08 g/mol
AppearanceWhite to off-white solid
Melting PointData not readily available, but expected to be a sharp melting point for a pure compound.
Spectroscopic Data

The following spectroscopic data are predicted based on the structure of dimethyl 2-iodoterephthalate and data from similar compounds.[8][9]

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the structure of the product. The expected signals are:

  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the solvent used.

  • Methyl Ester Protons: Two singlets, each integrating to 3H, are expected for the two non-equivalent methyl ester groups. These will likely appear in the region of δ 3.8-4.0 ppm.

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the carbon framework:

  • Carbonyl Carbons: Two signals for the ester carbonyl carbons are expected in the region of δ 164-168 ppm.

  • Aromatic Carbons: Six signals are expected for the six aromatic carbons. The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect and is expected to appear in the region of δ 90-100 ppm. The other aromatic carbons will appear in the typical range of δ 125-140 ppm.

  • Methyl Carbons: Two signals for the methyl carbons of the ester groups are expected around δ 52-54 ppm.[8]

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 320, corresponding to the molecular weight of dimethyl 2-iodoterephthalate.

  • Isotope Pattern: The presence of iodine will result in a characteristic M+1 peak with a very low relative abundance.

  • Fragmentation Pattern: Common fragmentation pathways for dimethyl esters of aromatic dicarboxylic acids involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 289, and the loss of a carbomethoxy group (-COOCH₃) to give a fragment at m/z 261. Further fragmentation of the aromatic ring may also be observed.

4.2.4. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl stretch of the ester groups.

  • C-O Stretch (Ester): Absorption bands in the region of 1200-1300 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester.

  • Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ will be present due to the aromatic ring.

  • C-H Stretch (Aromatic and Aliphatic): C-H stretching vibrations for the aromatic ring will appear above 3000 cm⁻¹, while those for the methyl groups will be just below 3000 cm⁻¹.

  • C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may be difficult to observe with standard instrumentation.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of dimethyl 2-iodoterephthalate. The Sandmeyer reaction of dimethyl 2-aminoterephthalate stands out as the most reliable and efficient synthetic route, offering high yields and regioselectivity. The provided experimental protocol, coupled with the comprehensive characterization data, will serve as a valuable resource for researchers in academia and industry. The successful synthesis of this versatile building block opens up numerous possibilities for the development of novel materials and pharmaceuticals, underscoring its importance in modern organic chemistry.

References

  • Luliński, S., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-405. Available at: [Link]

  • BenchChem. (2025).
  • Baba Farid Group of Institutions. (n.d.).
  • Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. BIPM. Available at: [Link]

  • Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Available at: [Link]

  • Tomás, R. A., et al. (2024). Terephthalic Acid, Dimethyl Terephthalate, and Isophthalic Acid.
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Jia, N., et al. (2025). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available at: [Link]

  • Wang, X., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society, 143(24), 9236–9242. Available at: [Link]

  • Stavber, S., & Jereb, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487-1513.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8441, Dimethyl terephthalate. PubChem. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Varejka, M., et al. (2013). Electrophilic monoiodination of terminal alkenes. Organic & Biomolecular Chemistry, 11(17), 2891-2897. Available at: [Link]

  • Kumar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3323-3354. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material Process optimization by NMR-assisted investigation of chemical pathways during depolymerization of PET in. The Royal Society of Chemistry.
  • ResearchGate. (n.d.).
  • NIST. (n.d.). 1,4-Benzenedicarboxylic acid, dimethyl ester. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of dimethyle terephthalate DMT produced from methanolysis of PET wastes..
  • ResearchGate. (n.d.). FTIR spectra of TPA: (a) product TPA; (b) standard TPA..
  • NIST. (n.d.). Dimethyl phthalate. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry.
  • Sciforum. (2024). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Sciforum.
  • ResearchGate. (n.d.). Average mass spectra of thermograms the studied samples: a) Virgin PET,....
  • Hodgson, H. H. (n.d.). THE SAYDIMEYER REACTION.
  • OSTI.GOV. (n.d.). Iodine-Catalyzed Isomerization of Dimethyl Muconate. OSTI.GOV. Available at: [Link]

  • PubMed. (2018). Iodine-Catalyzed Isomerization of Dimethyl Muconate. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). One-Pot Conversion of Dimethyl Terephthalate into 1,4-Cyclohexanedimethanol with Supported Trimetallic RuPtSn Catalysts.
  • ResearchGate. (n.d.). Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio.
  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). NP-MRD. Available at: [Link]

  • Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
  • ScienceDirect. (2000).
  • YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]

  • NIH. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. NIH. Available at: [Link]

  • NIH. (n.d.). Infrared Intensities and Molar Refraction of Amorphous Dimethyl Carbonate – Comparisons to Four Interstellar Molecules. NIH. Available at: [Link]

  • J-STAGE. (n.d.). Infrared Spectrum of Terephthalic Acid. J-STAGE. Available at: [Link]

  • PubMed. (2022). The p-Phthalates Terephthalic Acid and Dimethyl Terephthalate Used in the Manufacture of PET Induce In Vitro Adipocytes Dysfunction by Altering Adipogenesis and Thermogenesis Mechanisms. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 2-iodoterephthalate is a halogenated aromatic diester of significant interest to researchers in materials science and synthetic organic chemistry. As a derivative of dimethyl terephthalate (DMT), a high-volume commodity chemical used in the production of polyesters like polyethylene terephthalate (PET), the introduction of an iodine atom onto the benzene ring dramatically alters its chemical reactivity and physical properties.[1] This modification transforms a relatively inert monomer building block into a versatile synthetic intermediate.

The presence of the carbon-iodine (C-I) bond provides a reactive handle for a variety of cross-coupling reactions, allowing for the synthesis of complex, functionalized aromatic structures. This guide offers a comprehensive overview of the known physical and chemical properties of dimethyl 2-iodoterephthalate, provides detailed protocols for its characterization and use, and explores its potential applications for professionals in research and drug development.

Molecular Structure and Core Characteristics

Dimethyl 2-iodoterephthalate, with the IUPAC name dimethyl 2-iodobenzene-1,4-dicarboxylate, consists of a benzene ring substituted with two methyl ester groups at the 1 and 4 positions and an iodine atom at the 2 position.[1] The introduction of the large, electron-rich iodine atom ortho to one of the ester groups creates significant steric and electronic effects that define the molecule's unique properties.

Key structural features include:

  • Aryl Iodide Moiety: The C-I bond is the most reactive site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

  • Ester Functionality: The two methyl ester groups can undergo hydrolysis or transesterification, enabling its incorporation into polyester backbones.

  • Asymmetric Substitution: The substitution pattern breaks the symmetry seen in the parent DMT molecule, which has implications for its crystallinity and spectroscopic signature.

The interplay between these functional groups makes dimethyl 2-iodoterephthalate a valuable building block for creating functionalized polymers and complex organic molecules.[2][3]

Physical Properties

The physical properties of dimethyl 2-iodoterephthalate are influenced by its increased molecular weight and the strong intermolecular forces resulting from the polarizable iodine atom. While extensive experimental data is not widely published, the known properties are summarized below and compared with its non-iodinated parent compound, dimethyl terephthalate (DMT).

PropertyDimethyl 2-iodoterephthalateDimethyl Terephthalate (for comparison)
Molecular Formula C₁₀H₉IO₄[1]C₁₀H₁₀O₄[4]
Molecular Weight 320.08 g/mol [1]194.18 g/mol [4]
Appearance White to pale yellow crystalline powderWhite flakes or crystals[5]
Melting Point Data not widely available; expected to be higher than DMT140-142 °C[4]
Boiling Point Data not widely available; expected to be higher than DMT288 °C[4]
Solubility Data not widely available; likely soluble in chlorinated solvents and polar aprotic solvents.Slightly soluble in water; soluble in hot alcohol, ether, and chloroform.[6][7]
CAS Number 165534-79-2[1]120-61-6[4]

Note: The increased molecular weight and polarity due to the iodine atom are expected to result in a higher melting and boiling point compared to DMT, though specific experimental values are not readily found in public literature.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of dimethyl 2-iodoterephthalate. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The asymmetry of the molecule results in a distinct set of signals for the aromatic protons.

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The integration of these signals will be 1H each. Two singlets corresponding to the two non-equivalent methyl ester groups (-OCH₃) would appear in the upfield region (typically δ 3.8-4.0 ppm), each integrating to 3H. For comparison, the parent DMT shows a single aromatic proton signal (a singlet at ~8.1 ppm) and a single methyl proton signal (a singlet at ~3.9 ppm) due to its symmetry.[8]

  • ¹³C NMR: The spectrum will display 10 distinct signals. This includes six signals for the aromatic carbons, two for the carbonyl carbons of the ester groups, and two for the methyl carbons. The carbon atom directly bonded to the iodine (C-I) will show a signal at a characteristic upfield chemical shift compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of dimethyl 2-iodoterephthalate is expected to exhibit the following characteristic absorption bands:

  • C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): Strong peaks in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

  • C-I Stretch: A weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 320, corresponding to the molecular weight of the compound.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the halogen will be observed, simplifying the spectrum compared to chlorinated or brominated analogs.

  • Fragmentation: Common fragmentation pathways would include the loss of a methoxy group (-OCH₃, m/z = 31) to give a peak at m/z = 289, and the loss of a methyl carboxylate group (-COOCH₃, m/z = 59).

Chemical Properties and Reactivity

The chemical behavior of dimethyl 2-iodoterephthalate is dictated by its two primary functional regions: the ester groups and the aryl iodide bond.

Reactions of the Ester Groups

The methyl ester groups can undergo standard ester chemistry:

  • Hydrolysis: Treatment with aqueous acid or base will hydrolyze the esters to the corresponding 2-iodoterephthalic acid.

  • Transesterification: Reaction with other alcohols, particularly in the presence of a catalyst, can replace the methyl groups. This reaction is fundamental to incorporating the molecule into polyester chains with diols like ethylene glycol or butanediol.[9]

Reactivity of the Aryl Iodide Bond

The C-I bond is the most synthetically versatile part of the molecule. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, making them invaluable in modern organic synthesis.[10] This reactivity allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds at a specific position on the aromatic ring.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester to form a biaryl linkage. This is one of the most robust and widely used methods for C-C bond formation.[10][11]

  • Heck Coupling: Reaction with an alkene to form a new substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethynyl structure.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The ability to undergo these transformations makes dimethyl 2-iodoterephthalate an excellent precursor for advanced materials, where precise control over the final structure is required.

Synthesis and Experimental Protocols

Dimethyl 2-iodoterephthalate is not a commodity chemical and is typically synthesized in a laboratory setting. A common and logical synthetic route is the Fischer esterification of 2-iodoterephthalic acid.

Workflow for Synthesis via Fischer Esterification

The following diagram illustrates the logical flow for the synthesis and purification of dimethyl 2-iodoterephthalate from its corresponding dicarboxylic acid.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification Reactants 2-Iodoterephthalic Acid + Methanol (excess) Catalyst Add H₂SO₄ (catalytic) Reactants->Catalyst 1. Combine Reflux Heat to Reflux (e.g., ~65-70°C) Catalyst->Reflux 2. Initiate Reaction Cool Cool to Room Temp. Reflux->Cool 3. Reaction Complete Neutralize Neutralize with NaHCO₃ (aq) Cool->Neutralize 4. Quench Acid Extract Extract with Organic Solvent (e.g., DCM) Neutralize->Extract 5. Phase Separation Dry Dry Organic Layer (e.g., with MgSO₄) Extract->Dry 6. Remove Water Filter Filter Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate 7. Concentrate Recrystallize Recrystallize Crude Product (e.g., from Methanol/Water) Evaporate->Recrystallize 8. Purify FinalProduct Pure Dimethyl 2-Iodoterephthalate (solid) Recrystallize->FinalProduct 9. Isolate

Sources

An In-depth Technical Guide to the Crystal Structure of Dimethyl Iodoterephthalate: A Crystal Engineering Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated crystal structure of dimethyl iodoterephthalate. In the absence of a publicly available crystal structure for dimethyl 2-iodoterephthalate, this document leverages established principles of crystal engineering, with a strong emphasis on the role of halogen bonding, to predict and analyze its solid-state architecture. This approach, grounded in extensive research on related halogenated compounds, offers valuable insights for researchers, scientists, and drug development professionals working with iodinated aromatic molecules.

Introduction: The Significance of Crystal Structure in Molecular Design

The precise three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a critical determinant of a material's physical and chemical properties. For active pharmaceutical ingredients (APIs), agrochemicals, and functional organic materials, understanding the crystal structure is paramount. It governs key parameters such as solubility, dissolution rate, bioavailability, stability, and mechanical properties. The ability to predict and control crystal packing is a central goal of crystal engineering, a field dedicated to the design and synthesis of functional solid-state materials.

Dimethyl iodoterephthalate, a halogenated derivative of a widely used polyester precursor, presents a compelling case study in crystal engineering. The introduction of an iodine atom onto the terephthalate scaffold is expected to significantly influence its intermolecular interactions and, consequently, its crystal packing. This guide will explore the foundational principles that allow for a robust prediction of its crystalline architecture.

Synthesis and Crystallization of Dimethyl Iodoterephthalate

The synthesis of dimethyl iodoterephthalate can be approached through established methods for the iodination of aromatic compounds and the esterification of carboxylic acids. A plausible synthetic route would involve the direct iodination of terephthalic acid followed by esterification with methanol, or the iodination of dimethyl terephthalate.

Proposed Synthesis Pathway

A common method for the iodination of activated aromatic rings is electrophilic substitution. However, for the less reactive terephthalic acid or its dimethyl ester, a more potent iodinating agent would be required. One potential route is the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction with an iodide salt. A more direct approach could involve the use of an iodine/periodic acid system or N-iodosuccinimide with a suitable catalyst.

The subsequent esterification of iodoterephthalic acid with methanol can be achieved through Fischer esterification, using a strong acid catalyst such as sulfuric acid.[1] Alternatively, reaction with thionyl chloride to form the diacyl chloride followed by the addition of methanol would also yield the desired product.

Synthesis_Pathway Terephthalic Acid Terephthalic Acid Iodoterephthalic Acid Iodoterephthalic Acid Terephthalic Acid->Iodoterephthalic Acid Iodination (e.g., I2, HIO4) Dimethyl Iodoterephthalate Dimethyl Iodoterephthalate Iodoterephthalic Acid->Dimethyl Iodoterephthalate Esterification (CH3OH, H+)

Caption: Proposed synthetic pathway for dimethyl iodoterephthalate.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is crucial for structure determination. The choice of solvent and crystallization method are critical variables.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the synthesized dimethyl iodoterephthalate in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

    • Transfer the solution to a clean vial, cover it with a perforated cap or parafilm to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

    • Place this solution in a small open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Analysis of the Predicted Crystal Structure

While the specific crystal structure of dimethyl 2-iodoterephthalate is not available, we can make informed predictions based on the principles of intermolecular interactions, particularly the influential role of the iodine atom.

The Role of Halogen Bonding

A key interaction expected to dominate the crystal packing of dimethyl iodoterephthalate is the halogen bond. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule.[2] The iodine atom, being large and polarizable, is a particularly strong halogen bond donor.[3]

In the case of dimethyl iodoterephthalate, the carbonyl oxygen atoms of the ester groups are excellent halogen bond acceptors. Therefore, it is highly probable that strong I···O halogen bonds will be a primary supramolecular synthon, directing the assembly of the molecules in the solid state.

Other Potential Intermolecular Interactions

In addition to halogen bonding, other weaker interactions will also contribute to the overall crystal packing:

  • C-H···O Hydrogen Bonds: The aromatic and methyl protons can participate in weak hydrogen bonds with the carbonyl oxygen atoms.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the bulky iodine atom may, however, lead to offset or slipped-stacking arrangements rather than a direct face-to-face overlap.

  • Dispersion Forces: Van der Waals forces will be present throughout the structure, contributing to the overall cohesive energy of the crystal.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B I_A I O_B O I_A->O_B Halogen Bond (I···O) C_A C C_A->I_A O_A O C_A->O_A C_B C C_B->O_B H_B H C_B->H_B H_B->O_A Hydrogen Bond (C-H···O)

Caption: Predicted key intermolecular interactions in the crystal structure of dimethyl iodoterephthalate.

Predicted Crystallographic Parameters

Without experimental data, it is impossible to provide exact crystallographic parameters. However, based on related structures, it is likely that dimethyl iodoterephthalate will crystallize in a centrosymmetric space group, such as P2₁/c or P-1, which are common for organic molecules. The unit cell dimensions will be influenced by the size of the molecule and the nature of the intermolecular interactions.

Table 1: Predicted vs. Known Crystallographic Data of a Related Isomer

ParameterPredicted for Dimethyl 2-iodoterephthalateDimethyl 5-iodoisophthalate[3]
Crystal SystemMonoclinic or TriclinicOrthorhombic
Space GroupP2₁/c or P-1 (likely)Pna2₁
a (Å)Unavailable13.567 (3)
b (Å)Unavailable16.421 (3)
c (Å)Unavailable4.8910 (10)
α (°)Unavailable90
β (°)Unavailable90
γ (°)Unavailable90
V (ų)Unavailable1089.1 (4)
Z4 (likely)4

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of dimethyl iodoterephthalate would require single-crystal X-ray diffraction analysis.

XRD_Workflow Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Purification Crystal_Selection Crystal_Selection Crystallization->Crystal_Selection Microscopy Data_Collection Data_Collection Crystal_Selection->Data_Collection X-ray Diffractometer Structure_Solution Structure_Solution Data_Collection->Structure_Solution Direct Methods/Patterson Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-Squares Validation Validation Structure_Refinement->Validation CIF Check Database_Deposition Database_Deposition Validation->Database_Deposition e.g., CCDC

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Structure Determination
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, and a set of unique reflection data is generated.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. For organic molecules, direct methods are typically successful. The heavy iodine atom can also be located using Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation and Analysis: The final structure is validated using software tools to check for geometric and crystallographic consistency. The intermolecular interactions are then analyzed to understand the crystal packing. The final structural information is typically compiled into a Crystallographic Information File (CIF).[4][5]

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the crystal structure of dimethyl iodoterephthalate. By applying the principles of crystal engineering, with a particular focus on the directing role of halogen bonding, we can anticipate the key intermolecular interactions that will govern its solid-state assembly. The proposed synthetic and crystallographic workflows provide a clear roadmap for the experimental determination of this structure. For researchers in materials science and drug development, a thorough understanding of these principles is essential for the rational design of crystalline materials with desired properties.

References

[3] H. Schill, T. G. Müller, and M. R. Buchmeiser, “Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate,” Acta Crystallographica Section E: Crystallographic Communications, vol. 73, no. 12, pp. 1827–1831, Dec. 2017. [Online]. Available: [Link] [4] S. R. Hall, F. H. Allen, and I. D. Brown, “The Crystallographic Information File (CIF): a new standard archive file for crystallography,” Acta Crystallographica Section A: Foundations of Crystallography, vol. 47, no. 6, pp. 655–685, Nov. 1991. [Online]. Available: [Link] CCDC, “A short guide to Crystallographic Information Files.” [Online]. Available: [Link] [6] P. Politzer, J. S. Murray, and T. Clark, “Halogen bonding: an electrostatically-driven non-covalent interaction,” Physical Chemistry Chemical Physics, vol. 12, no. 28, pp. 7748–7757, 2010. [7] G. R. Desiraju, “Crystal engineering: the design of organic solids,” Materials Today, vol. 10, no. 5, pp. 20–29, May 2007. [8] PubChem, “Dimethyl iodoterephthalate.” [Online]. Available: [Link] G. Cavallo, P. Metrangolo, T. Pilati, G. Resnati, and G. Terraneo, “The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances,” Chemical Society Reviews, vol. 42, no. 16, pp. 6671–6682, 2013. [2] P. Metrangolo, H. Neukirch, T. Pilati, and G. Resnati, “Halogen bonding-based recognition processes: a world parallel to hydrogen bonding,” Accounts of Chemical Research, vol. 38, no. 5, pp. 386–395, May 2005. [9] S. L. Taylor, "Synthesis and Crystal Engineering of Halogenated Organic Compounds," Ph.D. dissertation, University of Cambridge, 2015. [10] J. W. Steed and J. L. Atwood, Supramolecular Chemistry, 2nd ed. John Wiley & Sons, 2009. [1] M. B. Smith and J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed. John Wiley & Sons, 2013. [11] G. H. Stout and L. H. Jensen, X-Ray Structure Determination: A Practical Guide, 2nd ed. John Wiley & Sons, 1989. [12] NINGBO INNO PHARMCHEM CO.,LTD., "The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications." [Online]. Available: [Link] [13] DEISO, “Dimethyl Terephthalate (DMT): A versatile substance with various uses.” [Online]. Available: [Link] [14] MDPI, "Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts." [Online]. Available: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Dimethyl iodoterephthalate, a substituted aromatic ester, serves as a valuable building block in organic synthesis. Its characterization is crucial for confirming identity, purity, and for understanding its chemical behavior. This guide provides an in-depth technical overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of dimethyl iodoterephthalate.

Given the scarcity of publicly available experimental spectra for dimethyl iodoterephthalate, this guide will leverage a comparative analysis with the well-documented, analogous compound, dimethyl terephthalate (DMT). By understanding the spectroscopic signature of DMT, we can predict and interpret the spectrum of its iodinated counterpart, focusing on the electronic and steric influence of the iodine substituent.

Molecular Structure and Spectroscopic Overview

The foundational step in spectroscopic analysis is understanding the molecule's structure. Both dimethyl terephthalate and dimethyl 2-iodoterephthalate share a benzene ring with two methyl ester groups in a para arrangement. The key difference is the substitution of a hydrogen atom with an iodine atom on the aromatic ring in the iodinated compound.

Diagram: Molecular Structure of Dimethyl 2-Iodoterephthalate

Caption: Structure of Dimethyl 2-Iodoterephthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for dimethyl terephthalate and its derivatives, chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for non-polar to moderately polar compounds.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

¹H NMR Spectral Data and Interpretation

Dimethyl Terephthalate (DMT)

The ¹H NMR spectrum of DMT is simple due to its symmetry. It exhibits two singlets:

  • A signal around 8.10 ppm corresponding to the four magnetically equivalent aromatic protons.

  • A signal around 3.90 ppm corresponding to the six equivalent protons of the two methyl ester groups.[1]

Predicted ¹H NMR for Dimethyl 2-Iodoterephthalate

The introduction of the iodine atom breaks the symmetry of the aromatic ring, leading to a more complex spectrum.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 8.3-8.5Doublet1HAr-HProton ortho to the iodine is expected to be deshielded.
~ 7.9-8.1Doublet of Doublets1HAr-HProton meta to the iodine and ortho to a carbomethoxy group.
~ 7.6-7.8Doublet1HAr-HProton ortho to a carbomethoxy group.
~ 3.95Singlet3H-OCH₃Methyl ester protons.
~ 3.93Singlet3H-OCH₃Methyl ester protons.

Causality Behind Predictions:

  • Aromatic Protons: The iodine atom is electron-withdrawing via induction, which deshields the nearby protons, shifting their signals downfield (to a higher ppm value). The symmetry is broken, so the three aromatic protons are no longer equivalent and will likely show splitting patterns (doublets and a doublet of doublets) due to coupling with each other.

  • Methyl Protons: The two methyl ester groups are no longer chemically equivalent. One is ortho to the iodine, while the other is meta. This subtle difference may lead to two distinct singlets, though they might be very close in chemical shift or even overlap.

¹³C NMR Spectral Data and Interpretation

Dimethyl Terephthalate (DMT)

The proton-decoupled ¹³C NMR spectrum of DMT shows three signals:

  • ~166 ppm: Carbonyl carbon of the ester groups.

  • ~134 ppm: Quaternary aromatic carbons attached to the ester groups.

  • ~129 ppm: Aromatic C-H carbons.

  • ~52 ppm: Methyl carbons of the ester groups.

Predicted ¹³C NMR for Dimethyl 2-Iodoterephthalate

The loss of symmetry will result in more signals in the ¹³C spectrum.

Predicted Chemical Shift (ppm)AssignmentRationale
~ 165-167C=OTwo signals expected for the non-equivalent carbonyl carbons.
~ 135-140Ar-CMultiple signals for the quaternary and C-H aromatic carbons.
~ 90-100Ar-C-IThe carbon directly attached to the iodine will be significantly shielded (shifted upfield) due to the "heavy atom effect".
~ 52-53-OCH₃Two distinct signals are expected for the methyl carbons.

Expertise in Interpretation: The most telling feature in the predicted ¹³C NMR spectrum is the upfield shift of the carbon atom directly bonded to the iodine. This "heavy atom effect" is a well-established phenomenon and serves as a key diagnostic marker for the presence and position of heavy halogens like iodine on an aromatic ring.

Diagram: NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation a Dissolve Analyte in Deuterated Solvent (e.g., CDCl3) b Add Internal Standard (TMS) a->b c Acquire 1H and 13C Spectra on High-Field NMR b->c Insert into Spectrometer d Fourier Transform & Phasing c->d e Assign Peaks based on Chemical Shift & Multiplicity d->e f Compare with Reference (DMT) to Determine Substituent Effects e->f

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis
  • Sample Preparation: For a solid sample like dimethyl iodoterephthalate, the Attenuated Total Reflectance (ATR) technique is modern and convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

  • Data Interpretation: The resulting spectrum shows absorbance (or transmittance) as a function of wavenumber (cm⁻¹). Characteristic peaks are assigned to specific functional groups.

IR Spectral Data and Interpretation

Dimethyl Terephthalate (DMT)

The IR spectrum of DMT is characterized by several strong absorptions:

  • ~1720 cm⁻¹: A very strong and sharp peak due to the C=O (carbonyl) stretching of the ester groups.

  • ~1280 cm⁻¹ and ~1100 cm⁻¹: Strong C-O stretching vibrations of the ester.

  • ~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2850-2960 cm⁻¹: C-H stretching of the methyl groups.

  • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Predicted IR Spectrum for Dimethyl 2-Iodoterephthalate

The IR spectrum of the iodinated compound will be very similar to that of DMT, as they share the same core functional groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeExpected IntensityRationale
~ 1720C=O Stretch (Ester)Very StrongThe iodine substituent should have a minimal effect on the carbonyl stretch frequency.
~ 1280 & 1100C-O Stretch (Ester)StrongLargely unaffected by the iodine.
~ 3000-3100Aromatic C-H StretchMedium-WeakStill present.
~ 2850-2960Aliphatic C-H StretchMedium-WeakStill present.
Below 1000C-I StretchMedium-WeakA new band corresponding to the carbon-iodine bond vibration is expected in the fingerprint region.

Trustworthiness of the Protocol: The self-validating nature of IR spectroscopy comes from the consistency of functional group frequencies. The presence of the intense carbonyl peak around 1720 cm⁻¹ is a highly reliable indicator of the ester functional group, regardless of minor substitutions on the aromatic ring. The key difference to look for would be the appearance of a C-I stretching band, though it can be weak and fall in the complex fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol for MS Analysis
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. GC-MS is well-suited for volatile and thermally stable compounds like dimethyl iodoterephthalate.

  • Ionization: Electron Ionization (EI) is a common, high-energy technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Mass Spectral Data and Interpretation

Dimethyl Terephthalate (DMT)

  • Molecular Ion (M⁺): m/z = 194. This corresponds to the molecular weight of DMT (C₁₀H₁₀O₄).

  • Base Peak: m/z = 163. This highly abundant fragment corresponds to the loss of a methoxy radical (•OCH₃, 31 Da).[2]

  • Other Key Fragments: m/z = 135 (loss of •COOCH₃), m/z = 103, m/z = 77 (phenyl group).

Predicted Mass Spectrum for Dimethyl 2-Iodoterephthalate

The presence of iodine will significantly alter the mass spectrum.

Predicted m/zIonRationale for Formation
320[M]⁺Molecular ion (C₁₀H₉IO₄). The presence of iodine's characteristic isotopic pattern (only one major isotope, ¹²⁷I) will result in a clean molecular ion peak.
289[M - •OCH₃]⁺Loss of a methoxy radical (31 Da). This is a common and favorable fragmentation for methyl esters and is expected to be a prominent peak.
162[M - I - •COOCH₃]⁺Loss of an iodine radical (127 Da) followed by loss of a carbomethoxy radical.
127[I]⁺Iodine cation itself, or fragments containing iodine.

Authoritative Grounding in Fragmentation: The fragmentation of esters is a well-understood process. The cleavage of the C-O bond to lose a methoxy radical is a classic alpha-cleavage adjacent to the carbonyl group, resulting in a stable acylium ion.[3] The C-I bond is also relatively weak and can cleave to lose an iodine radical, leading to another set of fragment ions. The presence of the molecular ion at m/z 320 and a major fragment at m/z 289 would be strong evidence for the structure of dimethyl iodoterephthalate.

G M Dimethyl Iodoterephthalate [M]⁺ m/z = 320 F1 [M - •OCH3]⁺ m/z = 289 M->F1 - •OCH3 F2 [M - I]⁺ m/z = 193 M->F2 - •I

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Introduction: The Significance of Solubility for Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Dimethyl Iodoterephthalate in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of dimethyl iodoterephthalate. Recognizing the limited availability of direct experimental data for this specific compound, this document establishes a robust theoretical framework for understanding and predicting its solubility. We leverage extensive data from its close structural analog, dimethyl terephthalate (DMT), to elucidate fundamental principles and then extrapolate these concepts to the iodinated derivative. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of solvent selection for synthesis, purification, and application development involving dimethyl iodoterephthalate.

Dimethyl iodoterephthalate is an aromatic ester distinguished by the presence of an iodine atom on the benzene ring. This functionalization makes it a valuable intermediate in the synthesis of novel polymers, functional materials, and potentially, pharmaceutical compounds. The iodine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, or can be leveraged to impart specific properties like increased refractive index or radiopacity to the final material.

The successful application of dimethyl iodoterephthalate in any of these areas is fundamentally dependent on its interaction with solvents. Solubility is a critical parameter that governs:

  • Synthesis: The choice of solvent can significantly impact reaction rates, yields, and impurity profiles by ensuring reactants are in the appropriate phase.

  • Purification: Recrystallization, a primary method for purifying solid organic compounds, relies on identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Formulation and Processing: For applications in coatings, films, or drug delivery systems, dissolving the compound in a suitable solvent is often the first step in creating a homogeneous and processable mixture.

Given the scarcity of published experimental solubility data for dimethyl iodoterephthalate, this guide provides the foundational knowledge and practical methodologies required to confidently navigate solvent selection.

A Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is a foundational concept in chemistry, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] To move beyond this qualitative rule, we can employ a more quantitative approach using Hansen Solubility Parameters (HSP).

HSP theory posits that the total cohesive energy of a substance can be divided into three components, representing the different types of intermolecular forces:[3][4][5]

  • δd (Dispersion): Energy from nonpolar van der Waals forces.

  • δp (Polar): Energy from polar, dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonding.

Every solvent and solute can be assigned a set of these three parameters, defining a point in "Hansen space". The closer the coordinates of a solute and a solvent are in this 3D space, the more likely they are to be miscible.[4] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A "solubility sphere" with a given radius (R₀) is defined for the solute. If the Hansen distance (Ra) for a solvent falls within this radius (i.e., Ra < R₀), high solubility is predicted.[4]


}

Figure 1. Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

An Analogue Study: The Solubility of Dimethyl Terephthalate (DMT)

To build a predictive model for dimethyl iodoterephthalate, we first examine its non-iodinated parent compound, dimethyl terephthalate (DMT). DMT is a white, crystalline solid at room temperature.[6] Its solubility is well-documented and serves as an excellent baseline.

Generally, DMT exhibits good solubility in moderately polar organic solvents and is particularly soluble in hot alcohols and ethers.[6][7] Its solubility in water is very limited.[6] The table below summarizes known solubility data for DMT in a range of common organic solvents.

Solvent ClassSolventSolubility InformationReference
Water WaterSlightly soluble (0.0493 g/L at 20°C)
Alcohols MethanolSoluble in hot methanol[8]
EthanolSlightly soluble[7]
Hot AlcoholSoluble[6][7]
Ketones AcetoneGenerally soluble[6]
Ethers Diethyl EtherSoluble[7]
Chlorinated ChloroformGenerally soluble[6]
Other Dimethylformamide (DMF)Good solvent
Dimethyl sulfoxide (DMSO)Good solvent

Note: This table is a qualitative and quantitative summary based on available literature. "Generally soluble" indicates that while specific quantitative data may vary, the solvent is recognized as effective for dissolving DMT.

The trends observed for DMT align with theoretical principles. As a moderately polar molecule containing ester functional groups and an aromatic ring, it dissolves well in solvents that can engage in polar interactions and have some non-polar character. Its poor water solubility is due to the large, non-polar aromatic core, which dominates over the polar ester groups.[6]

Predicting the Impact of Iodo-Substitution

The introduction of an iodine atom onto the terephthalate ring is expected to alter the molecule's physicochemical properties and, consequently, its solubility profile compared to DMT.

  • Increased Molecular Weight and van der Waals Forces: The atomic weight of iodine (126.9 amu) significantly increases the overall molecular weight of dimethyl iodoterephthalate (320.08 g/mol ) compared to DMT (194.18 g/mol ).[8][9] This, along with the large, polarizable electron cloud of iodine, will lead to stronger dispersion forces (an increased δd).

  • Increased Polarity: The electronegativity of iodine introduces a dipole moment to the molecule, making dimethyl iodoterephthalate more polar than the highly symmetrical DMT. This will increase the polar component of its solubility parameter (a higher δp).

  • Potential for Halogen Bonding: The iodine atom can act as a Lewis acid, forming non-covalent interactions known as halogen bonds with Lewis basic atoms (like oxygen or nitrogen) in solvent molecules. This is a specific interaction not present in DMT.

Based on these changes, we can hypothesize the following shifts in solubility behavior:

  • Increased solubility in polar aprotic solvents: Solvents like DMF, DMSO, acetone, and ethyl acetate are likely to be even better solvents for dimethyl iodoterephthalate than for DMT. The increased molecular polarity will lead to more favorable dipole-dipole interactions.

  • Enhanced solubility in halogenated solvents: The principle of "like dissolves like" suggests that solvents like dichloromethane and chloroform will be effective. Research on other halogenated aromatic polymers has shown that halogen substitution tends to increase solubility in organic solvents.[10]

  • Complex effects in hydrogen-bonding solvents: While the molecule itself cannot donate hydrogen bonds, its ester groups can accept them. The increased overall polarity may slightly improve interactions with alcohols, but the larger molecular size could counteract this effect.

These predictions provide a rational basis for initial solvent screening but must be validated experimentally.

A Practical Guide to Experimental Solubility Determination

To obtain reliable quantitative data for dimethyl iodoterephthalate, a systematic experimental approach is essential. The gravimetric method is a robust and widely used technique for determining the solubility of a solid in a liquid.[11]

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the solubility of dimethyl iodoterephthalate in a selected organic solvent at a specific temperature.

Materials:

  • Dimethyl iodoterephthalate (solute)

  • Selected organic solvent

  • Scintillation vials or sealed test tubes

  • Temperature-controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed glass vials

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of dimethyl iodoterephthalate to a scintillation vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This step is crucial to ensure the solution becomes fully saturated.

  • Sample Collection: Once equilibrated, stop the agitation and allow the excess solid to settle. Carefully draw a known volume of the clear supernatant into a syringe, avoiding any solid particles.

  • Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed glass vial. This step removes any microscopic, undissolved particles.

  • Solvent Evaporation: Place the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator, until all the solvent has evaporated and the mass of the vial is constant.

  • Calculation: Weigh the vial containing the dried solute. The mass of the dissolved dimethyl iodoterephthalate is the final mass minus the initial mass of the empty vial. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).


}

Figure 2. Step-by-step experimental workflow for the gravimetric determination of solubility.

Conclusion and Recommendations

While direct, published solubility data for dimethyl iodoterephthalate remains scarce, a robust scientific framework allows for informed predictions and efficient experimental design. By understanding the fundamental principles of intermolecular forces, leveraging data from the analogue compound dimethyl terephthalate, and considering the specific electronic and steric effects of the iodo-substituent, researchers can develop a strong hypothesis for solvent selection.

It is predicted that dimethyl iodoterephthalate will exhibit enhanced solubility in polar aprotic and halogenated solvents compared to its non-iodinated counterpart. However, these predictions must be confirmed through rigorous experimental measurement. The detailed gravimetric protocol provided in this guide offers a reliable method for generating the necessary quantitative data. This empirical data is indispensable for optimizing processes such as synthesis, purification by recrystallization, and the formulation of advanced materials, ultimately enabling the full potential of this versatile molecule to be realized.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
  • SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.
  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Nagata, M., Kiyotsukuri, T., & Uchino, N. (1980). POLYAMIDES AND POLYESTERS FROM HALOGENATED TEREPHTHALIC ACID. Sen-i Gakkaishi, 36(1), T493-T496.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637114, Dimethyl iodoterephthalate.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8441, Dimethyl terephthalate.
  • Sigma-Aldrich. (n.d.). Dimethyl terephthalate ReagentPlus®, ≥99%.

Sources

Unveiling the Potential: A Technical Guide to the Novel Properties of Iodinated Terephthalate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of iodine into the terephthalate ester backbone presents a compelling avenue for the development of advanced materials with tailored functionalities. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this unique class of compounds. By leveraging the principles of crystal engineering and understanding the nuanced interplay of non-covalent interactions, particularly halogen bonding, researchers can unlock novel properties relevant to materials science, pharmacology, and beyond. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Rationale for Iodination

Terephthalate esters, the building blocks of widely used polyesters like polyethylene terephthalate (PET), are valued for their thermal and mechanical stability. The introduction of a heavy halogen, specifically iodine, onto the aromatic ring is a deliberate modification aimed at imparting unique and desirable characteristics. The large, polarizable nature of the iodine atom introduces several key features:

  • Halogen Bonding: Iodine's electrophilic region can form strong, directional non-covalent interactions known as halogen bonds.[1][2][3] This provides a powerful tool for controlling molecular self-assembly and crystal packing, influencing material properties.[4][5]

  • Increased Molar Mass and Density: The significant atomic weight of iodine inherently increases the density of the resulting material, a property of interest for applications such as radiation shielding.

  • Modified Electronic Properties: The electron-withdrawing nature of iodine can alter the electronic landscape of the terephthalate ring, potentially influencing reactivity and intermolecular interactions.

  • Enhanced Radiopacity: The high atomic number of iodine makes these compounds effective at attenuating X-rays, opening doors for biomedical imaging applications.[6][7][8]

This guide will navigate the journey from the synthesis of these novel esters to the comprehensive characterization of their emergent properties, providing the scientific community with the necessary tools to explore this promising chemical space.

Synthesis of Iodinated Terephthalate Esters: A Step-by-Step Approach

The synthesis of iodinated terephthalate esters can be approached through two primary routes: direct iodination of the pre-formed ester or polymerization using an iodinated monomer. The choice of method depends on the desired final product and the reactivity of the starting materials.

Direct Iodination of Aromatic Compounds

Direct iodination of an aromatic ring typically requires an activating agent to generate a potent electrophilic iodine species ("I+"), as molecular iodine (I₂) is generally unreactive towards aromatic compounds.[9]

Experimental Protocol: Electrophilic Iodination of Diethyl Terephthalate

This protocol describes a common method for the direct iodination of a simple terephthalate ester.

Materials:

  • Diethyl terephthalate

  • Molecular iodine (I₂)

  • Silver sulfate (Ag₂SO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl terephthalate (1.0 eq) in a minimal amount of dichloromethane.

  • Add molecular iodine (1.1 eq) to the solution and stir until dissolved.

  • In a separate beaker, carefully prepare a solution of silver sulfate (1.1 eq) in concentrated sulfuric acid. (Caution: Handle concentrated sulfuric acid with extreme care in a fume hood).

  • Slowly add the silver sulfate solution to the reaction mixture. The formation of a precipitate (silver iodide) should be observed.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the precipitate.

  • Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield the iodinated diethyl terephthalate.

Causality Behind Experimental Choices:

  • Silver Sulfate/Sulfuric Acid: This combination acts as the activating agent. Silver sulfate facilitates the generation of the electrophilic iodonium ion (I⁺) from molecular iodine.

  • Sodium Thiosulfate Wash: This step is crucial for removing any unreacted iodine from the reaction mixture, which would otherwise contaminate the final product.

  • Recrystallization: This purification technique is effective for obtaining a highly pure crystalline product.

Synthesis via Iodinated Monomers

An alternative and often more controlled approach involves the synthesis of an iodinated terephthalic acid or its derivative, which is then used in a standard esterification or polycondensation reaction.

Diagram: Synthetic Workflow for Iodinated Polyester

SynthesisWorkflow cluster_Monomer Monomer Synthesis cluster_Polymerization Polycondensation TerephthalicAcid Terephthalic Acid Iodination Iodination Reaction (e.g., I₂, HIO₃, H₂SO₄) TerephthalicAcid->Iodination IodoTerephthalicAcid Iodinated Terephthalic Acid Iodination->IodoTerephthalicAcid Polycondensation Polycondensation (Heat, Catalyst) IodoTerephthalicAcid->Polycondensation Diol Diol (e.g., Ethylene Glycol) Diol->Polycondensation IodinatedPolyester Iodinated Polyester Polycondensation->IodinatedPolyester Characterization Characterization IodinatedPolyester->Characterization Proceed to Characterization

Caption: Schematic of a halogen bond between an iodine atom and a carbonyl oxygen.

Experimental Protocol: Single-Crystal X-ray Diffraction

This is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystal and directly observing halogen bonds.

Procedure:

  • Grow suitable single crystals of the iodinated terephthalate ester. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Mount a selected crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Process the diffraction data to solve and refine the crystal structure.

  • Analyze the refined structure to identify and characterize intermolecular interactions, including halogen bonds (e.g., I···O or I···I distances and angles).

Data Interpretation:

  • A halogen bond is typically identified when the distance between the iodine and a nucleophilic atom (like oxygen) is shorter than the sum of their van der Waals radii.

  • The geometry of the interaction (e.g., the C-I···O angle) provides further evidence for the presence of a halogen bond. [2]

Thermal Properties

The introduction of iodine can influence the thermal stability and phase behavior of terephthalate esters and their polymers.

Technique Purpose Potential Impact of Iodination
Thermogravimetric Analysis (TGA) To determine the thermal stability and decomposition temperature.The C-I bond is weaker than C-H or C-C bonds, which may lead to a lower onset of decomposition. However, increased intermolecular forces due to halogen bonding could enhance overall stability.
Differential Scanning Calorimetry (DSC) To identify phase transitions such as melting point (Tm) and glass transition temperature (Tg).Changes in crystal packing due to iodination will directly affect the melting point. For polymers, the bulky iodine substituent may hinder chain mobility, potentially increasing the glass transition temperature. [10][11]
Potential Applications and Their Characterization

The unique properties of iodinated terephthalate esters suggest their use in several advanced applications.

3.4.1. Radiation Shielding Materials

The high atomic number of iodine makes these materials potential candidates for lead-free radiation shielding.

Experimental Protocol: X-ray Attenuation Measurement

  • Prepare samples of the iodinated material of varying, precisely measured thicknesses.

  • Expose each sample to an X-ray source of a specific energy (e.g., from a medical X-ray tube). [12][13]3. Measure the intensity of the X-rays that pass through the sample using a suitable detector.

  • Calculate the linear attenuation coefficient (μ) using the Beer-Lambert law: I = I₀ * e^(-μx), where I is the transmitted intensity, I₀ is the initial intensity, and x is the sample thickness.

  • Compare the attenuation coefficient to that of standard shielding materials like lead or barium sulfate.

3.4.2. Radiopaque Biomaterials

Iodinated terephthalate esters can be formulated into polymers for use as contrast agents in X-ray imaging or as radiopaque components in medical devices. [6][7][8][14] Experimental Protocol: In Vitro Radiopacity Assessment

  • Prepare a sample of the iodinated polymer (e.g., a film or a molded shape).

  • Place the sample on a standard medical imaging phantom or alongside a reference material (e.g., an aluminum step wedge).

  • Acquire an X-ray image using a clinical or preclinical computed tomography (CT) scanner.

  • Measure the radiodensity of the material in Hounsfield Units (HU) from the resulting image.

  • A higher HU value indicates greater radiopacity.

3.4.3. Endocrine Disruption Potential

As with many aromatic esters, it is prudent to assess the potential for endocrine-disrupting activity, particularly interaction with thyroid hormone receptors, given the presence of iodine. [15] Experimental Protocol: In Vitro Thyroid Hormone Receptor Binding Assay

  • Utilize a commercially available competitive binding assay kit for the thyroid hormone receptor (TRα or TRβ).

  • Incubate the receptor with a radiolabeled or fluorescently tagged native ligand (e.g., triiodothyronine, T3) in the presence of varying concentrations of the iodinated terephthalate ester.

  • Measure the displacement of the labeled ligand by the test compound.

  • Calculate the binding affinity (e.g., IC50 value) of the test compound for the receptor.

  • A lower IC50 value indicates a higher binding affinity and a greater potential for endocrine disruption.

Conclusion and Future Outlook

Iodinated terephthalate esters represent a versatile platform for the design of new materials with tunable properties. The strategic introduction of iodine opens up possibilities for creating materials with enhanced thermal stability, specific supramolecular architectures through halogen bonding, and valuable functionalities for applications in radiation shielding and medical imaging. The experimental protocols and characterization techniques outlined in this guide provide a comprehensive framework for researchers to synthesize and explore this exciting class of compounds. Future research should focus on establishing clear structure-property relationships, exploring the biocompatibility and biodegradability of polymeric derivatives for biomedical applications, and scaling up synthesis processes for potential commercialization. The continued investigation of iodinated terephthalate esters holds significant promise for advancing materials science and developing innovative solutions for technological and medical challenges.

References

  • Gautam R. Desiraju, et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2534-2544.[Link]

  • Kari Rissanen, et al. (2017). Crystal engineering strategies towards halogen-bonded metal–organic multi-component solids: salts, cocrystals and salt cocrystals. CrystEngComm, 19(33), 4875-4887.[Link]

  • Pierangelo Metrangolo, et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2534-2544.[Link]

  • Gautam R. Desiraju, et al. (2011). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Acta Crystallographica Section B: Structural Science, 67(6), 523-530.[Link]

  • Wei-Jun Liu, et al. (2017). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(4), 629-641.[Link]

  • Royal Society of Chemistry. (n.d.). Characterising new chemical compounds & measuring results. Royal Society of Chemistry.[Link]

  • Various Authors. (2024). Editorial: Novel compounds from chemistry to druggable candidates. Frontiers in Chemistry, 12.[Link]

  • Taro Ikeda. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. Research & Reviews: Journal of Pharmaceutical Analysis, 13(4).[Link]

  • Reddit AskScience Community. (2015). How are novel compounds identified?. Reddit.[Link]

  • Derek A. Pratt, et al. (2005). Advances in the direct iodination of aromatic compounds. Tetrahedron, 61(48), 11579-11593.[Link]

  • Florence Mongin, et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7954.[Link]

  • Avnesh Kumari, et al. (2009). Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications. Journal of Biomedical Materials Research Part A, 91A(2), 437-446.[Link]

  • ResearchGate. (n.d.). Thermal properties. a) Glass transition temperature of halogenated... ResearchGate.[Link]

  • José L. Medina-Franco. (2013). Drug Discovery with Novel Chemical Libraries. ResearchGate.[Link]

  • Olga A. Tomas, et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(11), 3505.[Link]

  • Nutthapong Moonkum, et al. (2023). Radiation Protection Device Composite of Epoxy Resin and Iodine Contrast Media for Low-Dose Radiation Protection in Diagnostic Radiology. Polymers, 15(2), 430.[Link]

  • Yuhan Lee, et al. (2017). Iodinated polyesters as a versatile platform for radiopaque biomaterials. Journal of Polymer Science Part A: Polymer Chemistry, 55(18), 3044-3053.[Link]

  • IOPscience. (n.d.). Iodinated polymer growth for X-ray imaging contrast agent optimization. IOPscience.[Link]

  • Nutthapong Moonkum, et al. (2023). Radiation Protection Device Composite of Epoxy Resin and Iodine Contrast Media for Low-Dose Radiation Protection in Diagnostic Radiology. Polymers, 15(2), 430.[Link]

  • Yu-Cai Wang, et al. (2017). Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. International Journal of Molecular Sciences, 18(1), 71.[Link]

  • Abdol R. Hajipour & Arnold E. Ruoho. (2002). IODINATION OF AROMATIC COMPOUNDS UNDER MILD AND SOLVENT-FREE CONDITIONS. Organic Preparations and Procedures International, 34(6), 647-651.[Link]

  • Google Patents. (1991). Halogenated polyester resin composition and electric wire.
  • Pratik P. Chhatrala, et al. (2020). Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. Scientific Reports, 10(1), 1629.[Link]

  • Claudia Pastore, et al. (2023). Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates). Frontiers in Chemistry, 11.[Link]

  • Pratik P. Chhatrala, et al. (2020). Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. Scientific Reports, 10(1), 1629.[Link]

  • S. S. Deshmukh, et al. (2015). Iodine-catalyzed tandem synthesis of terminal acetals and glycol mono esters from olefins. RSC Advances, 5(82), 67104-67107.[Link]

  • N. L. Aluker & M. Herrmann. (n.d.). Spectrophotometric Analysis of Iodine Forms in Solutions of Iodine Compounds. Penn State University.[Link]

  • ACS Publications. (n.d.). Inorganic Chemistry Journal. ACS Publications.[Link]

  • Google Patents. (1998). Process for the preparation of iodinated contrast agents and intermediates therefor.
  • Matthew L. Leff, et al. (2012). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. The Permanente Journal, 16(2), 24-29.[Link]

  • DTIC. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center.[Link]

  • Wojciech Poller, et al. (2022). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. Materials, 15(23), 8527.[Link]

  • Google Patents. (1949). Preparation of esters of terephthalic acid.
  • Yuriy Román-Leshkov, et al. (2016). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Proceedings of the National Academy of Sciences, 113(45), 12639-12644.[Link]

  • Mihaela Beregoi, et al. (2024). Optical Anisotropy of Polyethylene Terephthalate Films Characterized by Spectral Means. Polymers, 16(6), 834.[Link]

  • Royal Society of Chemistry. (2022). Structure-Property Relationships of Ionic Poly(ethylene terephthalate) (PET): Effect of Ion Content and Species. Polymer Chemistry.[Link]

  • Shweta Sharma, et al. (2022). Insights into the Endocrine Disrupting Activity of Emerging Non-Phthalate Alternate Plasticizers against Thyroid Hormone Receptor: A Structural Perspective. International Journal of Molecular Sciences, 23(10), 5693.[Link]

  • ACS Omega. (2026). Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties. ACS Omega.[Link]

  • Google Patents. (1991). Halogen-containing polyester resin composition and electric wire.
  • Yong Wang, et al. (2004). Calorimetric and Infrared Spectroscopic Analysis of Multiple Melting Endotherms of Poly(ethylene terephthalate). Macromolecular Chemistry and Physics, 205(13), 1796-1804.[Link]

  • S. H. P. Milani, et al. (2012). Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio. Polymer Bulletin, 69(5), 567-584.[Link]

  • T. J. Sanders, et al. (2024). Terahertz spectroscopy for polyethylene terephthalate (PET). International Atomic Energy Agency.[Link]

Sources

The Versatile Building Block: A Technical Guide to the Research Applications of Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 2-iodoterephthalate, a functionalized derivative of the widely used polymer precursor dimethyl terephthalate, represents a cornerstone molecule for the development of advanced materials and complex organic synthesis. The strategic placement of an iodine atom on the aromatic ring transforms this simple diester into a versatile platform for a host of chemical modifications, most notably palladium-catalyzed cross-coupling reactions. This technical guide explores the significant and emerging research applications of dimethyl iodoterephthalate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic potential. We delve into its pivotal role in the creation of functionalized polymers, including conjugated microporous polymers (CMPs) and poly(p-phenyleneethynylene)s (PPEs), and its utility as a precursor for bespoke linkers in metal-organic frameworks (MOFs). Furthermore, this guide offers detailed, field-proven experimental protocols and discusses the causality behind experimental choices, empowering researchers to leverage this powerful building block in their own investigations.

Introduction: The Strategic Advantage of the Iodo-Functional Group

Dimethyl terephthalate (DMT) is a well-established commodity chemical, primarily utilized as a monomer in the production of polyesters such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1][2] Its chemical simplicity, however, limits its application in the realm of advanced, functional materials. The introduction of an iodine atom onto the terephthalate scaffold, yielding dimethyl 2-iodoterephthalate, fundamentally alters its reactivity profile and unlocks a vast landscape of synthetic possibilities.

The carbon-iodine bond is the least stable among the carbon-halogen bonds, making it an excellent leaving group in a variety of chemical transformations.[3] This inherent reactivity is particularly advantageous in palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The high reactivity of the C-I bond allows for milder reaction conditions compared to its bromo- or chloro-analogues, often leading to higher yields and greater functional group tolerance.[5]

This guide will illuminate the power of dimethyl iodoterephthalate as a precursor to materials with tailored optical, electronic, and porous properties, as well as its potential in the synthesis of complex molecules relevant to medicinal chemistry.

Core Applications in Polymer Science: Building Functional Macromolecules

The true potential of dimethyl iodoterephthalate is most evident in its application as a monomer for the synthesis of functional polymers. The ability to introduce new functionalities onto the polymer backbone via the iodo-substituent allows for the precise tuning of material properties.

Conjugated Microporous Polymers (CMPs) via Sonogashira-Hagihara Coupling

Conjugated microporous polymers (CMPs) are a class of porous organic polymers (POPs) characterized by their extended π-conjugation and permanent microporosity.[6] These materials are of significant interest for applications in gas storage and separation, catalysis, and sensing.[3] The Sonogashira-Hagihara cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful method for the synthesis of CMPs.[7][8]

Dimethyl iodoterephthalate serves as an ideal aryl dihalide monomer in Sonogashira-Hagihara polymerization. Its reaction with a rigid di- or tri-functional alkyne comonomer, such as 1,4-diethynylbenzene, in the presence of a palladium catalyst and a copper(I) co-catalyst, leads to the formation of a rigid, cross-linked network with a high surface area.[1]

Experimental Protocol: Synthesis of a Conjugated Microporous Polymer

Objective: To synthesize a CMP via Sonogashira-Hagihara polymerization of dimethyl 2-iodoterephthalate and 1,4-diethynylbenzene.

Materials:

  • Dimethyl 2-iodoterephthalate

  • 1,4-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add dimethyl 2-iodoterephthalate (1.0 mmol), 1,4-diethynylbenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 48 hours. A solid precipitate will form.

  • Cool the mixture to room temperature and filter the solid.

  • Wash the solid sequentially with chloroform, methanol, and acetone to remove any unreacted monomers and catalyst residues.

  • Dry the resulting polymer under vacuum at 60 °C overnight.

Expected Outcome: A light-brown to dark-brown powder. The material should be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the terminal alkyne C-H stretch and the C-I bond, and the appearance of the internal alkyne C≡C stretch. Surface area analysis (BET) should be performed to determine the porosity of the material.

Diagram: Sonogashira-Hagihara Polymerization Workflow

G cluster_reactants Reactants cluster_catalysts Catalyst System cluster_conditions Reaction Conditions Dimethyl Iodoterephthalate Dimethyl Iodoterephthalate Reaction Mixture Reaction Mixture Dimethyl Iodoterephthalate->Reaction Mixture Diethynylbenzene Diethynylbenzene Diethynylbenzene->Reaction Mixture Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Reaction Mixture CuI CuI CuI->Reaction Mixture Toluene/TEA Toluene/TEA Toluene/TEA->Reaction Mixture 80 °C, 48h 80 °C, 48h 80 °C, 48h->Reaction Mixture Polymerization Polymerization Reaction Mixture->Polymerization Sonogashira Coupling Crude Polymer Crude Polymer Polymerization->Crude Polymer Purification Purification Crude Polymer->Purification Washing CMP Product CMP Product Purification->CMP Product

Caption: Workflow for the synthesis of a Conjugated Microporous Polymer (CMP).

Poly(p-phenyleneethynylene)s (PPEs) for Optoelectronic Applications

Poly(p-phenyleneethynylene)s (PPEs) are a class of conjugated polymers that exhibit strong fluorescence and are investigated for applications in organic light-emitting diodes (OLEDs), sensors, and as fluorescent probes.[5][9] The Sonogashira coupling reaction is also the primary synthetic route to PPEs. By using dimethyl iodoterephthalate as a monomer, PPEs with ester functionalities can be synthesized. These ester groups can be subsequently hydrolyzed to carboxylic acids, providing a handle for further functionalization or for tuning the polymer's solubility.

A Gateway to Functionalized Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[10] The properties of MOFs are highly dependent on the nature of the organic linker. While terephthalic acid is a common linker in MOF synthesis, the use of functionalized derivatives allows for the creation of MOFs with tailored properties.[4]

Dimethyl iodoterephthalate can be hydrolyzed to 2-iodoterephthalic acid, which can then be used as a linker in MOF synthesis. The iodine atom within the MOF pore can serve as a reactive site for post-synthetic modification.[11] This allows for the introduction of new functional groups into the MOF structure after its initial synthesis, a strategy that circumvents the potential challenges of using complex linkers directly in the MOF synthesis.

Diagram: Pathway to Functionalized MOFs

G Dimethyl Iodoterephthalate Dimethyl Iodoterephthalate Hydrolysis Hydrolysis Dimethyl Iodoterephthalate->Hydrolysis 2-Iodoterephthalic Acid 2-Iodoterephthalic Acid Hydrolysis->2-Iodoterephthalic Acid MOF Synthesis MOF Synthesis 2-Iodoterephthalic Acid->MOF Synthesis Iodo-functionalized MOF Iodo-functionalized MOF MOF Synthesis->Iodo-functionalized MOF Post-Synthetic Modification Post-Synthetic Modification Iodo-functionalized MOF->Post-Synthetic Modification Functionalized MOF Functionalized MOF Post-Synthetic Modification->Functionalized MOF

Caption: Synthetic route from dimethyl iodoterephthalate to functionalized MOFs.

Applications in Organic Synthesis and Drug Discovery

The reactivity of the carbon-iodine bond in dimethyl iodoterephthalate also makes it a valuable intermediate in medicinal chemistry and drug discovery. Aryl iodides are preferred substrates for a variety of cross-coupling reactions that are fundamental to the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is one of the most widely used reactions in the pharmaceutical industry.[12][13] Dimethyl iodoterephthalate can be efficiently coupled with a wide range of arylboronic acids or esters to generate substituted biphenyl compounds.[14] These biaryl structures are common motifs in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of Dimethyl 2-Iodoterephthalate

Objective: To synthesize dimethyl 2-phenylterephthalate via Suzuki-Miyaura coupling.

Materials:

  • Dimethyl 2-iodoterephthalate

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve dimethyl 2-iodoterephthalate (1.0 mmol), phenylboronic acid (1.2 mmol), and triphenylphosphine (0.08 mmol) in 1,4-dioxane (10 mL).

  • Add an aqueous solution of potassium carbonate (2 M, 2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add palladium(II) acetate (0.02 mmol) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: A white solid, which can be characterized by NMR spectroscopy and mass spectrometry to confirm the structure of dimethyl 2-phenylterephthalate.

Conclusion and Future Outlook

Dimethyl iodoterephthalate is a powerful and versatile building block with significant potential in materials science and organic synthesis. Its key attribute, the reactive carbon-iodine bond, provides a gateway to a vast array of functionalized molecules and polymers through reliable and well-established cross-coupling methodologies. For researchers in polymer chemistry, it offers a direct route to conjugated microporous polymers and other functional macromolecules with tunable properties. In the field of materials science, it serves as a precursor to functionalized linkers for the next generation of metal-organic frameworks with enhanced capabilities. For medicinal chemists, it is a valuable intermediate for the synthesis of complex biaryl structures.

As the demand for advanced materials with tailored functionalities continues to grow, the importance of versatile and reactive building blocks like dimethyl iodoterephthalate will undoubtedly increase. Future research will likely focus on expanding the scope of its applications, including its use in the synthesis of novel electronic materials, highly selective catalysts, and as a starting point for the development of new therapeutic agents. The protocols and insights provided in this guide are intended to serve as a foundation for further innovation in these exciting areas of research.

References

  • Artificial Synthesis of Conjugated Microporous Polymers via Sonogashira-Hagihara Coupling. (URL: [Link])

  • Artificial Synthesis of Conjugated Microporous Polymers via Sonogashira-Hagihara Coupling. (URL: [Link])

  • Industrial Applications of Terephthalic Acid Derivatives: A Focus on MOF Synthesis. (URL: [Link])

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. (URL: [Link])

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib. (URL: [Link])

  • Systematic Design and Synthesis of Conjugated Microporous Polymers Containing Pyrene and Azobenzene Building Materials for High-Performance Energy Storage. (URL: [Link])

  • Synthesis of Conjugated Microporous Polymers through Cationic Cyclization Polymerization. (URL: [Link])

  • Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. (URL: [Link])

  • Design, preparation and application of conjugated microporous polymers. (URL: [Link])

  • Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. (URL: [Link])

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (URL: [Link])

  • Synthesis of poly(p‐phenylene vinylene)‐ and poly(phenylene ethynylene)‐based polymers containing p‐terphenyl in the main chain with alkoxyphenyl side groups. (URL: [Link])

  • (PDF) Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (URL: [Link])

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (URL: [Link])

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (URL: [Link])

  • Fast and Selective Post-Polymerization Modification of Conjugated Polymers Using Dimethyldioxirane. (URL: [Link])

  • Room temperature synthesis of metal organic framework MOF-2. (URL: [Link])

  • Conjugation of cationic poly(p-phenylene ethynylene) with dendritic polyethylene enables live-cell imaging. (URL: [Link])

  • Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. (URL: [Link])

  • (PDF) Fast and Selective Post-polymerization Modification of Conjugated Polymers Using Dimethyldioxirane. (URL: [Link])

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (URL: [Link])

  • Post-Polymerization Modification. (URL: [Link])

  • Post-polymerization modification reactions of poly(glycidyl methacrylate)s. (URL: [Link])

  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. (URL: [Link])

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (URL: [Link])

  • End-Group Modification of poly(2,6-dimethyl-1,4-phenylene ether) and In Situ Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether)-b-Poly(ethylene terephthalate) Block Copolymer. (URL: [Link])

  • Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction. (URL: [Link])

Sources

An In-depth Technical Guide to Dimethyl Iodoterephthalate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling Dimethyl Iodoterephthalate

Dimethyl 2-iodoterephthalate is an aromatic organic compound that holds significant potential as a versatile building block in various fields of chemical synthesis, including drug discovery and materials science. Structurally, it is a derivative of dimethyl terephthalate, featuring an iodine atom substituted on the benzene ring. This iodine substitution provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules. This guide aims to provide a comprehensive overview of dimethyl iodoterephthalate, consolidating its chemical identifiers, physicochemical properties, plausible synthetic routes, and potential applications relevant to the research and development community.

PART 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical entity begins with its unambiguous identification and a summary of its key physical and chemical properties.

Chemical Identifiers

Correctly identifying a chemical compound is critical for sourcing, regulatory compliance, and scientific communication. The primary identifiers for dimethyl 2-iodoterephthalate are summarized in the table below.

IdentifierValueSource
CAS Number 165534-79-2[1]
IUPAC Name dimethyl 2-iodobenzene-1,4-dicarboxylate[1]
Molecular Formula C₁₀H₉IO₄[1]
InChI InChI=1S/C10H9IO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3[1]
InChIKey GJVIVAYVYHUGOO-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)C(=O)OC)I[1]
Synonyms dimethyl 2-iodoterephthalate, 2-Iodo-terephthalic acid dimethyl ester[1]
Physicochemical Properties

The physicochemical properties of dimethyl iodoterephthalate are crucial for designing reaction conditions, purification protocols, and understanding its behavior in various media. The following table summarizes key computed and experimental properties.

PropertyValueSource
Molecular Weight 320.08 g/mol [1]
Appearance Solid (predicted)
XLogP3-AA 2.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]
Exact Mass 319.954562 g/mol [1]
Topological Polar Surface Area 52.6 Ų[1]

PART 2: Synthesis of Dimethyl Iodoterephthalate

While specific, detailed experimental protocols for the synthesis of dimethyl iodoterephthalate are not widely available in the public domain, its structure suggests several plausible synthetic strategies based on well-established organic chemistry reactions. The two most logical approaches would be the esterification of 2-iodoterephthalic acid or the direct iodination of dimethyl terephthalate. A third potential route involves the Sandmeyer reaction starting from dimethyl 2-aminoterephthalate.

Synthesis via Esterification of 2-Iodoterephthalic Acid

This is arguably the most direct and predictable route. The synthesis would involve the esterification of commercially available 2-iodoterephthalic acid with methanol, typically under acidic conditions.

Esterification start 2-Iodoterephthalic Acid + Methanol catalyst Acid Catalyst (e.g., H₂SO₄) start->catalyst add reaction Reflux catalyst->reaction workup Work-up (Neutralization, Extraction) reaction->workup cool purification Purification (Recrystallization or Chromatography) workup->purification product Dimethyl 2-Iodoterephthalate purification->product

Caption: Esterification of 2-iodoterephthalic acid.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodoterephthalic acid and an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture) or by column chromatography on silica gel.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[2][3][4][5][6] This approach would begin with dimethyl 2-aminoterephthalate.

Sandmeyer start Dimethyl 2-Aminoterephthalate diazotization Diazotization (NaNO₂, aq. acid, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium iodination Iodination (KI solution) diazonium->iodination product Dimethyl 2-Iodoterephthalate iodination->product Work-up & Purification

Caption: Sandmeyer reaction for dimethyl iodoterephthalate synthesis.

  • Diazotization: Dissolve dimethyl 2-aminoterephthalate in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) should be observed.

  • Reaction Completion: The reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: The product can be isolated by extraction with an organic solvent, followed by washing, drying, and purification by recrystallization or chromatography as described in the esterification protocol.

PART 3: Potential Applications in Research and Development

The presence of both ester functionalities and a reactive aryl iodide group makes dimethyl iodoterephthalate a highly attractive building block for the synthesis of a wide range of functional molecules and materials.

Precursor for Cross-Coupling Reactions

The carbon-iodine bond in dimethyl iodoterephthalate is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Heck-Mizoroki Reaction: Coupling with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

  • Stille Coupling: Reaction with organostannanes.

Suzuki start Dimethyl 2-Iodoterephthalate + Arylboronic Acid catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) start->catalyst base Base (e.g., K₂CO₃) start->base reaction Heated Reaction in Solvent (e.g., Toluene/Water) catalyst->reaction base->reaction product Substituted Dimethyl Biphenyl-dicarboxylate reaction->product Work-up & Purification

Caption: Suzuki-Miyaura coupling of dimethyl iodoterephthalate.

These cross-coupling reactions open up avenues for the synthesis of novel pharmaceutical intermediates, complex organic molecules, and functional materials with tailored electronic and photophysical properties.

Monomer for Functional Polymers

Dimethyl iodoterephthalate can serve as a functional monomer in the synthesis of polyesters and other polymers. The ester groups can undergo transesterification with diols to form the polymer backbone, similar to the synthesis of polyethylene terephthalate (PET) from dimethyl terephthalate.[7][8] The iodine atom on the aromatic ring can be carried into the final polymer, providing a site for post-polymerization modification. This would allow for the synthesis of polymers with tailored properties, such as altered refractive index, flame retardancy, or the ability to attach other functional groups.

Intermediate in Drug Discovery and Medicinal Chemistry

The terephthalate scaffold is present in various biologically active molecules. The ability to functionalize the 2-position of the terephthalate ring via the iodine atom allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By employing the cross-coupling reactions mentioned above, medicinal chemists can rapidly generate libraries of compounds with diverse substituents at this position for biological screening.

Precursor for Radiolabeled Imaging Agents

The carbon-iodine bond can be a site for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. While this application has not been specifically reported for dimethyl iodoterephthalate, the general principle of radioiodination of aryl iodides is well-established in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

PART 4: Safety and Handling

Based on GHS classifications from supplier information, dimethyl iodoterephthalate should be handled with care.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area or under a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

Conclusion

Dimethyl 2-iodoterephthalate is a chemical intermediate with considerable potential for applications in organic synthesis, materials science, and medicinal chemistry. Its key feature is the presence of a reactive iodine atom on the terephthalate scaffold, which allows for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is not as prevalent in the literature as for its non-iodinated counterpart, its synthesis is achievable through standard organic chemistry methodologies. For researchers and drug development professionals, dimethyl iodoterephthalate represents a valuable and versatile building block for the construction of novel and complex molecular architectures.

References

  • Müller, P. Notiz über die Jodonium-Verbindungen aus Malonsäure-ester. Ber. Dtsch. Chem. Ges.1894, 27 (2), 1473-1474.
  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1633–1635.
  • L.S.College, Muzaffarpur. Sandmeyer reaction. 2022.
  • J&K Scientific LLC. Sandmeyer Reaction. 2025.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • YouTube. Sandmeyer Reaction - experimental procedure and set up. 2025.
  • Royal Society of Chemistry. Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid.
  • Benchchem.
  • Benchchem. Dimethyl Terephthalate: A Comprehensive Technical Guide for Researchers.
  • Digital Repository.
  • Royal Society of Chemistry.
  • BIPM.
  • SpectraBase.
  • MDPI.
  • ResearchGate. (PDF)
  • PubChem.
  • ResearchGate. Esterification of terephthalic acid with methanol over mesoporous Al-MCM-41 molecular sieves. 2025.
  • ResearchGate.
  • PMC. Crystal structures of dimetal terephthalate dihydroxides, M 2(C8H4O4)(OH)2 (M = Co, Ni, Zn)
  • Benchchem. Dimethyl Terephthalate: Applications in Organic Synthesis and its Genotoxicity. 2024.
  • DEISO. Dimethyl Terephthalate (DMT)
  • Sigma-Aldrich.
  • Google Patents.
  • Wikipedia.
  • University of Scranton. Industrial Chemistry Module | English.
  • ResearchGate. 1 H NMR spectra of dimethyl terephthalate isolated from the recycling... | Download Scientific Diagram.
  • Reddit.
  • PMC.
  • NPTEL Archive. The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids.
  • Benchchem.
  • Benchchem.
  • MDPI. Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology.
  • PMC. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis.
  • PMC. Continuous Double-Step Esterification Production of Palm Fatty Acid Distillate Methyl Ester Using Ultrasonic Tubular Reactor. 2022.
  • Scribd.
  • YouTube. Esters 9.

Sources

Navigating the Uncharted Territory: A Health and Safety Guide to Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Scarcity and the Precautionary Principle

As scientists venturing into novel chemical spaces, we often encounter compounds with incomplete toxicological profiles. Dimethyl iodoterephthalate is one such molecule. While its structural analogue, dimethyl terephthalate, is well-characterized, the introduction of an iodine atom onto the aromatic ring significantly alters its potential reactivity and biological interactions. This guide, therefore, is constructed on a foundation of the available data, supplemented by established safety protocols for analogous halogenated aromatic compounds. The core principle underpinning this document is the precautionary principle : in the absence of comprehensive safety data, we assume a higher level of hazard and implement robust control measures to mitigate potential risks. This approach ensures the highest standard of safety for all personnel.

Section 1: Chemical Identity and Known Hazard Profile

Hazard Statement Classification Description
H315Skin Irritant (Category 2)Causes skin irritation.[1]
H319Eye Irritant (Category 2)Causes serious eye irritation.[1]
H335Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[1]

These classifications strongly indicate that dimethyl iodoterephthalate should be handled as a hazardous substance, with appropriate precautions taken to avoid direct contact and inhalation.

Physicochemical Properties (Predicted)

Due to the lack of extensive experimental data, some of the physicochemical properties are based on computational predictions.

Property Value Source
Molecular Weight320.08 g/mol PubChem[1]
Molecular FormulaC₁₀H₉IO₄PubChem[1]
AppearanceSolid (predicted)-
Melting PointNot available-
Boiling PointNot available-
SolubilityInsoluble in water (predicted)-

Section 2: The Logic of Safe Handling: A Risk-Based Approach

Given the identified hazards, a multi-layered approach to safe handling is imperative. This approach, known as the Hierarchy of Controls , prioritizes the most effective measures to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Dimethyl Iodoterephthalate Elimination Elimination (Not Feasible) Substitution Substitution (Investigate safer alternatives if possible) Elimination->Substitution Engineering Engineering Controls (Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE

Caption: Hierarchy of controls for handling dimethyl iodoterephthalate.

Engineering Controls: The First Line of Defense

All manipulations of dimethyl iodoterephthalate, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. For highly sensitive operations or when generating aerosols, the use of a glove box is recommended.

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, substance-specific SOP for dimethyl iodoterephthalate must be developed and approved by the institution's Environmental Health and Safety (EHS) department. This SOP should include:

  • Designated Work Areas: Clearly demarcate areas where dimethyl iodoterephthalate is handled and stored.

  • Access Control: Limit access to these areas to trained and authorized personnel only.

  • Decontamination Procedures: Outline procedures for decontaminating work surfaces, equipment, and glassware.

Section 3: Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory when handling dimethyl iodoterephthalate. The selection of PPE should be based on a thorough risk assessment.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves.[2]Provides a barrier against skin irritation. Double gloving is recommended for extended handling.
Eye Protection Chemical safety goggles and a face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection A flame-resistant lab coat.[4]Protects against skin contact and contamination of personal clothing.
Respiratory Protection A certified respirator (e.g., N95) should be used if handling powders outside of a fume hood.[3][4]Prevents inhalation of airborne particles that may cause respiratory irritation.

Section 4: Experimental Protocols: A Step-by-Step Guide to Safety

Weighing and Transferring Solid Dimethyl Iodoterephthalate
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing: Use a tared, sealed container to weigh the desired amount of dimethyl iodoterephthalate on an analytical balance located inside the fume hood.

  • Transfer: Carefully transfer the solid to the reaction vessel using a powder funnel. Avoid creating dust.

  • Clean-up: Immediately clean any spills using a dampened absorbent pad. Decontaminate the balance and surrounding surfaces.

In Case of a Spill: A Calm and Coordinated Response

Spill_Response cluster_1 Dimethyl Iodoterephthalate Spill Response Alert Alert others in the vicinity Evacuate Evacuate the area (if necessary) Alert->Evacuate Assess Assess the spill (size and location) Evacuate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill (absorbent pads) PPE->Contain Clean Clean up the spill (follow SOP) Contain->Clean Dispose Dispose of waste (as hazardous waste) Clean->Dispose

Caption: Workflow for responding to a dimethyl iodoterephthalate spill.

Section 5: Thermal Stability and Decomposition

The thermal decomposition of iodinated aromatic compounds can release hazardous vapors and fumes, including iodine and hydrogen iodide. While specific data for dimethyl iodoterephthalate is unavailable, it is prudent to assume that elevated temperatures will lead to decomposition. Therefore, heating of this compound should be conducted with extreme caution, under an inert atmosphere if possible, and within a well-ventilated fume hood.

Section 6: Waste Disposal: Environmental Responsibility

As a halogenated aromatic compound, dimethyl iodoterephthalate and any materials contaminated with it must be disposed of as hazardous waste.[5]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste (e.g., contaminated gloves, absorbent pads, and excess reagent) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing dimethyl iodoterephthalate in a separate, labeled container for halogenated organic waste.[5] Do not mix with non-halogenated waste streams.

Consult with your institution's EHS department for specific disposal procedures and to arrange for pickup of hazardous waste.

Section 7: First Aid Measures: Preparedness is Key

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like dimethyl iodoterephthalate requires a steadfast commitment to safety. This guide provides a framework for handling this compound based on the best available information and established safety principles. It is incumbent upon every researcher to remain vigilant, to continuously seek out new information as it becomes available, and to always prioritize the well-being of themselves and their colleagues.

References

  • Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Dimethyl iodoterephthalate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Functionalization of aromatic organic molecules through thermal decomposition of diaryliodonium salts. (n.d.). UNL Digital Commons. Retrieved January 4, 2026, from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 4, 2026, from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Material Safety Data Sheet. (2009, June 24). Amazon S3. Retrieved January 4, 2026, from [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved January 4, 2026, from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Nebraska-Lincoln. Retrieved January 4, 2026, from [Link]

  • Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Safety data sheet. (2022, May 12). CPAchem. Retrieved January 4, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific. Retrieved January 4, 2026, from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved January 4, 2026, from [Link]

  • Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. (2011, August 15). PubMed. Retrieved January 4, 2026, from [Link]

  • Personal Protective Equipment When Working with Resins. (n.d.). Polyestershoppen. Retrieved January 4, 2026, from [Link]

  • Iodine - Substance Information. (n.d.). ECHA. Retrieved January 4, 2026, from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved January 4, 2026, from [Link]

  • Personal Protective Equipment and Chemistry. (n.d.). Chemical Safety Facts. Retrieved January 4, 2026, from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved January 4, 2026, from [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

  • ICSC 0167 - IODINE. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved January 4, 2026, from [Link]

  • HEALTH EFFECTS. (n.d.). Toxicological Profile for Iodine - NCBI Bookshelf. Retrieved January 4, 2026, from [Link]

  • Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases. (n.d.). Toxicological Sciences. Retrieved January 4, 2026, from [Link]

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 4, 2026, from [Link]

  • (PDF) Toxicology of iodine: A mini review. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination. (2024, August 5). PubMed. Retrieved January 4, 2026, from [Link]

  • Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Dimethyl terephthalate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Dimethyl terephthalate. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Dimethyl terephthalate (DMT). (n.d.). MCC Menssing. Retrieved January 4, 2026, from [Link]

  • Dimethyl Terephthalate Supplier. (n.d.). Silver Fern Chemical. Retrieved January 4, 2026, from [Link]

  • (PDF) Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (2025, October 10). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Safety Considerations In Contrast Media Handling And Administration. (n.d.). American Society of Radiologic Technologists. Retrieved January 4, 2026, from [Link]

Sources

Methodological & Application

Protocol for the synthesis of high-purity dimethyl iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of High-Purity Dimethyl Iodoterephthalate

This document provides a comprehensive protocol for the synthesis, purification, and characterization of high-purity dimethyl iodoterephthalate. As a key building block in the development of advanced polymers, functional materials, and pharmaceutical intermediates, ensuring the isomeric purity and quality of this reagent is paramount. This guide is intended for researchers and scientists in chemistry and materials science, offering a detailed methodology grounded in established chemical principles.

Introduction and Strategic Overview

Dimethyl iodoterephthalate is a valuable aromatic compound featuring two methyl ester groups and an iodine atom on a benzene ring. The precise positioning of the iodo-substituent is critical for its subsequent reactivity in cross-coupling reactions or polymerization processes. Direct iodination of dimethyl terephthalate can lead to mixtures of isomers and is often inefficient.

Therefore, a more robust and regioselective strategy is employed: the Sandmeyer reaction. This classic transformation allows for the conversion of a primary aromatic amine into a halide via a diazonium salt intermediate.[1][2][3] By starting with dimethyl 2-aminoterephthalate, the iodo group can be installed specifically at the 2-position, yielding the desired isomer, dimethyl 2-iodoterephthalate. This protocol details the diazotization of the amine followed by displacement with iodide.

The Underlying Chemistry: The Sandmeyer Reaction

The synthesis proceeds in two fundamental stages, both conducted in a one-pot sequence:

  • Diazotization: The primary aromatic amine of dimethyl 2-aminoterephthalate is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4] This step converts the amino group into a highly reactive diazonium salt (-N₂⁺). Maintaining a low temperature is crucial, as diazonium salts are prone to decomposition at elevated temperatures.

  • Iodide Displacement: The diazonium salt is then treated with a source of iodide ions, such as potassium iodide (KI). The diazonium group is an excellent leaving group (releasing stable dinitrogen gas, N₂), facilitating its displacement by the iodide nucleophile.[5] Unlike other Sandmeyer reactions that require a copper(I) catalyst, the iodination step proceeds readily without one.[4][6] This reaction follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by an electron transfer.[1]

The overall transformation provides a reliable pathway to the target molecule with high regiochemical control.

Reaction Mechanism Diagram

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Iodide Displacement Start Dimethyl 2-aminoterephthalate Diazonium Aryl Diazonium Salt Start->Diazonium NaNO₂, HCl 0-5 °C Product Dimethyl 2-iodoterephthalate + N₂ gas Diazonium->Product KI, rt Iodide Potassium Iodide (KI)

Caption: The two-stage Sandmeyer reaction for synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of dimethyl 2-iodoterephthalate from dimethyl 2-aminoterephthalate.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Dimethyl 2-aminoterephthalateC₁₀H₁₁NO₄209.205.00 g1.0Starting Material
Hydrochloric Acid (conc.)HCl36.46~15 mL-~37% w/w
Sodium NitriteNaNO₂69.001.82 g1.1Prepare fresh solution
Potassium IodideKI166.004.37 g1.1
Deionized WaterH₂O18.02As needed-
Ethyl AcetateC₄H₈O₂88.11~150 mL-For extraction
Sodium ThiosulfateNa₂S₂O₃158.11--10% aqueous solution
Brine (sat. NaCl)NaCl58.44~50 mL-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnels (x2)

  • Thermometer

  • Ice-water bath

  • 500 mL separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

Synthesis Procedure
  • Amine Dissolution: In the 250 mL round-bottom flask, combine dimethyl 2-aminoterephthalate (5.00 g) and 50 mL of deionized water. While stirring, slowly add 15 mL of concentrated hydrochloric acid. Stir until all the solid has dissolved to form the amine salt.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0–5 °C. It is critical to maintain this temperature range for the subsequent steps.

  • Diazotization: Dissolve sodium nitrite (1.82 g) in 10 mL of cold deionized water. Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature does not rise above 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional). After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Iodide Addition: Dissolve potassium iodide (4.37 g) in 15 mL of deionized water and place this solution in a second dropping funnel. Add the potassium iodide solution dropwise to the cold diazonium salt solution. You will observe the evolution of nitrogen gas and the formation of a dark-colored precipitate.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for at least 2 hours, or until gas evolution ceases.

  • Work-up and Extraction:

    • Add approximately 100 mL of ethyl acetate to the reaction mixture and transfer the entire contents to a separatory funnel.

    • Shake the funnel and separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.

    • Combine the organic layers. Wash the combined organic phase sequentially with 50 mL of 10% sodium thiosulfate solution (to remove residual iodine), 50 mL of deionized water, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude solid product.

Purification and Purity Validation

The crude product must be purified to remove unreacted starting materials and byproducts.

Purification Methods
  • Recrystallization: This is the primary method for purification. Dissolve the crude solid in a minimum amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[5][7]

  • Flash Column Chromatography: If recrystallization does not yield a product of sufficient purity, flash chromatography on silica gel is an effective alternative.[5] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product.

Purity Validation

High-purity dimethyl iodoterephthalate is a white to off-white solid. Purity should be assessed using a combination of the following methods.

Analytical MethodPurposeExpected Result / Observation
Melting Point Assess purity and identityA sharp melting point consistent with the literature value.
¹H NMR Structural confirmation and puritySignals corresponding to two distinct methyl esters and aromatic protons. The absence of impurity signals.[8][9]
¹³C NMR Structural confirmationSignals for carbonyl carbons, aromatic carbons (both with and without iodine substitution), and methyl carbons.
HPLC / GC-MS Quantify purity and identify trace impuritiesA single major peak for the product, allowing for area-percent purity calculation.[10][11]

Experimental Workflow Diagram

Workflow A 1. Dissolve Amine in HCl/H₂O B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂ Solution (Diazotization) B->C D 4. Add KI Solution (Iodination) C->D E 5. Warm to Room Temp D->E F 6. Extraction with Ethyl Acetate E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Recrystallization / Chromatography) H->I J 10. Purity Analysis (NMR, HPLC, MP) I->J

Caption: Step-by-step experimental workflow.

Safety and Hazard Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • Hydrochloric Acid: Corrosive. Handle in a fume hood.

    • Sodium Nitrite: Oxidizer and toxic if ingested. Avoid contact with skin.

    • Aryl Diazonium Salts: Potentially explosive when isolated and dry. Never isolate the diazonium salt intermediate. Keep it in solution at low temperatures at all times.

    • Organic Solvents: Ethyl acetate is flammable. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Aqueous waste should be neutralized before disposal.

References

  • Kitamura, Y., Ueno, Y., & Kitade, Y. (2011). Electronic Supplementary Information for Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid. Chemical Communications.
  • Vanka, K., & Sivasankar, C. (n.d.). Iodine-Catalyzed Isomerization of Dimethyl Muconate. OSTI.GOV. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Singh, P., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • PubMed. (2018). Iodine-Catalyzed Isomerization of Dimethyl Muconate. Retrieved from [Link]

  • ResearchGate. (2018). Iodine-Catalyzed Isomerization of Dimethyl Muconate | Request PDF. Retrieved from [Link]

  • LookChem. (n.d.). Manufacture of Dimethyl Terephthalate and Terephthalic Acid. Retrieved from [Link]

  • YouTube. (2023). Lec 38: Dimethyl Terephthalate and Terephthalic Acid Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

  • Google Patents. (n.d.). US3686276A - Purification process for dimethyl terephthalate.
  • PubChem. (n.d.). Dimethyl 5-iodoisophthalate. Retrieved from [Link]

  • Google Patents. (n.d.). US2646393A - Process for the purification of dimethyl terephthalate by distillation.
  • DEISO. (2023). Dimethyl Terephthalate (DMT): A versatile substance with various uses. Retrieved from [Link]

  • Google Patents. (n.d.). US5116518A - Process for the purification of dimethyl terephthalate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A Direct Iodination Method with Iodine and Silver Triflate for the Synthesis of SPECT and PET Imaging Agent Precursors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). DE10231872B4 - Process for the preparation of dimethyl terephthalate.
  • European Patent Office. (n.d.). EP 1344765 B1 - PROCESS FOR PRODUCING A DIMETHYL TEREPHTHALATE COMPOSITION. Retrieved from [Link]

  • Google Patents. (n.d.). US3502711A - Purification of dimethylterephthalate.
  • BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of dimethyl terephthalate isolated from the recycling... | Download Scientific Diagram. Retrieved from [Link]

Sources

Application Notes and Protocols for Polyester Synthesis Using Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Iodine into Polyester Backbones

The synthesis of polyesters, a cornerstone of polymer chemistry, has traditionally relied on monomers like dimethyl terephthalate (DMT) to produce materials with a broad range of applications, from textiles to packaging.[1][2] However, the functionalization of these polymers at the monomer level opens up new avenues for creating materials with tailored properties. This guide focuses on the use of dimethyl iodoterephthalate as a strategic monomer for polyester synthesis. The introduction of a covalently bonded iodine atom into the terephthalate moiety imparts unique characteristics to the resulting polyester, most notably radiopacity, making it a material of significant interest for biomedical applications.[3][4][5]

The primary rationale for using dimethyl iodoterephthalate is to render the resulting polyester visible under X-ray imaging modalities such as fluoroscopy and computed tomography (CT).[5][6] This is a critical feature for medical devices and implants, where non-invasive monitoring of the device's position, integrity, and degradation is essential.[6] By incorporating the heavy iodine atom directly into the polymer backbone, the challenges associated with leaching of traditional, physically blended radiopaque agents can be mitigated, potentially leading to improved biocompatibility.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polyesters using dimethyl iodoterephthalate. It covers the fundamental chemistry, detailed experimental protocols, and critical considerations for producing and characterizing these specialized polymers.

Scientific Principles and Rationale

The synthesis of polyesters from dimethyl esters and diols is a well-established two-step process: transesterification followed by polycondensation.[8][9] This process is directly applicable to dimethyl iodoterephthalate.

1. Transesterification: In the first stage, dimethyl iodoterephthalate is reacted with an excess of a diol, typically ethylene glycol, in the presence of a catalyst. This reaction involves the exchange of the methyl group of the ester with the hydroxyethyl group of the glycol, forming bis(2-hydroxyethyl) iodoterephthalate and methanol as a byproduct.[8] The removal of methanol by distillation is crucial to drive the equilibrium of this reversible reaction towards the product.[8]

2. Polycondensation: The second stage involves the self-condensation of the bis(2-hydroxyethyl) iodoterephthalate monomers at elevated temperatures and under high vacuum.[8] During this step, ethylene glycol is eliminated, leading to the formation of long-chain poly(ethylene iodoterephthalate). The continuous removal of ethylene glycol is essential to achieve a high degree of polymerization and, consequently, a high molecular weight polymer.[8]

Considerations for the Iodine Substituent:

The presence of the iodine atom on the aromatic ring introduces specific considerations:

  • Steric Hindrance: The bulky iodine atom may introduce steric hindrance, potentially slowing down the reaction rates of both transesterification and polycondensation compared to the non-iodinated analog.[10] This may necessitate adjustments to the reaction conditions, such as higher catalyst concentrations or longer reaction times, to achieve a comparable degree of polymerization.

  • Catalyst Selection: A range of catalysts are effective for polyesterification, including metal acetates (e.g., zinc acetate, manganese acetate) for transesterification and antimony compounds (e.g., antimony trioxide) for polycondensation.[8] Given the potential for steric hindrance, a more active catalyst system may be beneficial. Iodine itself has been shown to catalyze esterification reactions, which could potentially influence the overall reaction kinetics.

  • Thermal Stability: The carbon-iodine bond is the least stable among the carbon-halogen bonds. While generally stable under typical polycondensation temperatures, prolonged exposure to very high temperatures could potentially lead to side reactions. Therefore, careful control of the reaction temperature and duration is important to prevent degradation.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of poly(ethylene terephthalate) (PET) from DMT and ethylene glycol, with modifications to account for the use of dimethyl iodoterephthalate.[8][9]

Materials and Equipment
Materials Equipment
Dimethyl 2-iodoterephthalateThree-neck round-bottom flask
Ethylene glycolMechanical stirrer with a high-torque motor
Zinc acetate (transesterification catalyst)Distillation head with a condenser and receiving flask
Antimony trioxide (polycondensation catalyst)Nitrogen/argon inlet
Phosphoric acid (stabilizer)Heating mantle with a temperature controller
High-purity nitrogen or argon gasVacuum pump capable of reaching <1 Torr
---Schlenk line for inert atmosphere operations
Protocol 1: Synthesis of Poly(ethylene 2-iodoterephthalate) via Melt Polycondensation

This protocol details the laboratory-scale synthesis of poly(ethylene 2-iodoterephthalate).

Step 1: Transesterification

  • Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a distillation head connected to a condenser and a receiving flask.

  • Charging Reactants: Charge the flask with dimethyl 2-iodoterephthalate and ethylene glycol in a molar ratio of approximately 1:2.2. The excess ethylene glycol helps to drive the transesterification reaction to completion.[8]

  • Catalyst Addition: Add the transesterification catalyst, zinc acetate, at a concentration of 0.05-0.1% by weight of the dimethyl 2-iodoterephthalate.

  • Inert Atmosphere: Purge the system with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a gentle flow of inert gas throughout the transesterification step.

  • Heating and Methanol Distillation: Begin stirring and gradually heat the reaction mixture to 180-200°C. Methanol will begin to distill off as the reaction proceeds.[8]

  • Temperature Increase: Slowly increase the temperature to 220-230°C to ensure the reaction goes to completion. Monitor the amount of methanol collected. The reaction is considered complete when the theoretical amount of methanol has been collected.

Step 2: Polycondensation

  • Catalyst and Stabilizer Addition: Once methanol distillation ceases, add the polycondensation catalyst, antimony trioxide (0.03-0.05% by weight of the initial dimethyl 2-iodoterephthalate). A stabilizer, such as phosphoric acid, can be added at this stage to deactivate the transesterification catalyst and prevent side reactions.

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 270-285°C.

  • Application of Vacuum: Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This is a critical step to remove the ethylene glycol byproduct and drive the polymerization to high molecular weights.[8] Be cautious to avoid excessive foaming.

  • Monitoring Polymerization: As the polycondensation reaction proceeds, the viscosity of the melt will increase significantly. This increase can be monitored by observing the torque on the mechanical stirrer.

  • Reaction Completion: Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, which is indicative of the target molecular weight. This can take several hours.

  • Polymer Isolation: Once the desired viscosity is reached, stop the heating and break the vacuum by introducing nitrogen or argon gas. The molten polymer can then be extruded from the reactor and pelletized or allowed to cool and solidify in the flask for later removal.

Workflow for Poly(ethylene 2-iodoterephthalate) Synthesis

G cluster_0 Step 1: Transesterification cluster_1 Step 2: Polycondensation A Charge Reactor: - Dimethyl 2-iodoterephthalate - Ethylene Glycol (1:2.2 molar ratio) - Zinc Acetate (catalyst) B Purge with N2/Ar A->B C Heat to 180-230°C B->C D Distill off Methanol C->D E Formation of Bis(2-hydroxyethyl) iodoterephthalate D->E F Add Antimony Trioxide (catalyst) & Phosphoric Acid (stabilizer) E->F Transfer of Prepolymer G Heat to 270-285°C H Apply High Vacuum (<1 Torr) G->H I Distill off Ethylene Glycol H->I J Increase in Melt Viscosity I->J K Poly(ethylene 2-iodoterephthalate) J->K

Caption: A two-step melt polycondensation process for synthesizing poly(ethylene 2-iodoterephthalate).

Characterization and Properties

The resulting iodinated polyester should be characterized to determine its structure, molecular weight, and physical properties.

Characterization Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirmation of the polymer structure, determination of monomer incorporation, and end-group analysis.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., ester carbonyl) and confirmation of polymerization.[3]
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and decomposition temperature.
X-ray Imaging Evaluation of the radiopacity of the polymer.[3]
Expected Properties:
  • Thermal Properties: The introduction of the bulky iodine atom may disrupt chain packing and reduce the crystallinity of the polyester compared to standard PET. This could lead to a lower melting point (Tm) and a potentially higher glass transition temperature (Tg) due to restricted chain mobility.

  • Mechanical Properties: The mechanical properties will be dependent on the molecular weight and crystallinity of the polymer. A decrease in crystallinity may lead to a more amorphous and potentially less rigid material.

  • Biocompatibility: While the covalent bonding of iodine is expected to improve biocompatibility compared to blended radiopacifiers, comprehensive in vitro and in vivo studies are necessary to confirm the material's suitability for biomedical applications. Studies on other iodinated polyesters have shown good biocompatibility.[6][7]

Applications in Research and Drug Development

The unique properties of polyesters synthesized from dimethyl iodoterephthalate make them promising materials for a variety of applications, particularly in the biomedical field.

  • Radiopaque Medical Devices: The inherent radiopacity of these polymers makes them ideal for the fabrication of medical devices that require visualization under X-ray, such as stents, catheters, and surgical meshes.[3]

  • Drug Delivery Systems: The polyester backbone can be designed to be biodegradable, allowing for the development of radiopaque drug delivery systems. This would enable non-invasive monitoring of the location and degradation of the drug carrier, providing valuable information for optimizing treatment protocols.

  • Tissue Engineering Scaffolds: Radiopaque scaffolds for tissue engineering would allow for the in vivo tracking of the scaffold's position and integration with surrounding tissues.

  • Theranostics: Combining diagnostic (radiopacity) and therapeutic (drug delivery) functionalities in a single polymer system opens up possibilities for theranostic applications, where diagnosis and treatment are integrated.

Logical Relationship of Synthesis to Application

G Monomer Dimethyl Iodoterephthalate Synthesis Polycondensation Monomer->Synthesis Polymer Iodinated Polyester Synthesis->Polymer Property Radiopacity Polymer->Property Application Biomedical Applications Property->Application

Caption: The synthesis of iodinated polyester from dimethyl iodoterephthalate leads to radiopaque materials for biomedical use.

Conclusion

The use of dimethyl iodoterephthalate in polyester synthesis provides a robust method for producing functional polymers with inherent radiopacity. By adapting established polycondensation protocols, researchers can synthesize a range of iodinated polyesters with tunable properties. These materials hold significant promise for advancing the design of next-generation medical devices, drug delivery systems, and tissue engineering scaffolds, where non-invasive imaging is a critical requirement. Careful characterization of the synthesized polymers is essential to understand the structure-property relationships and to ensure their safety and efficacy in the intended applications.

References

  • Lex, T. R., Brummel, B. R., Attia, M. F., Giambalvo, L. N., Lee, K. G., Van Horn, B. A., ... & Alexis, F. (2020). Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. Scientific Reports, 10(1), 1508. Available at: [Link]

  • Lex, T. R., Brummel, B. R., Attia, M. F., Giambalvo, L. N., Lee, K. G., Van Horn, B. A., ... & Alexis, F. (2020). Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. Universidad San Francisco de Quito USFQ. Available at: [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson.
  • Sang, L., Wei, Z., Liu, K., Wang, X., Song, K., Wang, H., & Qi, M. (2014). Biodegradable radiopaque iodinated poly(ester urethane)s containing poly(ε-caprolactone) blocks: synthesis, characterization, and biocompatibility. Journal of Biomedical Materials Research Part A, 102(11), 3948-3957. Available at: [Link]

  • Al-Hajaj, N., Al-Harbi, B., Al-Otaibi, L., & Al-Omair, M. (2022). Radiopacity Enhancements in Polymeric Implant Biomaterials: A Comprehensive Literature Review. ACS Omega, 7(33), 28681-28694. Available at: [Link]

  • Sang, L., Wei, Z., Liu, K., Wang, X., Song, K., Wang, H., & Qi, M. (2014). Biodegradable radiopaque iodinated poly(ester urethane)s containing poly(ε-caprolactone) blocks: Synthesis, characterization and biocompatiblity. ResearchGate. Available at: [Link]

  • NPTEL. (n.d.). The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. NPTEL Archive. Available at: [Link]

  • Taylor & Francis. (n.d.). Dimethyl terephthalate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Djapovic, M., Milivojevic, D., Ilic-Tomic, T., Maslak, V., Spasojevic, D., & Nikodinovic-Runic, J. (2021). Synthesis and characterization of polyethylene terephthalate (PET) precursors and potential degradation products. Chemosphere, 275, 130005. Available at: [Link]

  • MDPI. (2020). Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. MDPI. Available at: [Link]

  • Veličković, Z. S., & Avramović, J. M. (2018). Poly(Ethylene Terephthalate): Synthesis and Physicochemical Properties. In Polymer Science and Engineering. IntechOpen.
  • De Vos, L., Van de Walle, D., & Du Prez, F. (2021). Poly(alkylene terephthalate)
  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Thermoplastic Polyesters.
  • ResearchGate. (n.d.). Polycondensation of TPA and ethylene glycol via direct esterification...
  • Google Patents. (n.d.). WO2002042253A1 - Dimethyl terephthalate composition and process for producing the same.
  • Ahn, T. H., Jung, H. C., & Kim, B. C. (2003). Preparation and characterization of poly (ether ester) thermoplastic elastomers containing the 2, 6-naphthalenedicarboxyl group. Journal of applied polymer science, 90(13), 3473-3480.
  • Cortizo, M. S., Belluzo, M. S., & de Mele, M. A. F. L. (2008). Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering.
  • Hovenkamp, S. G., & Munting, J. P. (1970). Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. Journal of Polymer Science Part A-1: Polymer Chemistry, 8(1), 679-682.
  • Jia, Z., & Chen, E. Y. X. (2021). Synthesis and Deconstruction of Polyethylene-type Materials. Accounts of Chemical Research, 54(17), 3373-3385.
  • Choi, K. Y., & Kim, S. C. (2003). Two‐Phase Model for Continuous Final‐Stage Melt Polycondensation of Poly (ethylene terephthalate). III. Modeling of Multiple Reac. Journal of applied polymer science, 90(4), 1088-1095.
  • Wang, H., Liu, F., Chen, J., & He, Y. (2018). Capturing ethylene glycol with dimethyl carbonate towards depolymerisation of polyethylene terephthalate at ambient temperature. Green Chemistry, 20(22), 5171-5177.

Sources

Application Notes & Protocols: Synthesis of Poly(ethylene iodoterephthalate) via Two-Stage Melt Polymerization of Dimethyl Iodoterephthalate with Ethylene Glycol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Iodine into the Polyester Backbone

Poly(ethylene terephthalate) (PET) is a ubiquitous commodity thermoplastic, renowned for its excellent mechanical strength, thermal stability, and chemical resistance.[1] These properties have led to its widespread use in packaging, textiles, and automotive components.[1] However, the functionalization of the PET backbone opens up new avenues for creating specialty polymers with tailored properties for advanced applications. This guide details the synthesis of an iodinated derivative, poly(ethylene iodoterephthalate), through the polymerization of dimethyl iodoterephthalate with ethylene glycol.

The introduction of a heavy atom like iodine into the polymer chain is a strategic modification. It is anticipated to significantly alter the physical properties of the resulting polyester, leading to:

  • Enhanced Radiopacity: The high electron density of iodine makes the polymer visible under X-ray radiation, a desirable property for biomedical devices such as vascular prostheses or implantable sutures where imaging is required.[2][3][4]

  • Increased Refractive Index: This could be beneficial for optical applications.

  • Modified Thermal Properties: The presence of a bulky iodine substituent on the aromatic ring is expected to influence the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of poly(ethylene iodoterephthalate). The methodology is adapted from the well-established two-stage melt polycondensation process used for industrial PET production, which involves an initial transesterification reaction followed by a polycondensation step.[5][6][7] We will delve into the causality behind the experimental choices, from catalyst selection to reaction conditions, to provide a self-validating and robust protocol.

Chemical Principles and Reaction Mechanism

The polymerization of dimethyl iodoterephthalate with ethylene glycol is a classic example of step-growth polymerization, proceeding in two distinct stages:[5][6]

  • Transesterification (Ester Interchange): In this initial stage, dimethyl iodoterephthalate reacts with an excess of ethylene glycol in the presence of a catalyst to form bis(2-hydroxyethyl) iodoterephthalate (BHEIT) and methanol as a byproduct.[4][8][9] The reaction is reversible and driven to completion by the continuous removal of methanol.[5]

  • Polycondensation: The BHEIT monomer is then heated to a higher temperature under high vacuum. A second catalyst is typically introduced to facilitate the polycondensation reaction, where BHEIT molecules react with each other to form long polymer chains, eliminating ethylene glycol as a byproduct.[5][10] The removal of ethylene glycol is crucial to shift the equilibrium towards the formation of a high molecular weight polymer.[5]

The overall reaction scheme is depicted below:

Stage 1: Transesterification n C₆H₃I(COOCH₃)₂ + 2n HOCH₂CH₂OH ⇌ n C₆H₃I(COOCH₂CH₂OH)₂ + 2n CH₃OH

Stage 2: Polycondensation n C₆H₃I(COOCH₂CH₂OH)₂ ⇌ [-OC-C₆H₃I-COO-CH₂CH₂O-]n + n HOCH₂CH₂OH

The presence of the electron-withdrawing iodine atom on the terephthalate ring may influence the reaction kinetics compared to the unsubstituted analog. While a detailed kinetic study is beyond the scope of this note, it is a critical consideration for process optimization.

Experimental Workflow and Visualization

The following diagram illustrates the overall workflow for the synthesis and characterization of poly(ethylene iodoterephthalate).

G cluster_0 Monomer Preparation & Staging cluster_1 Stage 1: Transesterification cluster_2 Stage 2: Polycondensation cluster_3 Product Isolation & Characterization Monomer_Prep Dimethyl Iodoterephthalate & Ethylene Glycol Reactor_Setup Assemble Glass Reactor with Stirrer, Condenser, and Nitrogen Inlet Monomer_Prep->Reactor_Setup Catalyst_1 Transesterification Catalyst (e.g., Zinc Acetate) Catalyst_1->Reactor_Setup Reaction_1 Heat to 180-220°C Remove Methanol Reactor_Setup->Reaction_1 BHEIT_Formation Formation of BHEIT Oligomers Reaction_1->BHEIT_Formation Catalyst_2 Add Polycondensation Catalyst (e.g., Antimony Trioxide) BHEIT_Formation->Catalyst_2 Reaction_2 Increase Temp to 260-280°C Apply High Vacuum Catalyst_2->Reaction_2 Polymer_Formation High Molecular Weight Polymer Formation Reaction_2->Polymer_Formation Isolation Cool, Extrude/Remove Polymer Polymer_Formation->Isolation Purification Grind and Purify (e.g., Dissolution/Precipitation) Isolation->Purification Characterization Analyze Structure, MW, and Thermal Properties (FTIR, NMR, GPC, DSC, TGA) Purification->Characterization

Caption: Experimental workflow for the synthesis of poly(ethylene iodoterephthalate).

Detailed Experimental Protocols

A. Materials and Equipment

Reagent/Equipment Specification Supplier Notes
Dimethyl Iodoterephthalate>98% purityVariesAssumed to be synthesized from iodoterephthalic acid and methanol.
Ethylene GlycolAnhydrous, >99.8%Sigma-AldrichMust be dry to prevent side reactions.
Zinc Acetate DihydrateACS Reagent, >98%Sigma-AldrichTransesterification catalyst.
Antimony(III) Oxide>99%Sigma-AldrichPolycondensation catalyst.
Nitrogen GasHigh purity, >99.99%Local supplierFor inert atmosphere.
Glass Reactor250 mL, 3-neckVWR/KimbleWith mechanical stirrer, condenser, and N₂ inlet.
Heating Mantle & Controller--For precise temperature control.
Vacuum PumpHigh vacuum (<1 Torr)Edwards/WelchFor polycondensation stage.
Schlenk Line--For handling under inert atmosphere.

B. Protocol 1: Transesterification of Dimethyl Iodoterephthalate with Ethylene Glycol

  • Reactor Setup: Assemble the three-neck round-bottom flask with a mechanical stirrer, a condenser leading to a collection flask, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen to maintain an inert atmosphere.

  • Charging Reactants: Charge the reactor with dimethyl iodoterephthalate and ethylene glycol. A molar ratio of ethylene glycol to dimethyl iodoterephthalate of 2.2:1 is recommended to ensure complete conversion and to account for some glycol loss during the reaction.[5]

  • Catalyst Addition: Add the transesterification catalyst, zinc acetate (approximately 0.05-0.1% by weight of the dimethyl iodoterephthalate).

  • Reaction Initiation: Begin stirring and gently heat the mixture under a slow stream of nitrogen.

  • Temperature Profile and Methanol Removal: Gradually increase the temperature of the reaction mixture from 180°C to 220°C over 2-3 hours.[5] Methanol will begin to distill off as the transesterification proceeds. Monitor the rate of methanol collection. The reaction is considered complete when approximately 95% of the theoretical amount of methanol has been collected.

  • Completion: Once the evolution of methanol ceases, the resulting product is primarily bis(2-hydroxyethyl) iodoterephthalate (BHEIT) and its short-chain oligomers.

C. Protocol 2: Melt Polycondensation of Bis(2-hydroxyethyl) iodoterephthalate (BHEIT)

  • Catalyst Addition: Cool the reaction mixture slightly (to ~180°C) and add the polycondensation catalyst, antimony(III) oxide (approximately 0.03-0.05% by weight of the initial dimethyl iodoterephthalate).

  • Initiation of Polycondensation: Gradually increase the temperature to 260-280°C.[2] The viscosity of the melt will begin to increase as oligomers start to couple.

  • Application of Vacuum: Once the temperature has stabilized, slowly and carefully apply a vacuum, gradually reducing the pressure to below 1 Torr. This is a critical step to remove the ethylene glycol byproduct and drive the polymerization to high molecular weight.[5]

  • Monitoring Viscosity: The progress of the polycondensation can be monitored by observing the increase in the viscosity of the molten polymer. This can be qualitatively assessed by the load on the mechanical stirrer motor.

  • Reaction Termination: Continue the reaction under high vacuum for 2-4 hours, or until the desired viscosity is achieved.

  • Product Isolation: Release the vacuum with nitrogen gas and cool the reactor. The resulting polymer will be a solid mass at room temperature. The polymer can be removed by carefully breaking the glass reactor (if necessary and on a small scale) or by extruding the molten polymer under nitrogen pressure.

D. Protocol 3: Polymer Purification and Characterization

  • Purification: The crude polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating it into a non-solvent like methanol. The purified polymer should then be dried in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Structural Characterization:

    • FTIR Spectroscopy: To confirm the formation of the ester linkages and the presence of the aromatic iodide structure.

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[11]

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Data Presentation: Expected Properties

The following table summarizes the expected properties of poly(ethylene iodoterephthalate) in comparison to standard PET. The values for the iodinated polymer are predictive and will depend on the final molecular weight and purity.

Property Poly(ethylene terephthalate) (PET) Poly(ethylene iodoterephthalate) (Predicted) Characterization Method
Glass Transition Temp. (Tg) 67-81 °C[12]Expected to be higher due to bulky substituentDSC
Melting Temp. (Tm) ~260 °C[2]Expected to be lower due to disruption of chain packingDSC
Molecular Weight (Mw) Varies (e.g., 30,000-80,000 g/mol )Target > 20,000 g/mol for useful propertiesGPC
Density ~1.38 g/cm³Expected to be significantly higherDensity Gradient Column
Radiopacity LowHighX-ray Imaging

Causality and Trustworthiness of the Protocol

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent oxidative degradation of the polymer at high temperatures, which would lead to discoloration and a reduction in molecular weight.

  • Two-Stage Catalyst System: The use of different catalysts for transesterification and polycondensation is standard practice.[5] Transesterification catalysts like zinc acetate are effective at lower temperatures but can promote degradation at the higher temperatures required for polycondensation.[8] Antimony compounds are more effective for the high-temperature polycondensation step.[2]

  • Excess Ethylene Glycol: An initial excess of ethylene glycol ensures that the diester is fully converted to the diol-terminated monomer (BHEIT), which is essential for achieving a high molecular weight in the subsequent polycondensation stage.[5]

  • High Vacuum: The application of a high vacuum during polycondensation is non-negotiable. According to Le Chatelier's principle, the removal of the ethylene glycol byproduct is necessary to drive the reversible polycondensation reaction towards the formation of long polymer chains.[5]

  • Side Reactions: A potential side reaction is the formation of diethylene glycol (DEG) from the condensation of two ethylene glycol molecules.[13] The incorporation of DEG into the polymer chain can lower the melting point and thermal stability. This can be minimized by careful control of reaction conditions.

Visualization of the Polymerization Mechanism

G cluster_0 Transesterification Stage cluster_1 Polycondensation Stage DMI Dimethyl Iodoterephthalate BHEIT Bis(2-hydroxyethyl) Iodoterephthalate DMI->BHEIT + 2 EG - 2 MeOH EG Ethylene Glycol EG->BHEIT BHEIT_2 n BHEIT MeOH Methanol (byproduct) Polymer Poly(ethylene iodoterephthalate) BHEIT_2->Polymer - n EG EG_2 Ethylene Glycol (byproduct)

Caption: Simplified mechanism of the two-stage polymerization.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of poly(ethylene iodoterephthalate). By adapting the established two-stage melt polymerization process for PET, researchers can reliably produce this novel functionalized polyester. The strategic incorporation of iodine is expected to impart unique properties, particularly radiopacity, making this material a promising candidate for various advanced applications, especially in the biomedical field. Careful control of the reaction parameters, as outlined in this guide, is essential for achieving a high molecular weight polymer with the desired properties.

References

  • Characterization of poly(ethylene terephthalate) used in commercial bottled water. IOP Conference Series: Materials Science and Engineering. [Link]

  • Structure-Property Relationships of Ionic Poly(ethylene terephthalate) (PET): Effect of Ion Content and Species. Polymer Chemistry (RSC Publishing). [Link]

  • Transesterification of Dimethyl Terephthalate with Ethylene Glycol. Request PDF. [Link]

  • Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method. National Institutes of Health (NIH). [Link]

  • The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. NPTEL Archive. [Link]

  • Transesterification of Dimethyl Terephthalate with Ethylene Glycol. ETDEWEB - OSTI. [Link]

  • Transesterification of Dimethyl Terephthalate with Diethylene Glycol. Semantic Scholar. [Link]

  • The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Method for separating and recovering dimethyl terephthalate and ethylene glycol
  • Physical Constants of Poly(oxyethylene-oxyterephthaloyl) (Poly(ethylene terephthalate)). Request PDF. [Link]

  • Dimethyl terephthalate. Wikipedia. [Link]

  • Polycondensation. University of Maryland. [Link]

  • (PDF) Characterization of poly (ethylene) terephthalate used in commercial bottled water. ResearchGate. [Link]

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]

  • Polycondensation of TPA and ethylene glycol via direct esterification... ResearchGate. [Link]

  • Back-to-monomer recycling of polycondensation polymers: opportunities for chemicals and enzymes. National Institutes of Health (NIH). [Link]

  • Thermal behavior and tensile properties of poly(ethylene terephthalate‐co‐ethylene isophthalate). Request PDF. [Link]

  • (PDF) Improved DMT process. ResearchGate. [Link]

  • Poly(ethylene terephthalate-co-isophthalate) Copolyesters Obtained from Ethylene Terephthalate and Isophthalate Oligomers. UPCommons. [Link]

  • What Are The Properties Of Polyethylene Terephthalate?. Chemistry For Everyone. [Link]

  • Characterization of poly(ethylene terephtalate) after multiple processing cycles. Request PDF. [Link]

  • Dimethyl Terephthalate. Scribd. [Link]

  • Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. ResearchGate. [Link]

Sources

Synthesis of metal-organic frameworks (MOFs) with dimethyl iodoterephthalate linkers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Functionalization of Metal-Organic Frameworks (MOFs) with Iodoterephthalate Linkers

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with significant potential in drug delivery, catalysis, and separations, largely due to their tunable porosity and tailorable surface chemistry.[1] The strategic choice of the organic linker is paramount in dictating the final properties and functionality of the MOF. This guide provides a detailed protocol for the synthesis of a robust, zirconium-based MOF, analogous to the well-known UiO-66, using an iodo-functionalized linker derived from dimethyl 2-iodoterephthalate. The iodine moiety serves as a powerful and versatile chemical handle for post-synthetic modification (PSM), enabling the covalent attachment of diverse functional groups to the framework's interior.[2][3] We present a comprehensive, step-by-step methodology, from ligand preparation to MOF synthesis and subsequent post-synthetic functionalization via Suzuki cross-coupling. This document is designed to provide researchers with the foundational knowledge and practical steps required to fabricate and tailor advanced MOF systems.

Introduction: The Strategic Advantage of Iodo-Functionalized Linkers

The construction of MOFs involves the self-assembly of metal-containing secondary building units (SBUs) and organic linkers.[4] While the direct synthesis of MOFs with complex functionalities can be challenging due to the harsh conditions of solvothermal synthesis, post-synthetic modification (PSM) offers a powerful alternative.[5][6][7] PSM allows for the chemical alteration of a pre-formed, stable MOF, preserving its crystalline structure while introducing new chemical groups.[2]

The ideal linker for PSM should possess a functional group that is:

  • Stable under the conditions of MOF synthesis.

  • Chemically accessible within the MOF pores.

  • Selectively reactive under mild conditions for subsequent modification.

The carbon-iodine (C-I) bond present in 2-iodoterephthalate is exceptionally well-suited for this role. It is sufficiently robust to withstand typical solvothermal synthesis conditions (100-150 °C in DMF) but is readily activated for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows the MOF to be used as a scaffold, where the iodine atom acts as a "linchpin" for covalently attaching molecules of interest, such as targeting ligands for drug delivery, catalytic sites, or fluorescent reporters.

This guide will focus on the synthesis of UiO-66-I , a zirconium-based MOF prized for its exceptional chemical and thermal stability, making it an ideal candidate for PSM and subsequent applications.

Overall Experimental Workflow

The process can be broken down into four primary stages: preparation of the active linker, synthesis of the parent MOF, activation of the framework, and post-synthetic modification. Each stage includes critical characterization steps to validate the outcome before proceeding.

MOF_Synthesis_Workflow cluster_0 Stage 1: Linker Preparation cluster_1 Stage 2: MOF Synthesis cluster_2 Stage 3: Post-Synthetic Modification (PSM) A Dimethyl 2-Iodoterephthalate (Starting Material) B Saponification (Hydrolysis) with NaOH A->B C 2-Iodoterephthalic Acid (H2BDC-I) B->C D Combine H2BDC-I, ZrCl4, & Benzoic Acid in DMF C->D Linker Input E Solvothermal Reaction (120°C, 24h) D->E F Isolate & Wash Crude UiO-66-I E->F G Characterize: PXRD, TGA F->G H Activated UiO-66-I G->H Activation (Solvent Exchange) I Suzuki Coupling: + Arylboronic Acid, Pd Catalyst, Base H->I J Isolate & Wash Functionalized MOF I->J K Characterize: PXRD, NMR, FTIR J->K caption Figure 1. Overall workflow from linker preparation to post-synthetically modified MOF.

Caption: Figure 1. Overall workflow from linker preparation to post-synthetically modified MOF.

Detailed Protocols

Part 3.1: Materials and Equipment
Reagent / MaterialGradeSupplier (Example)
Dimethyl 2-iodoterephthalate≥98%Sigma-Aldrich
Zirconium(IV) chloride (ZrCl₄)≥99.5%Sigma-Aldrich
Sodium hydroxide (NaOH)ACS ReagentFisher Scientific
Hydrochloric acid (HCl)ACS ReagentVWR
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Benzoic Acid≥99.5%Alfa Aesar
Phenylboronic acid≥97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium carbonate (K₂CO₃)≥99%Sigma-Aldrich
Methanol, Chloroform, AcetoneACS GradeFisher Scientific
Equipment
20 mL Scintillation vials or Teflon-lined autoclave
Laboratory oven
Centrifuge
Schlenk line or glovebox (for PSM)
Powder X-ray Diffractometer (PXRD)
Thermogravimetric Analyzer (TGA)
NMR Spectrometer
Part 3.2: Protocol 1 - Linker Synthesis (2-Iodoterephthalic Acid)

Rationale: The coordination bond in MOFs forms between the metal ion and a carboxylate group. The commercially available dimethyl ester must first be hydrolyzed to the dicarboxylic acid form to be used as a linker. This is a standard saponification reaction.

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve dimethyl 2-iodoterephthalate (e.g., 5.0 g, 15.6 mmol) in methanol (80 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (e.g., 3.1 g, 78.1 mmol, 5 equiv.) in deionized water (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 70-75 °C) with stirring for 4 hours. The solution should become clear.

  • Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Precipitation: Re-dissolve the remaining solid in a minimal amount of deionized water (approx. 50 mL). While stirring vigorously in an ice bath, slowly add concentrated HCl (approx. 6-7 mL) to acidify the solution to pH 1-2. A white precipitate of 2-iodoterephthalic acid will form.

  • Isolation: Collect the white solid by vacuum filtration, washing thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts.

  • Drying: Dry the product in a vacuum oven at 80 °C overnight.

  • Validation: Confirm the structure and purity via ¹H NMR spectroscopy. The characteristic ester methyl peaks (~3.9 ppm) should be absent, and the carboxylic acid protons will be visible as a broad singlet far downfield (>10 ppm).

Part 3.3: Protocol 2 - Synthesis of UiO-66-I

Rationale: This solvothermal protocol utilizes a modulator (benzoic acid) to improve the quality and crystallinity of the resulting MOF. The modulator competes with the primary linker for coordination to the zirconium SBUs, slowing the nucleation and growth process, which prevents the rapid formation of amorphous material and favors larger, well-defined crystals.[8]

Solvothermal_Synthesis A Dissolve ZrCl4 in DMF C Combine Solutions in Reaction Vial A->C B Dissolve H2BDC-I & Benzoic Acid in DMF B->C D Sonicate for 15 min (Ensure Homogeneity) C->D E Heat in Oven 120°C for 24h D->E F Cool to Room Temp (Slowly) E->F G Isolate Product (Centrifugation) F->G H Wash with DMF & Acetone G->H I Activate (Solvent Exchange) & Dry H->I caption Figure 2. Step-by-step workflow for the solvothermal synthesis of UiO-66-I.

Caption: Figure 2. Step-by-step workflow for the solvothermal synthesis of UiO-66-I.

Step-by-Step Procedure:

  • Reagent Preparation: In a 20 mL scintillation vial, combine 2-iodoterephthalic acid (H₂BDC-I) (e.g., 120 mg, 0.41 mmol), zirconium(IV) chloride (ZrCl₄) (e.g., 96 mg, 0.41 mmol), and benzoic acid (modulator, e.g., 500 mg, 4.1 mmol, ~10 equiv.).

  • Solvent Addition: Add 15 mL of N,N-dimethylformamide (DMF).

  • Homogenization: Cap the vial tightly and sonicate for 15-20 minutes until all solids are fully dissolved, resulting in a clear solution.

  • Solvothermal Reaction: Place the vial in a pre-heated laboratory oven at 120 °C for 24 hours. A white, microcrystalline powder will precipitate.

  • Cooling & Isolation: Remove the vial from the oven and allow it to cool slowly to room temperature. Isolate the solid product by centrifugation (e.g., 8000 rpm for 10 min), and discard the supernatant.

  • Washing: To remove unreacted starting materials and modulator, wash the product extensively. Resuspend the solid in fresh DMF (15 mL), vortex/sonicate briefly, and centrifuge again. Repeat this DMF wash three times. Then, perform the same washing procedure three times with acetone to begin the solvent exchange process.

  • Activation: To remove the coordinated and pore-filling DMF molecules, which is crucial for achieving high porosity, a solvent exchange is necessary. Soak the acetone-washed solid in fresh chloroform for 24 hours, replacing the chloroform three times during this period.

  • Drying: Decant the final chloroform wash and dry the white powder under high vacuum at 150 °C for 12 hours. This yields the fully activated, porous UiO-66-I.

  • Validation:

    • PXRD: The powder X-ray diffraction pattern should match the simulated pattern for UiO-66, confirming the correct topology and high crystallinity.

    • TGA: Thermogravimetric analysis will show high thermal stability up to ~450-500 °C, characteristic of UiO-type MOFs.

Part 3.4: Protocol 3 - Post-Synthetic Modification (Suzuki Coupling)

Rationale: This protocol demonstrates the utility of the iodo- group by performing a Suzuki cross-coupling reaction to graft phenyl groups onto the linker. This reaction must be performed under inert atmosphere to protect the Pd(0) catalyst from oxidation. The successful modification confirms the accessibility and reactivity of the iodo sites within the MOF's porous structure.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Add the activated UiO-66-I (e.g., 100 mg) to a Schlenk flask. Place the flask under an inert atmosphere (N₂ or Ar) by performing at least three vacuum/backfill cycles.

  • Reagent Addition: Under a positive pressure of inert gas, add phenylboronic acid (e.g., 3 equiv. relative to iodine content), potassium carbonate (K₂CO₃, base, e.g., 5 equiv.), and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF (10 mL) via cannula or syringe.

  • Reaction: Seal the flask and heat the suspension at 80 °C with stirring for 24 hours.

  • Isolation & Washing: Cool the reaction to room temperature. Isolate the solid product by centrifugation. Wash the MOF extensively to remove all residual catalyst and reagents. A recommended washing sequence is: DMF (3x), acetone (3x), and chloroform (3x).

  • Drying: Dry the final product under high vacuum at 100 °C overnight.

  • Validation:

    • PXRD: The diffraction pattern should show that the framework's crystallinity is retained after the reaction.

    • Digestion ¹H NMR: Digest a small sample of the modified MOF in a D₂SO₄/DMSO-d₆ solution. The resulting NMR spectrum of the linkers should show new peaks corresponding to the attached phenyl group and a disappearance or significant reduction of the signals corresponding to the starting iodoterephthalate linker, providing quantitative evidence of the modification.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Crystallinity or Amorphous Product in PXRD Reaction temperature too high/low; reaction time too short; insufficient modulator.Optimize reaction temperature and time. Increase the equivalents of benzoic acid (e.g., 20-30 equiv.) to slow down crystal growth.
Poor Yield of MOF Incomplete reaction; linker or metal salt degradation; loss of product during washing.Ensure starting materials are pure and dry. Increase reaction time. Be careful not to lose fine powder when decanting supernatant.
Framework Decomposition during PSM Reaction temperature too high; base too strong; solvent incompatibility.Lower the reaction temperature. Use a milder base (e.g., Cs₂CO₃). Ensure the MOF is stable in the chosen solvent system.
Incomplete Post-Synthetic Modification Inactive catalyst; insufficient reagent equivalents; pore blockage.Use a fresh, active catalyst and ensure inert atmosphere. Increase equivalents of boronic acid and base. Ensure MOF is fully activated before the reaction to allow reagent access.

Conclusion

The use of dimethyl iodoterephthalate as a precursor for MOF synthesis provides a robust and reliable pathway to creating highly functionalizable crystalline materials. The protocols detailed herein for the synthesis of UiO-66-I and its subsequent modification via Suzuki coupling offer a validated workflow for researchers. The ability to covalently modify the internal pores of a stable MOF scaffold opens up vast possibilities for designing sophisticated materials for targeted drug delivery, heterogeneous catalysis, and advanced separations.

References

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. (2023). International Journal of Applied Pharmaceutics. [Link]

  • Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. (2013). Chemistry at Illinois. [Link]

  • Tanabe, K. K. (2011). Postsynthetic modification of metal-organic frameworks. eScholarship, University of California. [Link]

  • Wang, S., et al. (2025). Synthesis of a (3,7)-Connected Metal–Organic Framework by Post-Synthetic Linker Reorganization for High Iodine Adsorption. ResearchGate. [Link]

  • Valvekens, P., et al. (2013). Metal-dioxidoterephthalate MOFs of the MOF-74 type: Microporous basic catalysts with well-defined active sites. ResearchGate. [Link]

  • Development of the design and synthesis of metal-organic frameworks (MOFs) - from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. (2025). Semantic Scholar. [Link]

  • Mandal, S., et al. (2021). A Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. ResearchGate. [Link]

  • Wang, Z., et al. (2015). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A. [Link]

  • Howarth, A. (2025). Adventures in the Synthesis of Metal Organic Frameworks. YouTube. [Link]

  • Kaye, S. S., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. [Link]

  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews. [Link]

  • Duan, C., et al. (2025). Development of the design and synthesis of metal-organic frameworks (MOFs) - from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Chemical Society Reviews. [Link]

  • Investigation of Metal-Organic Frameworks (MOFs): Synthesis, Properties, and Applications - An In-Depth Review. (n.d.). Kabale University Library. [Link]

  • Zhang, L., et al. (2020). Retrosynthesis of multi-component metal−organic frameworks. Scite.ai. [Link]

  • Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. (2025). ResearchGate. [Link]

  • A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes. (2024). ResearchGate. [Link]

  • Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. (2024). MDPI. [Link]

Sources

Application Notes & Protocols: Post-Polymerization Modification of Aromatic Polyesters Incorporating Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the post-polymerization modification of aromatic polyesters synthesized with dimethyl iodoterephthalate. The presence of the iodo-functional group on the terephthalate moiety serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise introduction of a wide range of functional groups. This guide delves into the rationale behind experimental design, provides step-by-step protocols for key modification reactions including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, and outlines the necessary characterization techniques to validate the success of these modifications.

Introduction: The Strategic Advantage of Post-Polymerization Modification

The functionalization of polymers is a cornerstone of modern materials science and drug delivery. While the direct polymerization of functional monomers can be a straightforward approach, it is often limited by the incompatibility of many functional groups with polymerization conditions. Post-polymerization modification (PPM) emerges as a powerful strategy to circumvent these limitations. By first synthesizing a well-defined polymer backbone with latent reactive sites, a diverse library of functional polymers can be generated from a single parent polymer.

Aromatic polyesters, known for their excellent thermal and mechanical properties, are prime candidates for high-performance materials and advanced biomedical applications.[1][2] The incorporation of dimethyl iodoterephthalate into the polyester backbone introduces a highly versatile C(sp²)–I bond, a key reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions. This allows for the covalent attachment of various moieties, including alkyl, aryl, alkynyl, and amino groups, thereby tailoring the polymer's properties for specific applications such as drug delivery, tissue engineering, and advanced coatings.[3][4][5]

This guide will first detail the synthesis of a representative iodinated polyester and then provide comprehensive protocols for its subsequent functionalization via Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

Synthesis of the Parent Iodinated Polyester

The foundational step is the synthesis of an aromatic polyester containing the iodoterephthalate moiety. A typical synthesis involves the polycondensation of dimethyl 2-iodoterephthalate with a suitable diol, such as ethylene glycol or 1,4-butanediol. The choice of diol will influence the thermal and mechanical properties of the resulting polymer.[6]

Protocol 2.1: Synthesis of Poly(ethylene 2-iodoterephthalate)

This protocol describes a two-step melt polycondensation process, which is a common method for synthesizing high molecular weight polyesters.[7][8]

Materials:

  • Dimethyl 2-iodoterephthalate

  • Ethylene glycol

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Triphenyl phosphate (stabilizer)

  • High-vacuum line

  • Schlenk flask equipped with a mechanical stirrer and a distillation sidearm

Procedure:

  • Ester Interchange (Transesterification):

    • To a clean, dry Schlenk flask, add dimethyl 2-iodoterephthalate (1 molar equivalent), ethylene glycol (2.2 molar equivalents), and zinc acetate (0.05-0.1 mol%).

    • Under a nitrogen atmosphere, heat the mixture to 150-180 °C with stirring.

    • Methanol will be generated as a byproduct and should be distilled off. The reaction progress can be monitored by the volume of methanol collected.

    • Continue heating and distilling off methanol until the reaction mixture becomes clear. This step typically takes 2-4 hours.

  • Polycondensation:

    • Add antimony trioxide (0.03-0.05 mol%) and triphenyl phosphate (0.05-0.1 mol%) to the reaction mixture.

    • Gradually increase the temperature to 260-280 °C while slowly reducing the pressure to <1 Torr.

    • A significant increase in the viscosity of the melt will be observed as the polycondensation proceeds and ethylene glycol is removed.

    • Continue the reaction under high vacuum for 3-5 hours or until the desired molecular weight is achieved (as indicated by the stirrer torque).

    • To stop the reaction, remove the heat and introduce nitrogen gas to bring the flask back to atmospheric pressure.

    • The resulting polymer can be extruded from the flask while still molten or allowed to cool and then mechanically removed.

    • The polymer should be purified by dissolving in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating into a non-solvent like methanol.

Characterization of the Parent Polymer:

  • ¹H NMR: To confirm the chemical structure and the incorporation of the iodoterephthalate monomer.

  • SEC/GPC: To determine the molecular weight and polydispersity index (PDI).

  • DSC/TGA: To evaluate the thermal properties such as glass transition temperature (Tg) and decomposition temperature (Td).[9][10][11]

Post-Polymerization Modification via Palladium-Catalyzed Cross-Coupling

The C-I bond on the polyester backbone is a prime site for various palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for some of the most common and versatile modification reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the aryl iodide of the polymer and a wide variety of organoboron compounds.[12] This allows for the introduction of aryl, heteroaryl, and alkyl groups.

Diagram 3.1: Suzuki-Miyaura Coupling Workflow

cluster_synthesis Polymer Synthesis cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_characterization Characterization IodoPolyester Iodinated Polyester Mix Dissolve Polymer in Anhydrous Solvent IodoPolyester->Mix AddReagents Add Boronic Acid, Base, and Pd Catalyst Mix->AddReagents Heat Heat under Inert Atmosphere AddReagents->Heat Precipitate Precipitate in Non-Solvent Heat->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry NMR ¹H NMR Dry->NMR SEC SEC/GPC Dry->SEC DSC DSC/TGA Dry->DSC

Caption: Workflow for Suzuki-Miyaura modification of the iodinated polyester.

Protocol 3.1.1: Suzuki-Miyaura Arylation of Poly(ethylene 2-iodoterephthalate)

Materials:

  • Poly(ethylene 2-iodoterephthalate)

  • Arylboronic acid (e.g., phenylboronic acid, 1.5-2.0 molar equivalents per iodo group)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 3-4 molar equivalents per iodo group)

  • Anhydrous solvent (e.g., DMF, DMAc, or toluene)

  • Schlenk flask

Procedure:

  • In a Schlenk flask, dissolve the iodinated polyester in the anhydrous solvent under a nitrogen atmosphere.

  • To this solution, add the arylboronic acid, the base, and the palladium catalyst.

  • Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol or water.

  • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove residual catalyst and reagents.

  • Redissolve the polymer in a suitable solvent and re-precipitate to ensure high purity.

  • Dry the final functionalized polymer under vacuum at 40-60 °C.

Sonogashira Coupling: Introduction of Alkyne Functionality

The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide on the polymer and a terminal alkyne. This is a highly efficient reaction for introducing alkyne groups, which can then be used for further "click" chemistry modifications.

Diagram 3.2: Sonogashira Coupling Reaction Scheme

Polymer-Ar-I Polymer-Ar-I plus1 + Polymer-Ar-I->plus1 R-C≡CH R-C≡CH plus1->R-C≡CH arrow -> R-C≡CH->arrow catalyst Pd Catalyst, Cu(I) co-catalyst Base, Solvent arrow->catalyst Polymer-Ar-C≡C-R Polymer-Ar-C≡C-R arrow->Polymer-Ar-C≡C-R plus2 + Polymer-Ar-C≡C-R->plus2 HI HI plus2->HI

Caption: General scheme for the Sonogashira coupling reaction on the iodinated polyester.

Protocol 3.2.1: Sonogashira Alkynylation of Poly(ethylene 2-iodoterephthalate)

Materials:

  • Poly(ethylene 2-iodoterephthalate)

  • Terminal alkyne (e.g., phenylacetylene, 1.5-2.0 molar equivalents per iodo group)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Dissolve the iodinated polyester in the anhydrous solvent in a Schlenk flask under a nitrogen atmosphere.

  • Add the terminal alkyne, CuI, and the palladium catalyst to the solution.

  • Add the amine base to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 12-24 hours.

  • Monitor the reaction by ¹H NMR.

  • Once the reaction is complete, precipitate the polymer into a suitable non-solvent (e.g., methanol or diethyl ether).

  • Filter and wash the polymer to remove the catalyst and other reagents.

  • Purify the polymer by redissolving and re-precipitating.

  • Dry the alkynylated polymer under vacuum.

Heck Coupling: Vinylation of the Aromatic Ring

The Heck reaction facilitates the coupling of the aryl iodide with an alkene, leading to the formation of a new C-C bond and the introduction of a vinyl group.[10]

Protocol 3.3.1: Heck Vinylation of Poly(ethylene 2-iodoterephthalate)

Materials:

  • Poly(ethylene 2-iodoterephthalate)

  • Alkene (e.g., styrene or an acrylate, 1.5-2.5 molar equivalents per iodo group)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., triethylamine, 2-3 molar equivalents per iodo group)

  • Anhydrous solvent (e.g., DMF or NMP)

Procedure:

  • In a Schlenk flask, dissolve the iodinated polyester in the anhydrous solvent.

  • Add the palladium catalyst, phosphine ligand, and the base.

  • Add the alkene to the reaction mixture.

  • Degas the solution with nitrogen for 15-20 minutes.

  • Heat the reaction to 80-120 °C for 12-48 hours.

  • After cooling, precipitate the polymer into a non-solvent.

  • Filter, wash, and purify the polymer by redissolving and re-precipitating.

  • Dry the vinylated polymer under vacuum.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl iodide with a primary or secondary amine. This reaction is particularly useful for introducing biocompatible or drug-conjugated moieties.

Protocol 3.4.1: Buchwald-Hartwig Amination of Poly(ethylene 2-iodoterephthalate)

Materials:

  • Poly(ethylene 2-iodoterephthalate)

  • Amine (primary or secondary, 1.5-2.0 molar equivalents per iodo group)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., a biarylphosphine ligand like XPhos or SPhos, 2-6 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 2-3 molar equivalents per iodo group)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the iodinated polyester, palladium pre-catalyst, ligand, and base to a Schlenk flask.

  • Add the anhydrous solvent and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with a suitable solvent like THF.

  • Filter the solution to remove insoluble salts.

  • Precipitate the polymer in a non-solvent such as methanol or hexanes.

  • Filter, wash, and purify the aminated polymer.

  • Dry the final product under vacuum.

Characterization of Modified Polymers

Thorough characterization is crucial to confirm the success of the post-polymerization modification and to understand the properties of the new functionalized polymer.

Table 4.1: Characterization Techniques for Modified Polyesters

Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the covalent attachment of the new functional group and to quantify the degree of modification.Appearance of new signals corresponding to the attached moiety and a decrease or disappearance of the signals from the protons adjacent to the iodine atom.
Size Exclusion Chromatography (SEC/GPC) To assess any changes in molecular weight and polydispersity due to the modification or potential side reactions like chain scission.A shift in the elution peak corresponding to the increase in molecular weight upon functionalization. The PDI should ideally remain narrow.
Differential Scanning Calorimetry (DSC) To determine the effect of the modification on the thermal transitions of the polymer.A change in the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the functionalized polymer.A potential change in the onset of thermal degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of new functional groups.Appearance of new characteristic absorption bands (e.g., C≡C stretch for Sonogashira, N-H stretch for Buchwald-Hartwig).

Applications in Research and Drug Development

The ability to precisely functionalize aromatic polyesters opens up a vast design space for new materials with tailored properties.

  • Drug Delivery: Hydrophilic groups can be attached to create amphiphilic copolymers that self-assemble into micelles for encapsulating hydrophobic drugs.[3][5] Bioactive molecules or targeting ligands can be conjugated to the polymer backbone for targeted drug delivery.

  • Biomaterials and Tissue Engineering: The surface properties of polyester-based scaffolds can be modified to enhance cell adhesion and proliferation.

  • Advanced Materials: The introduction of chromophores or electronically active groups can lead to the development of new materials for optical and electronic applications.

Conclusion

Post-polymerization modification of polyesters containing dimethyl iodoterephthalate offers a highly versatile and efficient platform for the synthesis of a wide array of functional polymers. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for researchers to precisely engineer the chemical and physical properties of these materials. The protocols and characterization methods outlined herein serve as a comprehensive resource for scientists and professionals in materials science and drug development to explore the vast potential of this synthetic strategy.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Shaikh, A. A., Ghorpade, S. M., & Kumar, A. (2020). Heck Reaction—State of the Art. Catalysts, 10(7), 267. [Link]

  • ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. Retrieved from [Link]

  • Ghosh, S., & Roy, K. (2023). Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Chemical Communications, 59(75), 11229-11245. [Link]

  • Van de Voorde, B. (2021). Synthesis and processing of poly(alkylene terephthalate)s - a versatile material platform. Retrieved from [Link]

  • Tirrell, D. A., & Tirrell, J. (2015). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 10(5), 1217-1222. [Link]

  • Li, J., et al. (2022). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. Chemistry – An Asian Journal, 17(15), e202200424. [Link]

  • Al-Ghamdi, K. M., & El-Faham, A. (2020). Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. Scientific Reports, 10(1), 1508. [Link]

  • Sinclair, F., Chen, L., Greenland, B. W., & Shaver, M. P. (2016). Installing Multiple Functional Groups on Biodegradable Polyesters via Post-Polymerization Olefin Cross-Metathesis. Macromolecules, 49(18), 6826-6834. [Link]

  • Shaver, M. P., & Sinclair, F. (2017). Iodinated polyesters as a versatile platform for radiopaque biomaterials. Journal of Polymer Science Part A: Polymer Chemistry, 55(15), 2465-2473. [Link]

  • SciSpace. (2017). Terephthalic acid derived ligand‐stabilized palladium nanocomposite catalyst for Heck coupling reaction. Retrieved from [Link]

  • De Vos, L., Van de Voorde, B., Van Daele, L., Dubruel, P., & Van Vlierberghe, S. (2021). Poly(alkylene terephthalate)s: from current developments in synthetic strategies towards applications. Polymer Chemistry, 12(40), 5735-5764. [Link]

  • Gao, F., & Gong, H. (2018). Palladium-Catalyzed Intermolecular Heck-Type Reaction of Epoxides. Angewandte Chemie International Edition, 57(40), 13269-13273. [Link]

  • Van de Voorde, B., De Vos, L., Van Daele, L., Dubruel, P., & Van Vlierberghe, S. (2018). Single-step solution polymerization of poly(alkylene terephthalate)s: Synthesis parameters and polymer characterization. Polymer International, 67(3), 292-300. [Link]

  • Uenishi, J., et al. (2017). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. Polymers, 9(12), 659. [Link]

  • Martínez de Ilarduya, A., & Muñoz-Guerra, S. (2014). Chemical structure and microstructure of poly(alkylene terephthalate)s, their copolyesters, and their blends as studied by NMR. Progress in Polymer Science, 39(11), 1957-1996. [Link]

  • Li, X., et al. (2019). Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. Polymers, 11(7), 1198. [Link]

  • Taylor & Francis eBooks. (2021). MMT Intercalated Pd Nanocatalyst for Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]

  • De Vos, L., Van de Voorde, B., Van Daele, L., Dubruel, P., & Van Vlierberghe, S. (2021). Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications. Polymer Chemistry, 12(40), 5735-5764. [Link]

  • Ghoranneviss, M., et al. (2022). Functionalization and Modification of Polyethylene Terephthalate Polymer by AgCl Nanoparticles under Ultrasound Irradiation as Bactericidal. Polymers, 14(11), 2209. [Link]

  • Vilaró, M., et al. (2007). Arylation of Phe and Tyr Side Chains of Unprotected Peptides by a Suzuki−Miyaura Reaction in Water. Organic Letters, 9(19), 3659-3662. [Link]

  • Semantic Scholar. (n.d.). Polymer-assisted solution-phase (PASP) Suzuki couplings employing an anthracene-tagged palladium catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Post-Polymerization Functionalization of Polyolefins. Retrieved from [Link]

  • ChemRxiv. (2023). Postpolymerization Modifications of Poly(ethylene oxide) through C–H Functionalization. Retrieved from [Link]

  • Müllen, K., et al. (2019). Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. Organic Chemistry Frontiers, 6(12), 1956-1960. [Link]

  • Li, J.-H., Xie, Y.-X., & Liang, Y. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Singh, U. P., & Singh, R. P. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Journal of Applicable Chemistry, 6(2), 225-231. [Link]

  • Theato, P., et al. (2015). Synthesis and post-polymerization modification of star-shaped poly(ethylene glycol)-block-polydehydroalanine block copolymers: a versatile template for designing multifunctional polymers. Polymer Chemistry, 6(30), 5413-5423. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

  • ChemRxiv. (2023). Postpolymerization Modifications of Poly(ethylene oxide) through C–H Functionalization: Embracing Functionality, Degradability, and Molecular Delivery. Retrieved from [Link]

  • Li, J., et al. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts, 13(7), 1083. [Link]

  • ResearchGate. (n.d.). Photocatalytic Suzuki Coupling Reaction Using Conjugated Microporous Polymer with Immobilized Palladium Nanoparticles under Visible Light. Retrieved from [Link]

  • Theato, P., et al. (2016). Side chain thiol-functionalized poly(ethylene glycol) by post-polymerization modification of hydroxyl groups: synthesis, crosslinking and inkjet printing. Polymer Chemistry, 7(10), 1913-1922. [Link]

  • Plavec, J., & Stanovnik, B. (2016). Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. ACS Omega, 1(4), 639-648. [Link]

  • Beilstein-Institut. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

  • NPTEL. (n.d.). The synthesis of PET requires two steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of unsaturated polyester resins based on dimethyl terephthalate process residue. Retrieved from [Link]

  • MDPI. (2016). Polyester Dendrimers: Smart Carriers for Drug Delivery. Retrieved from [Link]

  • Wiley Online Library. (2013). Long-chain aliphatic polyesters from plant oils for injection molding, film extrusion and electrospinning. Retrieved from [Link]

  • IBMM. (n.d.). Multifunctional polyesters for stimuli-responsive drug delivery systems Archives. Retrieved from [Link]

  • ACS Publications. (2020). Gold-Catalyzed Post-Polymerization Modification of Commodity Aromatic Polymers. Retrieved from [Link]

  • Process Insights. (n.d.). Polyester (PET) Synthesis. Retrieved from [Link]

  • IDEALS. (2019). Design and characterization of aromatic thermosetting copolyester resin for polymer matrix nanocomposites. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of Dimethyl Iodoterephthalate in Advanced Radiosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of Dimethyl Iodoterephthalate as a Radiolabeling Precursor

In the landscape of radiopharmaceutical development, the selection of a precursor molecule is a critical decision that dictates the feasibility, efficiency, and specific activity of the final radiolabeled compound.[1][2] Dimethyl 2-iodoterephthalate serves as a highly versatile and strategically valuable starting material for the synthesis of radiotracers, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Its chemical architecture offers two key features:

  • An Aryl Iodide Moiety: The iodine atom acts as an excellent leaving group or a site for radioiodine exchange. This functionality is pivotal for introducing radioisotopes of both iodine (e.g., ¹²³I, ¹²⁴I) and fluorine (¹⁸F) onto an aromatic ring.

  • Two Methyl Ester Groups: These groups can be readily hydrolyzed to carboxylic acids post-labeling, enabling conjugation to biomolecules (e.g., peptides, antibodies) or further chemical modification. They also influence the electronic properties of the aromatic ring, impacting its reactivity.

This document provides a detailed exploration of the application of dimethyl iodoterephthalate in two primary radiolabeling paradigms: Copper-mediated radiofluorination for PET tracer synthesis and direct radioiodination for SPECT and PET applications. We will delve into the mechanistic rationale behind protocol choices and provide actionable, field-tested methodologies.

Radiofluorination via Copper-Mediated Nucleophilic Aromatic Substitution

The introduction of Fluorine-18 ([¹⁸F]F⁻), with its near-ideal half-life (109.7 min) and low positron energy, is a cornerstone of modern PET imaging.[3][4] However, nucleophilic aromatic substitution (SₙAr) on non-activated aryl rings to form C-F bonds is traditionally challenging, often requiring harsh conditions due to the high energy barrier of displacing a leaving group from an sp²-hybridized carbon.[5][6] The electron-withdrawing ester groups on the terephthalate ring provide some activation, but the reaction still benefits immensely from catalysis.

Expertise & Rationale: The Role of Copper Catalysis

Seminal work in organometallic chemistry has established that copper-mediated reactions can dramatically facilitate the fluorination of aryl iodides under milder conditions than uncatalyzed SₙAr.[7][8] The prevailing mechanistic hypothesis involves a Cu(I)/Cu(III) catalytic cycle.

Causality Behind Experimental Choices:

  • The Catalyst System: A combination of a Cu(I) source (e.g., (MeCN)₄CuOTf) is used. The reaction is proposed to proceed via oxidative addition of the aryl iodide to a Cu(I) complex, forming a high-valent aryl-Cu(III)-fluoride intermediate.[7][9]

  • Reductive Elimination: The key bond-forming step is the reductive elimination of the aryl fluoride from this Cu(III) center, which is kinetically more favorable than direct nucleophilic attack on the aryl iodide.[8] This circumvents the high-energy Meisenheimer complex typical of traditional SₙAr pathways.[6]

  • Solvent and Temperature: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen to solubilize the reagents and maintain the reactivity of the fluoride ion. While the copper catalyst lowers the activation energy, moderate heating (80-140 °C) is still typically required to drive the reaction to completion within the short timeframe dictated by the ¹⁸F half-life.[10] Recent photochemical methods have even demonstrated this conversion at room temperature, highlighting an evolving field.[10][11]

Workflow and Mechanism Diagram

The overall process from the precursor to the final product is a multi-stage workflow requiring careful coordination.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Formulation cluster_qc Quality Control precursor Dimethyl Iodoterephthalate Precursor reaction Cu-Mediated Radiofluorination (DMF, 120°C, 15 min) precursor->reaction f18_prep [¹⁸F]Fluoride Trapping & Elution (e.g., QMA Cartridge, K₂CO₃/K₂₂₂) f18_prep->reaction quench Quench Reaction (Add Water) reaction->quench hplc Semi-Prep HPLC Purification quench->hplc formulate Solid-Phase Extraction (SPE) & Formulation hplc->formulate qc Analytical HPLC (RC Purity) GC (Residual Solvent) pH, Sterility, Endotoxin formulate->qc product Final Product: [¹⁸F]Dimethyl Fluoroterephthalate qc->product

Caption: General workflow for the synthesis of [¹⁸F]Dimethyl Fluoroterephthalate.

The copper-catalyzed mechanism provides an elegant route to the desired product.

G A Dimethyl Iodoterephthalate C Oxidative Addition A->C B Cu(I) Complex B->C D Aryl-Cu(III)-Iodide Intermediate C->D F Ligand Exchange D->F E [¹⁸F]Fluoride E->F G Aryl-Cu(III)-[¹⁸F] Intermediate F->G H Reductive Elimination G->H I [¹⁸F]Dimethyl Fluoroterephthalate (Product) H->I J Catalyst Regeneration H->J J->B

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for radiofluorination.

Protocol: Automated Synthesis of [¹⁸F]Dimethyl Fluoroterephthalate

This protocol is designed for a commercial automated synthesis module.

1. Reagent Preparation:

  • Vial A (Precursor): Dissolve 5-10 mg of dimethyl 2-iodoterephthalate and 5 mg of tetrakis(acetonitrile)copper(I) triflate in 1.0 mL of anhydrous DMF.

  • Vial B (Eluent): Prepare the Kryptofix 2.2.2/K₂CO₃ eluent: 15 mg of K₂₂₂ in 1.0 mL of MeCN and 100 µL of 0.1 M K₂CO₃ solution. Dry thoroughly by azeotropic distillation with MeCN.

  • HPLC Mobile Phase: Prepare a suitable gradient, e.g., 30-70% Acetonitrile in Water (with 0.1% TFA) over 15 minutes.

2. Automated Synthesis Sequence:

  • Deliver cyclotron-produced [¹⁸F]Fluoride to the synthesis module.

  • Trap [¹⁸F]F⁻ on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using the prepared eluent from Vial B.

  • Evaporate the solvent to dryness under vacuum and nitrogen flow at 110 °C to form the anhydrous K[¹⁸F]F-K₂₂₂ complex.

  • Add the precursor solution from Vial A to the reaction vessel.

  • Heat the reaction vessel to 120-140 °C for 15 minutes.[10]

  • Cool the vessel and quench the reaction by adding 2-4 mL of water.

3. Purification and Formulation:

  • Load the crude reaction mixture onto the semi-preparative HPLC system.

  • Collect the product peak corresponding to dimethyl 2-fluoroterephthalate (retention time determined by a cold standard run).

  • Dilute the collected HPLC fraction with 50 mL of sterile water.

  • Trap the product on a C18 Sep-Pak cartridge.

  • Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.

  • Elute the final product from the cartridge with 1-2 mL of USP-grade ethanol and formulate with sterile saline for injection.

4. Quality Control (Self-Validation):

  • Radiochemical Purity: Analyze a sample via analytical HPLC with a radioactivity detector. Purity should be >95%.

  • Identity: Co-injection with a non-radioactive standard on analytical HPLC should show a single, co-eluting peak.

  • Residual Solvents: Analyze via gas chromatography (GC) to ensure levels of DMF, MeCN, and ethanol are below USP limits.

  • Specific Activity: Calculated by dividing the total radioactivity by the total mass of the product, determined via a calibrated UV signal on the analytical HPLC.

ParameterTypical ValueRationale
Precursor Mass5-10 mgEnsures pseudo-first-order kinetics for the radiolabeling step.
Catalyst(MeCN)₄CuOTfA well-established, effective catalyst for this transformation.[7]
SolventAnhydrous DMFHigh boiling point and good solvating properties for reagents.
Temperature120-140 °CBalances reaction rate against potential thermal degradation.
Time15 minOptimized to maximize yield while minimizing decay of ¹⁸F.
Radiochemical Yield (RCY) 35-55% (decay-corrected) Represents a robust and efficient labeling process.
Specific Activity > 80 GBq/µmol High specific activity is crucial for receptor-based imaging to avoid mass effects.

Radioiodination for SPECT/PET Imaging

Dimethyl iodoterephthalate can also be used to synthesize radioiodinated tracers. Radioisotopes like Iodine-123 (t½ = 13.2 h) are ideal for SPECT imaging, while Iodine-124 (t½ = 4.2 days) is a positron emitter used for PET, especially for tracking slow biological processes with antibodies.[12][13][14]

Expertise & Rationale: Iododestannylation

While isotopic exchange is possible, a more common and reliable method for introducing radioiodine is through an organotin precursor. The dimethyl iodoterephthalate is first converted to a trialkylstannyl derivative (e.g., trimethylstannyl). This stannylated precursor then undergoes a rapid, high-yield electrophilic substitution with an activated form of radioiodide.

Causality Behind Experimental Choices:

  • Stannylation: The conversion of the aryl iodide to an aryl stannane creates a precursor that is highly susceptible to electrophilic attack by iodine. This is a standard, reliable method in radiochemistry.

  • Oxidizing Agent: Radioiodide (e.g., Na[¹²³I]I) is typically supplied as the I⁻ anion, which is not electrophilic. An oxidizing agent (e.g., Chloramine-T, Iodogen) is required to convert it in-situ to an electrophilic species (I⁺ equivalent), which then rapidly displaces the stannyl group.

  • Reaction Conditions: The reaction is typically very fast, often proceeding to completion in minutes at room temperature, which is highly advantageous when working with radioisotopes.

Protocol: Two-Step Synthesis of [¹²³I]Dimethyl Iodoterephthalate

Step A: Synthesis of the Stannylated Precursor (Non-Radioactive)

  • In a flame-dried flask under argon, dissolve dimethyl 2-iodoterephthalate (1 mmol) in anhydrous toluene (10 mL).

  • Add bis(trimethylstannyl)ethane (1.2 mmol) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, filter through celite, and remove the solvent under reduced pressure.

  • Purify the resulting dimethyl 2-(trimethylstannyl)terephthalate by column chromatography.

Step B: Radioiodination Protocol

  • Reagent Preparation:

    • Precursor Vial: Dissolve 1-2 mg of the stannylated precursor in 200 µL of ethanol.

    • Radioiodide: Obtain Na[¹²³I]I in 0.1 M NaOH solution.

    • Oxidizing Agent: Prepare a fresh solution of Chloramine-T (2 mg/mL in water).

  • Labeling Reaction:

    • To the precursor vial, add the Na[¹²³I]I solution (e.g., 370 MBq).

    • Add 50 µL of 0.1 M HCl to acidify the mixture.

    • Initiate the reaction by adding 20 µL of the Chloramine-T solution.

    • Vortex the mixture at room temperature for 5 minutes.

    • Quench the reaction by adding 50 µL of sodium metabisulfite solution (5 mg/mL) to reduce any unreacted oxidized iodine.

  • Purification:

    • Purify the reaction mixture using semi-preparative HPLC with a method similar to that described for the fluorinated analog.

    • Collect the product peak and formulate as described in Section 2.3.

ParameterTypical ValueRationale
PrecursorDimethyl 2-(trimethylstannyl)terephthalateHighly reactive towards electrophilic iodination.
IsotopeNa[¹²³I]I or Na[¹²⁴I]ICommon isotopes for SPECT and PET imaging, respectively.[12][14]
Oxidizing AgentChloramine-TReliably generates the required electrophilic iodine species in situ.
TemperatureRoom TemperatureThe reaction is rapid and efficient without heating.
Time5 minMinimizes radioisotope decay and potential side reactions.
Radiochemical Yield (RCY) > 85% This method is known for its high efficiency and reliability.
Specific Activity > 150 GBq/µmol Readily achievable due to the high efficiency of the reaction.

Conclusion and Future Directions

Dimethyl 2-iodoterephthalate stands out as a robust and versatile precursor for the synthesis of radiolabeled compounds. Its utility in both copper-mediated radiofluorination and high-efficiency radioiodination makes it a valuable asset for developing novel imaging agents for PET and SPECT. The methodologies described herein provide a foundation for researchers to leverage this precursor in their drug development and molecular imaging programs. Future work may focus on adapting photochemical fluorination methods to automated synthesis modules or exploring the use of the ester functionalities for post-labeling click-chemistry conjugations, further expanding the utility of this powerful building block.

References

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 134(25), 10513–10516. [Link]

  • Wilger, D. J., et al. (2024). Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Organic Letters, 26(30), 6043–6048. [Link]

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Fluorination of Aryl Iodides. PMC - NIH. [Link]

  • The Hartwig Group. Copper-Mediated Fluorination of Aryl Iodides. University of California, Berkeley. [Link]

  • Wilger, D. J., et al. (2024). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. PMC - NIH. [Link]

  • Gorin, D. J., et al. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Central Science, 4(7), 802–803. [Link]

  • Ritter, T., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Journal of the American Chemical Society. [Link]

  • Jewett, J. C., & Welch, M. J. (2004). Method for the synthesis of radiolabeled compounds.
  • Sharma, S. K., et al. (2021). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. PubMed. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds? [Link]

  • Z-H. Zhu, et al. (2012). Iodine-124 as a Label for Pharmacological PET Imaging. Molecular Pharmaceutics, 9(6), 1593–1600. [Link]

  • Sharma, S. K., et al. (2021). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. MDPI. [Link]

  • Agdeppa, E. D., & Kepe, V. (2011). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[F-18]-fluoroethyl)-methylamino-naphthalene ([F-18]FDDNP). ResearchGate. [Link]

  • Chang, L. T., et al. (2010). Auto-synthesis of fluoro-18-FDDNP on Alzheimer's research. Journal of Labelled Compounds and Radiopharmaceuticals, 53(5-6), 414-417. [Link]

  • SEKISUI MEDICAL CO., LTD. (n.d.). Synthesis of Radiolabeled Compounds. [Link]

  • Sarma, M. K., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. PMC - PubMed Central. [Link]

  • Zalutsky, M. R., & Pruszynski, M. (2011). Chemical and radiochemical considerations in radiolabeling with α-emitting radionuclides. PubMed. [Link]

  • Fahim, A. M., et al. (2019). Chemistry of terephthalate derivatives: a review. ResearchGate. [Link]

  • Bourguignon, M. H., et al. (2000). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. ResearchGate. [Link]

  • Niculescu, M. D. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC - PubMed Central. [Link]

  • Di Gialleonardo, V., et al. (2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). MDPI. [Link]

  • Stöcklin, G., et al. (1975). [Clinical application of iodine 123 with special consideration of radionuclide purity, measuring accuracy and radiation dose]. PubMed. [Link]

  • Brust, P., et al. (2014). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols: Leveraging Iodinated Compounds for Heavy-Atom Derivatization in Macromolecular Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Power of Heavy-Atom Phasing

In the landscape of structural biology, the "phase problem" remains a central challenge in determining the three-dimensional structures of macromolecules via X-ray crystallography.[1] While computational methods like molecular replacement have become powerful tools, de novo structure determination frequently relies on experimental phasing techniques.[2] Among these, heavy-atom derivatization is a venerable and robust method for obtaining the phase information that is lost during a diffraction experiment.[1][3]

This guide focuses on the strategic use of iodine as a heavy atom for phasing. Iodine offers a compelling balance of significant anomalous signal and versatile chemistry, making it a valuable tool in the crystallographer's arsenal.[4][1] While the specific compound dimethyl iodoterephthalate is not extensively documented in crystallographic literature, the principles and protocols outlined herein are broadly applicable to a range of iodinated molecules and iodide salts for successful heavy-atom derivatization.

The Rationale for Iodine in Heavy-Atom Derivatization

The success of heavy-atom-based phasing hinges on the ability to introduce an atom with a high atomic number into the crystal lattice without disrupting its integrity (a state known as isomorphism).[3] The heavy atom's significant scattering contribution alters the diffraction pattern in a measurable way, providing the necessary information to solve the phase problem.

Why Iodine?

  • Significant Anomalous Signal: Iodine possesses a notable anomalous scattering signal (f'') of 6.85 e⁻ at the wavelength of most home X-ray sources (Cu Kα; 1.5418 Å).[4] This strong signal is often sufficient for Single-wavelength Anomalous Dispersion (SAD) phasing, a powerful and efficient phasing method.[2]

  • Versatile Incorporation Strategies: Iodine can be introduced into crystals in several ways:

    • Soaking with Iodide Salts: A straightforward method involves soaking the crystal in a solution containing a high concentration of iodide ions (e.g., from NaI or KI).[2]

    • Co-crystallization or Soaking with Iodinated Compounds: Small, iodinated organic molecules can be used to bind to specific sites on the protein surface. This approach can offer greater specificity and potentially less disruption to the crystal lattice compared to high concentrations of iodide salts.

  • Favorable Chemical Properties: Iodide ions are relatively non-toxic to proteins and are soluble at high concentrations, facilitating their diffusion into the crystal lattice.[2]

The Physics of Phasing with Heavy Atoms

The introduction of a heavy atom (H) into a protein crystal (P) results in a new derivative crystal (PH). The structure factor of the derivative, F PH, is the vector sum of the structure factors of the protein, F P, and the heavy atom, F H.

F PH = F P + F H[5]

By measuring the diffraction intensities from both the native and derivative crystals, we can determine the amplitudes |F P| and |F PH|. The location of the heavy atoms can be determined using a Patterson function, which in turn allows for the calculation of the heavy-atom structure factor, F H (both amplitude and phase). With this information, the phase of the protein structure factor, φP, can be determined graphically using a Harker construction or through analytical methods.[6]

When using anomalous scattering, the wavelength of the X-rays is chosen to be near an absorption edge of the heavy atom, causing its scattering factor to become a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections with indices h,k,l and -h,-k,-l), which can be used to determine the heavy-atom positions and ultimately the protein phases.[7]

Experimental Workflow: From Crystal to Phasing

The overall process of using an iodinated compound for heavy-atom derivatization can be broken down into several key stages, as illustrated in the workflow diagram below.

experimental_workflow cluster_prep Preparation cluster_deriv Derivatization cluster_data Data Collection & Processing cluster_phasing Structure Solution NativeCrystal Native Protein Crystal Soaking Crystal Soaking or Co-crystallization NativeCrystal->Soaking HeavyAtomSol Prepare Iodinated Compound Solution HeavyAtomSol->Soaking Cryo Cryo-protection & Freezing Soaking->Cryo DataCollection X-ray Diffraction Data Collection Cryo->DataCollection DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing Substructure Heavy-Atom Substructure Determination DataProcessing->Substructure Phasing Phase Calculation & Density Modification Substructure->Phasing ModelBuilding Model Building & Refinement Phasing->ModelBuilding

Caption: Experimental workflow for heavy-atom derivatization.

Protocols for Iodinated Compound Derivatization

Preparation of the Heavy-Atom Soaking Solution

The success of a soaking experiment often depends on the careful preparation of the soaking solution. The goal is to introduce the iodinated compound without dissolving or cracking the crystal.

Materials:

  • Well-diffracting native protein crystals.

  • Iodinated compound (e.g., NaI, KI, or a small iodinated organic molecule).

  • Mother liquor (the solution in which the crystals were grown).

  • Cryoprotectant (if not already present in the mother liquor).

  • Micro-bridges or crystal loops.

  • Well plates for soaking.

Protocol:

  • Prepare a Stabilizing Solution: This solution should be similar to the mother liquor but may require a slightly higher concentration of the precipitant to prevent the crystal from dissolving.[8]

  • Prepare the Heavy-Atom Stock Solution: Dissolve the iodinated compound in the stabilizing solution to create a concentrated stock solution. For iodide salts, concentrations can range from 0.5 M to 1.0 M.[4] For novel iodinated organic molecules, start with a lower concentration (e.g., 1-10 mM) and optimize as needed.[8]

  • Prepare the Final Soaking Solution: Mix the heavy-atom stock solution with the stabilizing solution to achieve the desired final concentration of the iodinated compound. If a cryoprotectant is required, it should be included in this final solution.

Crystal Soaking

The optimal soaking time and concentration of the heavy-atom compound must be determined empirically. It is advisable to screen a range of conditions.

Protocol:

  • Transfer the Crystal: Carefully transfer a native crystal from its growth drop to a drop of the soaking solution using a crystal loop.

  • Incubate: Cover the well and allow the crystal to soak. Soaking times can vary from minutes to hours.[9] Shorter soaking times are often preferred to minimize non-isomorphism.[10]

  • Monitor the Crystal: Periodically observe the crystal under a microscope for any signs of cracking or dissolution.

  • Cryo-cooling: After the desired soaking time, transfer the crystal to a cryoprotectant solution (if not already included in the soak) for a few seconds before flash-cooling it in liquid nitrogen.[11]

ParameterRange to ScreenRationale
Iodinated Compound Concentration 1 mM - 1 MTo find a balance between sufficient occupancy of the heavy atom and minimal disruption to the crystal lattice.
Soaking Time 10 seconds - 24 hoursShorter times may reduce non-isomorphism, while longer times might be needed for the compound to diffuse into the crystal.[9][10]
pH +/- 0.5 units from crystallization pHThe binding of the iodinated compound can be pH-dependent.
Cryoprotectant Varies (e.g., glycerol, ethylene glycol)To prevent ice formation during flash-cooling, which can destroy the crystal.[11]

Table 1: Recommended Screening Parameters for Crystal Soaking.

Data Collection and Phasing Strategies

Data Collection
  • In-house X-ray Source: For SAD phasing using the anomalous signal of iodine, data collection can often be successfully performed using a copper rotating anode source (Cu Kα radiation).[2]

  • Synchrotron Beamline: For Multi-wavelength Anomalous Dispersion (MAD) experiments, a tunable synchrotron beamline is necessary to collect data at multiple wavelengths around the iodine absorption edge.[7] This can also be beneficial for optimizing the anomalous signal for SAD experiments.[12]

Phasing Methods

The choice of phasing method will depend on the quality of the derivative data and the available X-ray source.

phasing_methods Phasing Phasing Strategies MIR Multiple Isomorphous Replacement (MIR) Phasing->MIR Requires multiple isomorphous derivatives SIRAS Single Isomorphous Replacement with Anomalous Scattering (SIRAS) Phasing->SIRAS Combines isomorphous and anomalous differences SAD Single-wavelength Anomalous Dispersion (SAD) Phasing->SAD Uses anomalous signal from a single derivative

Sources

Application Notes & Protocols: Flame Retardant Properties of Polymers Derived from Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Case for Iodine in Flame Retardancy

The field of flame retardant polymers is continuously evolving, driven by the dual needs for enhanced safety and environmental compatibility. Halogenated flame retardants have long been a cornerstone of this industry due to their high efficiency.[1] The primary mechanism of action involves interrupting the gas-phase radical chain reactions that sustain combustion.[2][3][4] The effectiveness of halogens in this role follows the order: Iodine > Bromine > Chlorine > Fluorine.[4][5]

Despite iodine's superior theoretical flame-inhibiting efficiency, its practical application has been limited by the low thermal stability of the carbon-iodine (C-I) bond.[2][5] This can lead to premature degradation of the polymer during high-temperature processing and potential discoloration. However, by chemically incorporating iodine into the backbone of a stable polymer, such as a polyester derived from dimethyl iodoterephthalate (DMIT) , it is possible to harness its potent flame retardancy while managing its stability.

These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and evaluation of the flame retardant properties of polyesters derived from DMIT. We will explore the underlying mechanisms, present detailed protocols for performance testing, and discuss the interpretation of the resulting data.

Synthesis of Iodine-Containing Copolyesters

The most effective method for integrating iodine into a polyester is through copolymerization, where DMIT is mixed with a standard non-halogenated monomer like dimethyl terephthalate (DMT). This approach allows for precise control over the iodine content, balancing flame retardancy with the desired physical and thermal properties of the final polymer. The synthesis is typically a two-stage melt polycondensation process.

Causality of Experimental Choices
  • Two-Stage Process: The initial transesterification step is performed at a lower temperature to create low molecular weight oligomers and efficiently remove the methanol byproduct.[6] The subsequent polycondensation step requires higher temperatures and a high vacuum to build molecular weight by removing ethylene glycol.[6]

  • Catalyst System: A combination of catalysts is often used. A catalyst like zinc acetate is effective for the initial transesterification. Antimony trioxide is a common polycondensation catalyst, which also offers synergistic flame retardant effects with halogens.[5]

  • High Vacuum: A high vacuum (<1 Torr) is critical during the polycondensation stage. It lowers the boiling point of the ethylene glycol byproduct, facilitating its removal and driving the polymerization reaction toward a high molecular weight polymer, which is essential for good mechanical properties.

Protocol 2.1: Synthesis of Poly(ethylene terephthalate-co-ethylene iodoterephthalate)

Materials:

  • Dimethyl Iodoterephthalate (DMIT)

  • Dimethyl Terephthalate (DMT)

  • Ethylene Glycol (EG)

  • Zinc Acetate (Transesterification Catalyst)

  • Antimony Trioxide (Polycondensation Catalyst & Synergist)

  • Thermal Stabilizer (e.g., a phosphite antioxidant)

Procedure:

  • Charging the Reactor: Charge the appropriate molar ratios of DMIT, DMT, and ethylene glycol into a suitable high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser. A typical starting molar ratio of EG to total dimethyl esters is 2.2:1.

  • Catalyst Addition: Add the zinc acetate catalyst (approx. 200 ppm by weight of total esters).

  • Transesterification (Stage 1):

    • Heat the reactor under a slow nitrogen purge to ~150 °C to melt the reactants.

    • Gradually increase the temperature to 220 °C over 2-3 hours.

    • Methanol will begin to distill off. The reaction is complete when ~95% of the theoretical amount of methanol has been collected.

  • Polycondensation (Stage 2):

    • Add the antimony trioxide catalyst (approx. 300 ppm) and the thermal stabilizer.

    • Gradually reduce the pressure to less than 1 Torr while slowly increasing the temperature to 270-285 °C.

    • The viscosity of the melt will increase significantly as ethylene glycol is removed under vacuum. The reaction is monitored by the torque on the mechanical stirrer.

    • Continue the reaction for 2-4 hours until the desired viscosity is achieved.

  • Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it, forming an amorphous strand.

  • Pelletization: Dry the polymer strand and cut it into pellets for subsequent analysis and processing.

Workflow Visualization```dot

SynthesisWorkflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Monomers Charge Reactor: DMIT, DMT, Ethylene Glycol + Zinc Acetate Catalyst Heat1 Heat to 150-220 °C under Nitrogen Monomers->Heat1 Distill Distill Methanol Byproduct Heat1->Distill Oligomers Formation of Oligomers Distill->Oligomers Catalyst2 Add Sb2O3 Catalyst & Stabilizer Oligomers->Catalyst2 Transfer HeatVac Heat to 270-285 °C under High Vacuum (<1 Torr) Catalyst2->HeatVac Polymerization Remove Ethylene Glycol; Increase Molecular Weight HeatVac->Polymerization FinalPolymer High MW Copolyester Polymerization->FinalPolymer Extrude Extrude, Quench, & Pelletize FinalPolymer->Extrude Process

Caption: Gas-phase radical trapping mechanism of iodine flame retardants.

Protocols for Performance Evaluation

A comprehensive evaluation of flame retardancy requires multiple characterization techniques that probe different aspects of the combustion process.

Protocol 4.1: Limiting Oxygen Index (LOI) Test
  • Standard: ASTM D2863 / ISO 4589-2. [7][8]* Principle: This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of a material. [7][9]A higher LOI value indicates better flame resistance. Materials with an LOI > 21% are generally considered self-extinguishing in ambient air. [10]* Methodology:

    • Specimen Preparation: Prepare bar specimens of the polymer (typically 80-150 mm long, 10 mm wide, and 4 mm thick).

    • Apparatus Setup: Place the specimen vertically in the center of a glass chimney.

    • Gas Flow: Introduce a controlled mixture of oxygen and nitrogen from the bottom of the chimney.

    • Ignition: Ignite the top of the specimen with a propane flame.

    • Observation: After ignition, observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a certain length of the specimen is consumed or within a specific time after ignition.

    • Oxygen Adjustment: Adjust the oxygen concentration up or down and repeat the test on new specimens until the minimum concentration required for sustained burning is determined.

    • Calculation: The LOI is calculated as: LOI = [O₂] / ([O₂] + [N₂]) x 100. [11]

Protocol 4.2: UL 94 Vertical Burn Test
  • Standard: ANSI / UL 94. [12][13]* Principle: This test classifies the flammability of a plastic material based on its self-extinguishing time and dripping behavior after exposure to a standardized flame in a vertical orientation. [12][14]* Methodology:

    • Specimen Preparation: Prepare bar specimens (typically 127 mm long, 12.7 mm wide, and of a specified thickness). Condition the specimens at 23 °C and 50% relative humidity.

    • Apparatus Setup: Clamp the specimen vertically. Place a layer of dry surgical cotton on a surface 300 mm below the specimen to test for flaming drips.

    • First Flame Application: Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.

    • First Observation: Remove the flame and record the afterflame time (t₁).

    • Second Flame Application: Immediately after the flame ceases, re-apply the burner flame for another 10 seconds.

    • Second Observation: Remove the flame and record the afterflame time (t₂) and the afterglow time (t₃). Note if any drips ignited the cotton below.

    • Classification: Classify the material based on the results from a set of five specimens according to the criteria in the table below.

Classification Criteria (for a set of 5 specimens)
V-0 Afterflame time for each specimen (t₁ or t₂) ≤ 10 s. [13][15] Total afterflame time for all specimens (Σt₁ + Σt₂) ≤ 50 s. [15] No specimen burns up to the clamp. No flaming drips ignite the cotton. [13] Afterflame plus afterglow for each specimen (t₂ + t₃) ≤ 30 s.
V-1 Afterflame time for each specimen (t₁ or t₂) ≤ 30 s. [13] Total afterflame time for all specimens (Σt₁ + Σt₂) ≤ 250 s. No specimen burns up to the clamp. No flaming drips ignite the cotton. [13] Afterflame plus afterglow for each specimen (t₂ + t₃) ≤ 60 s.
V-2 Same as V-1, but flaming drips are allowed to ignite the cotton. [12][13]
Protocol 4.3: Cone Calorimetry
  • Standard: ASTM E1354 / ISO 5660. [16][17]* Principle: This is one of the most powerful bench-scale tools for quantifying the fire behavior of materials. [18][19]It measures the heat release rate (HRR) and other parameters based on the principle of oxygen consumption, where for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed. [11]* Methodology:

    • Specimen Preparation: Prepare flat plaques of the material (typically 100 mm x 100 mm x 3 mm).

    • Apparatus Setup: Place the specimen horizontally in a holder and expose it to a specific level of radiant heat flux (e.g., 35 or 50 kW/m²) from a conical heater. 3. Ignition: A spark igniter is positioned above the specimen to ignite the flammable volatiles as they are released.

    • Data Collection: Throughout the test, a gas analysis system measures the oxygen, carbon monoxide, and carbon dioxide concentrations in the exhaust stream, along with the mass of the specimen.

    • Key Parameters Measured: The instrument software calculates several critical parameters, outlined in the table below.

Parameter Abbreviation Description & Significance for Flame Retardancy
Time to Ignition TTIThe time it takes for the specimen to ignite. A longer TTI is desirable, indicating higher resistance to ignition.
Heat Release Rate HRRThe rate of heat produced by the burning material, considered the single most important variable in characterizing fire hazard. [11]A lower HRR is better.
Peak Heat Release Rate pHRRThe maximum value of the HRR curve. A low pHRR is a primary goal of flame retardants as it indicates a smaller, more controllable fire. [16]
Total Heat Released THRThe total amount of heat generated during the entire combustion process. A lower THR signifies less fuel contribution to the fire.
Mass Loss Rate MLRThe rate at which the material is consumed by the fire. Flame retardants aim to reduce the MLR, often by promoting char formation.
Specific Extinction Area SEAA measure of the smoke produced per unit mass of material burned. Lower values are desirable.

Expected Data and Interpretation

Incorporating DMIT into a polyester backbone is expected to significantly enhance its flame retardant properties. The following table provides a hypothetical comparison of expected results for a standard PET versus a copolyester containing 10 mol% iodoterephthalate units.

Property Test Method Standard PET PET-co-10% Iodoterephthalate (Expected) Interpretation of Improvement
Char Yield @ 700°C TGA< 5%10-15%Increased char suggests a condensed-phase action, insulating the polymer.
Limiting Oxygen Index LOI21%28-32%The material becomes self-extinguishing in ambient air. [11]
Flammability Class UL 94 (3.2 mm)No Rating / HBV-0 or V-1Drastic improvement in self-extinguishing capability and suppression of flaming drips.
Peak Heat Release Rate Cone Calorimeter~1100 kW/m²< 400 kW/m²A significant reduction in the fire's intensity and potential for spread.
Total Heat Released Cone Calorimeter~75 MJ/m²~60 MJ/m²Less total fuel is contributed to the fire.

References

  • Quan, H., et al. (2022). A review on cone calorimeter for assessment of flame-retarded polymer composites. Journal of Thermal Analysis and Calorimetry.
  • Wikipedia. UL 94. [Link]

  • Innovative Polymers. UL 94 Test Standards for Flame Resistance. [Link]

  • Oreate AI Blog. (2025). UL94 Flame Retardant Testing Methods. [Link]

  • MDPI. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. [Link]

  • University of Pretoria. Halogenated Flame Retardants. [Link]

  • Bavarian Polymer Institute. Flame Retardant Polymers. [Link]

  • Hangzhou Mei Wang Chemical Co., Ltd. Flame retardant mechanism of flame retardants. [Link]

  • Morgan, A. B., & Bundy, M. (2007). Cone calorimeter analysis of UL-94 V-rated plastics.
  • Atlas Fibre. (2023). Understanding Flammability UL94: Key Insights for Safer Material Selection. [Link]

  • ITA Labs UK. Limiting Oxygen Index Testing & Analysis (LOI). [Link]

  • Presafer. Halogen Flame Retardant. [Link]

  • First Graphene. (2019). Significant Fire Retardancy Test Results. [Link]

  • Oceanchem Group. (2025). Characterization Of Flame Retardant Performance in Polymer Flame Retardant Materials. [Link]

  • NIST. (1998). Characterization of Flame Retarded Polymer Combustion Chars by Solid-State 13C and 29Si NMR and EPR. [Link]

  • Springer. (2014). Thermal Stability, Crystallization, and Melting Behaviours of Iodine Doped Semiconducting Polyethylene Terephthalate (PET) Thin Films. Journal of Thermal Analysis and Calorimetry, 115, 2337-2345.
  • Wikipedia. Limiting oxygen index. [Link]

  • ResearchGate. (2009). Characterizations of a new flame-retardant polymer. [Link]

  • MDPI. (2020). Thermo-Optical and Structural Studies of Iodine-Doped Polymer: Fullerene Blend Films, Used in Photovoltaic Structures. [Link]

  • ACS Publications. (2001). Cone Calorimeter Combustion and Gasification Studies of Polymer Layered Silicate Nanocomposites.
  • Mor. J. Chem. (2021). Comparative Cone calorimetric analysis of the fire retardant properties of natural and synthetic additives in banana peduncle fi. [Link]

  • University of Pretoria. (2014). Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire retardant additives.
  • ResearchGate. (2020). Thermal degradation and stability of cationic starches and their complexes with iodine. [Link]

  • ResearchGate. (2013). Thermal Degradation Study of Lithium and Potassium Iodide/Epoxidized Natural Rubber Polymer Electrolytes. [Link]

  • Defense Technical Information Center. (1971). The Effect of Iodine on the Material Properties of Packaging Polymers. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis and Characterization of Phosphorus-Containing Poly(trimethylene terephthalate) Block Copolymers. [Link]

  • ResearchGate. (2017). Synthesis, characterization of a DOPO-based polymeric flame retardant and its application in polyethylene terephthalate. [Link]

  • NPTEL. The synthesis of PET requires two steps. [Link]

  • MDPI. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]

  • ResearchGate. (2018). Flame Retardants for Thermoplastic Polyesters in Commercial Use or Development. [Link]

  • YouTube. (2023). Lec 38: Dimethyl Terephthalate and Terephthalic Acid Production. [Link]

  • Google Patents. (2002). WO2002042253A1 - Dimethyl terephthalate composition and process for producing the same.
  • ResearchGate. (2001). Improved DMT process. [Link]

  • UPCommons. (2020). Recent Progress of DOPO-Containing Compounds as Flame Retardants for Versatile Polymeric Materials: Review. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethyl iodoterephthalate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing dimethyl iodoterephthalate?

The most prevalent and dependable method for introducing an iodine atom onto the terephthalate ring is the Sandmeyer reaction .[1][2] This classic transformation involves the conversion of an aromatic primary amine to a diazonium salt, which is then displaced by an iodide. The typical precursor for this synthesis is dimethyl aminoterephthalate.

Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization step?

The diazotization reaction, where the amino group is converted to a diazonium salt using sodium nitrite and a strong acid, is highly exothermic. The resulting aryl diazonium salts are notoriously unstable at higher temperatures.[3] If the temperature rises above 5 °C, the diazonium salt can prematurely decompose, primarily reacting with water to form a phenolic byproduct (dimethyl hydroxyterephthalate) and releasing nitrogen gas. This decomposition directly reduces the yield of the desired iodinated product.

Q3: Can I use a copper catalyst for the iodination step, as is common in other Sandmeyer reactions?

While copper(I) salts (like CuCl or CuBr) are essential catalysts for the Sandmeyer chlorination and bromination reactions, they are generally not required for iodination.[3][4] The iodide anion (typically from potassium iodide, KI) is a sufficiently strong nucleophile to displace the diazonium group without catalysis. Adding an ice-cold solution of KI is usually sufficient to drive the reaction to completion.[5]

Q4: What are the most common impurities I should expect, and how can they be removed?

Common impurities include:

  • Unreacted dimethyl aminoterephthalate: Indicates an incomplete reaction.

  • Dimethyl hydroxyterephthalate: A phenolic byproduct resulting from the decomposition of the diazonium salt.

  • Azo compounds: Formed by the coupling of the diazonium salt with an activated aromatic ring, often resulting in colored impurities.

Purification is typically achieved through flash column chromatography on silica gel.[5] A solvent system such as a hexane/ethyl acetate gradient is effective for separating the non-polar desired product from the more polar starting material and byproducts. Recrystallization from a suitable solvent like methanol can also be employed for further purification.[5][6]

Q5: My final product is a pale yellow solid. Is this expected?

Yes, dimethyl iodoterephthalate is typically described as a pale yellow solid.[5] While a completely colorless solid is ideal, a pale yellow hue is common and generally indicates acceptable purity after chromatography or recrystallization. Darker colors (brown or red) suggest the presence of significant impurities, likely azo compounds or other decomposition products, necessitating further purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield
Potential Cause Explanation & Recommended Action
1. Ineffective Diazotization The formation of the diazonium salt is the critical first step. Action: Ensure your reaction vessel is maintained at 0-5 °C in an ice bath. Use a freshly prepared solution of sodium nitrite (NaNO₂) and add it dropwise to the acidic solution of the amine to prevent localized heating.[5] Verify that the hydrochloric acid is of sufficient concentration (e.g., 2N HCl) to fully protonate the amine and react with the sodium nitrite.[5]
2. Premature Diazonium Salt Decomposition The diazonium intermediate is unstable. If it decomposes before the iodide is added, your yield will plummet. Action: Use the diazonium salt immediately after it is formed. Do not let it warm up or sit for an extended period. The subsequent addition of the potassium iodide (KI) solution should also be done dropwise while maintaining the cold temperature.[5]
3. Insufficient Reaction Time Both the diazotization and the iodide displacement steps require adequate time to proceed to completion. Action: After adding sodium nitrite, allow the mixture to stir for a sufficient period (e.g., 2 hours) at 0 °C.[5] After adding potassium iodide, allow the reaction to slowly warm to room temperature and stir overnight (e.g., 12 hours) to ensure complete substitution.[5]
Problem: Product is Contaminated with Starting Material
Potential Cause Explanation & Recommended Action
1. Incomplete Reaction The presence of starting amine in your final product is a clear sign of an incomplete reaction. Action: Review the stoichiometry of your reagents. Ensure you are using a slight excess of sodium nitrite (e.g., 1.2 equivalents) and potassium iodide (e.g., 1.5 equivalents) to drive the reaction to completion.[5] Also, verify the reaction times as described above.
2. Inefficient Purification The starting material may be co-eluting with your product during chromatography. Action: Optimize your flash chromatography solvent system. Use a shallower gradient of hexane/ethyl acetate to achieve better separation between the slightly more polar starting material and the product. Use thin-layer chromatography (TLC) to carefully monitor the separation before combining fractions.
Problem: Final Product is Dark and Oily
Potential Cause Explanation & Recommended Action
1. Formation of Azo Byproducts Diazonium salts can react with activated aromatic rings (like unreacted starting material) to form colored azo compounds. This is more likely if the pH is not sufficiently acidic or if the temperature rises. Action: Maintain a strongly acidic environment (pH 1-2) during diazotization. Strict temperature control is paramount. These impurities are often colored and can be removed via thorough column chromatography.
2. General Decomposition If the reaction overheats significantly, a complex mixture of degradation products can form. Action: Re-run the reaction with meticulous attention to temperature control at all stages. Ensure efficient stirring to dissipate heat from reagent additions.

Diagrams and Workflows

Reaction Pathway: Sandmeyer Synthesis of Dimethyl Iodoterephthalate

The diagram below outlines the key steps in the conversion of dimethyl aminoterephthalate to dimethyl iodoterephthalate via a diazonium salt intermediate.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A Dimethyl Aminoterephthalate B Aryl Diazonium Salt A->B 1. NaNO₂, 2N HCl 2. 0-5 °C, 2h C Dimethyl Iodoterephthalate B->C 1. KI (aq) 2. 0 °C to RT, 12h

Figure 1: Sandmeyer reaction pathway.
Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues with the synthesis.

Troubleshooting_Workflow Start Experiment Complete: Analyze Yield & Purity Yield Is Yield < 70%? Start->Yield Purity Is Product Impure (by TLC/NMR)? Yield->Purity No Temp Check Temperature Logs: Was temp > 5°C? Yield->Temp Yes Success Process Successful Purity->Success No StartMat Starting Material Present? Purity->StartMat Yes Reagents Check Reagent Stoichiometry & Freshness (NaNO₂) Temp->Reagents No ImproveTemp Action: Improve Cooling & Slow Reagent Addition Temp->ImproveTemp Yes Time Review Reaction Times (Diazotization & Substitution) Reagents->Time DarkColor Product Dark/Oily? StartMat->DarkColor No IncompleteRxn Indicates Incomplete Reaction: Check Reagents & Time StartMat->IncompleteRxn Yes Purify Action: Optimize Column Chromatography DarkColor->Purify Yes IncompleteRxn->Reagents

Figure 2: A decision tree for troubleshooting.

Experimental Protocol: Synthesis of Dimethyl 2-Iodoterephthalate

This protocol is adapted from a standard Sandmeyer iodination procedure.[5] Always perform a thorough risk assessment before beginning any chemical synthesis.

Materials and Reagents:

  • Dimethyl 2-aminoterephthalate

  • 2N Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Saturated Sodium Thiosulfate Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Amine Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend dimethyl 2-aminoterephthalate (1.0 eq) in 2N HCl. Stir the mixture in an ice bath until the temperature stabilizes at 0-5 °C.

  • Diazotization: Dissolve sodium nitrite (1.2 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, continue stirring the mixture at 0 °C for 2 hours. The solution should become clear, indicating the formation of the diazonium salt.

  • Iodide Displacement: In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of cold deionized water. Add this KI solution dropwise to the cold diazonium salt solution over 30 minutes. Vigorous bubbling (N₂ evolution) will be observed.

  • Reaction Completion: After the KI addition, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir overnight (approximately 12 hours).

  • Workup:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess iodine (the dark color should fade).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100:1 hexane/EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield dimethyl 2-iodoterephthalate as a pale yellow solid.

References

  • Kitamura, Y., Ueno, Y., & Kitade, Y. (2011). Electronic Supplementary Information for Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid radiolabelling. Royal Society of Chemistry.
  • Guidechem. DIMETHYL 5-IODOISOPHTHALATE 51839-15-7 wiki.
  • PubChem. Dimethyl 5-iodoisophthalate. National Institutes of Health.
  • Wikipedia. Sandmeyer reaction.
  • J&K Scientific LLC. (2025). Sandmeyer Reaction.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Google Patents. US3686276A - Purification process for dimethyl terephthalate.

Sources

Technical Support Center: Purification of Crude Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude dimethyl iodoterephthalate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this important chemical intermediate. The methodologies and advice presented herein are grounded in established chemical principles and validated through practical laboratory experience.

I. Understanding the Challenge: Common Impurities

The synthesis of dimethyl iodoterephthalate can result in a crude product containing various impurities that may interfere with subsequent reactions or affect the properties of the final product. A thorough understanding of these potential contaminants is the first step toward effective purification.

Q1: What are the most common impurities I should expect in my crude dimethyl iodoterephthalate?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some of the most frequently encountered impurities include:

  • Isomeric Byproducts: The synthesis can often lead to the formation of isomers, such as dimethyl 2-iodoterephthalate and dimethyl 5-iodoterephthalate. These isomers can be particularly challenging to separate due to their similar physical properties.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials like terephthalic acid or its monomethyl ester in the crude product.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • Color-Producing Impurities: Trace amounts of byproducts can impart a yellow or brownish hue to the crude solid. These are often highly conjugated organic molecules.

II. Foundational Purification Technique: Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Q2: My crude dimethyl iodoterephthalate has a noticeable color. Will recrystallization be effective in removing it?

A2: Yes, recrystallization is often very effective at removing colored impurities. These impurities are typically present in small amounts and are either highly soluble in the recrystallization solvent, remaining in the mother liquor upon cooling, or are insoluble and can be removed by hot filtration.

Q3: How do I select the best solvent for recrystallizing my crude dimethyl iodoterephthalate?

A3: The ideal recrystallization solvent should dissolve the dimethyl iodoterephthalate well at elevated temperatures but poorly at lower temperatures. Methanol is a commonly used and effective solvent for the recrystallization of dimethyl terephthalate and its derivatives.[1][2][3] Other potential solvents include ethanol, acetone, and chloroform.[4] It is crucial to perform small-scale solubility tests with a few candidate solvents to identify the optimal one for your specific crude product.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude dimethyl iodoterephthalate and a small amount of the chosen solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Q4: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A4: "Oiling out" occurs when the solid melts before it dissolves in the recrystallization solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue, especially with impure compounds that have a depressed melting point.[5]

  • Troubleshooting:

    • Add more solvent: Reheat the mixture to dissolve the oil, then add more of the "good" solvent to lower the saturation point.[5]

    • Use a mixed-solvent system: If a single solvent is problematic, a mixed-solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q5: My recrystallization yield is very low. What are the common causes and how can I improve it?

A5: A low yield from recrystallization can be attributed to several factors:[5]

  • Using too much solvent: This is the most common reason for low recovery. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[5]

  • Premature crystallization during hot filtration: If a hot filtration step is necessary, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.[5]

  • Incomplete transfer of crystals: Ensure all crystals are transferred from the crystallization flask to the filter funnel.

Troubleshooting Recrystallization
Problem Possible Cause(s) Solution(s)
Oiling out Impurities depressing the melting point; inappropriate solvent.Add more solvent; use a mixed-solvent system.
Low Yield Too much solvent used; cooling too quickly; premature crystallization.Use minimal hot solvent; allow for slow cooling; pre-heat filtration apparatus.
Colored Crystals Incomplete removal of colored impurities.Perform a second recrystallization; consider adding activated charcoal during the first recrystallization (use with caution as it can adsorb the product).
No Crystals Form Solution is not saturated; supersaturation.Evaporate some of the solvent to increase concentration; scratch the inside of the flask with a glass rod to induce crystallization; add a seed crystal.

III. Advanced Purification: Column Chromatography

When recrystallization is insufficient to achieve the desired purity, particularly for separating closely related isomers, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Q6: When should I choose column chromatography over recrystallization?

A6: Column chromatography is ideal for:

  • Separating mixtures of compounds with very similar solubilities, such as isomers.

  • Purifying small quantities of material where recrystallization losses may be significant.

  • Removing impurities that are difficult to eliminate by recrystallization.

Q7: How do I select the right stationary and mobile phases for purifying dimethyl iodoterephthalate?

A7: For moderately polar compounds like dimethyl iodoterephthalate, silica gel is a common and effective stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

The optimal eluent composition should be determined by thin-layer chromatography (TLC) beforehand. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from impurities.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude dimethyl iodoterephthalate in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dimethyl iodoterephthalate.

Q8: My compounds are not separating well on the column, and all the fractions are mixed. What could be the problem?

A8: This can be a frustrating issue with several potential causes:[6]

  • Inappropriate eluent: The polarity of the eluent may be too high, causing all compounds to move too quickly through the column. Try a less polar solvent system.

  • Column overloading: Loading too much crude material onto the column can lead to broad, overlapping bands. Use a larger column or reduce the amount of sample.

  • Poor column packing: Channels or cracks in the silica gel bed can lead to uneven flow and poor separation. Ensure the column is packed uniformly.

  • Compound degradation on silica: Some compounds are unstable on silica gel.[6] You can test for this by spotting the compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear. If degradation is an issue, consider using a different stationary phase like alumina or deactivated silica gel.[6]

Troubleshooting Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation Incorrect eluent polarity; column overloading; poor packing.Optimize eluent with TLC; reduce sample load; repack the column carefully.
Compound Stuck on Column Eluent is not polar enough; compound is insoluble.Gradually increase the polarity of the eluent; ensure the compound is soluble in the mobile phase.
Cracked Column Bed Silica gel dried out.Do not let the solvent level drop below the top of the silica gel.
Streaking on TLC Compound is too polar for the eluent; acidic or basic compound.Add a small amount of a more polar solvent (e.g., methanol) to the eluent; add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.

IV. Visualization of Purification Workflow

To provide a clear overview of the decision-making process in purifying crude dimethyl iodoterephthalate, the following workflow diagram is presented.

Purification_Workflow start Crude Dimethyl Iodoterephthalate recrystallization Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, NMR, Melting Point) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity Acceptable column_chromatography Column Chromatography purity_check1->column_chromatography Purity Unacceptable purity_check2 Assess Purity (TLC, NMR, Melting Point) column_chromatography->purity_check2 purity_check2->pure_product Purity Acceptable

Caption: Purification workflow for crude dimethyl iodoterephthalate.

V. Physical and Chemical Data

A summary of key physical properties of dimethyl terephthalate and related compounds is provided below for easy reference during experimental work.

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
Dimethyl TerephthalateC₁₀H₁₀O₄194.18140-142288
Dimethyl IsophthalateC₁₀H₁₀O₄194.1867-68285
Dimethyl PhthalateC₁₀H₁₀O₄194.185.5282
Terephthalic AcidC₈H₆O₄166.13300 (sublimes)-

Data sourced from PubChem and other chemical databases.[7][8][9]

VI. Safety Precautions

Q9: What are the key safety precautions I should take when working with dimethyl iodoterephthalate and the solvents used for its purification?

A9: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dimethyl Iodoterephthalate: The specific hazards of dimethyl iodoterephthalate are not extensively documented. It is prudent to treat it as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: The solvents used for recrystallization and chromatography (e.g., methanol, hexanes, ethyl acetate) are flammable and can be toxic. Avoid open flames and sources of ignition. Consult the Safety Data Sheet (SDS) for each solvent before use to be fully aware of its specific hazards and handling procedures.

VII. References

Sources

Side reactions to avoid during the iodination of dimethyl terephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the iodination of dimethyl terephthalate (DMT). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: What makes the iodination of dimethyl terephthalate a challenging reaction to control?

The difficulty in achieving a selective and high-yield iodination of dimethyl terephthalate stems from the electronic properties of the substrate itself. The two methyl ester groups (-COOCH₃) are electron-withdrawing, which deactivates the aromatic ring. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles.[1] Consequently, forcing conditions—such as strong oxidants or high temperatures—are often required to drive the reaction forward. These very conditions, however, can simultaneously promote unwanted side reactions.

Q2: What are the primary side reactions I should be aware of when iodinating DMT?

There are three principal side reactions that can significantly impact the purity and yield of your desired product, 2,5-diiododimethyl terephthalate or its mono-iodo precursor:

  • Poly-iodination: Due to the reaction conditions required to add the first iodine atom, it is often easy to add a second, third, or even fourth. Controlling the stoichiometry to favor the mono- or di-iodinated product is a critical challenge.[2]

  • Hydrolysis of Ester Groups: The methyl ester functionalities are susceptible to hydrolysis, especially under the acidic or high-temperature conditions often employed for iodination. This results in the formation of monomethyl terephthalate or terephthalic acid as impurities.[3][4]

  • Substrate Oxidation: Many iodination methods require an oxidizing agent to convert molecular iodine (I₂) into a more potent electrophilic species ("I⁺").[5][6] These oxidants can sometimes be aggressive enough to cause oxidative degradation of the aromatic ring or other parts of the substrate, leading to complex impurity profiles.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Over-iodination Leading to a Mixture of Products

Q: My analysis (NMR/LC-MS) shows a mixture of di-, tri-, and even tetra-iodinated DMT, but I was targeting the mono- or di-iodo species. How can I improve selectivity?

A: This is a classic selectivity problem arising from the reaction being too vigorous. Once the first iodine is added, the ring is still sufficiently reactive under the chosen conditions to react further. Here’s how you can gain control:

  • Control Stoichiometry: The most straightforward approach is to carefully limit the amount of the iodinating agent. Instead of using a large excess, begin with a 1.05 to 1.1 molar equivalent for mono-iodination or 2.1 to 2.2 equivalents for di-iodination and optimize from there.

  • Lower the Reaction Temperature: Reducing the temperature decreases the overall reaction rate, providing a larger kinetic window to differentiate between the first and subsequent iodination events.[2]

  • Select a Milder Iodinating System: If you are using a highly reactive system like I₂ with a strong oxidant (e.g., nitric acid), consider switching to a less aggressive reagent. N-Iodosuccinimide (NIS) activated by a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) is an excellent alternative that offers greater control for many aromatic systems.[1][8]

Data Summary: Comparison of Common Iodinating Systems

Iodinating SystemTypical ConditionsProsConsKey Reference
I₂ / Oxidant (e.g., H₂O₂, HNO₃) Acidic medium, 40-80 °CInexpensive reagents.Low selectivity, risk of substrate oxidation, harsh conditions.[5][6]
N-Iodosuccinimide (NIS) / Cat. Acid Anhydrous CH₃CN or CH₂Cl₂, RTMild, high selectivity, good functional group tolerance.NIS is more expensive than I₂.[1][8]
I₂ / Silver(I) or Iron(III) Salts Anhydrous solvent, RTPowerful activation for deactivated rings.Stoichiometric metal waste, cost.[8]
Issue 2: Presence of Carboxylic Acid Impurities

Q: My final product is contaminated with terephthalic acid (TPA) and/or monomethyl terephthalate (MMT). What is causing this hydrolysis and how can I prevent it?

A: The presence of TPA or MMT is a clear indication that one or both of the methyl ester groups have been hydrolyzed.[3][4] This is typically catalyzed by acid or base in the presence of water and is accelerated by heat.

  • Ensure Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. Dry your glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Avoid Aqueous Workups Until Necessary: Quench the reaction with a non-aqueous solution if possible, or with a cold, saturated solution of sodium thiosulfate or sodium bisulfite to quickly neutralize the excess iodine and acid before extensive hydrolysis can occur.

  • Moderate Temperature and Reaction Time: Prolonged exposure to high temperatures will accelerate hydrolysis. Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Excessively long reaction times can lead to the formation of by-products.[9]

Issue 3: Low or No Conversion of Starting Material

Q: I've set up my reaction, but after several hours, I see mostly unreacted dimethyl terephthalate. What's wrong?

A: Low conversion is almost always due to insufficient electrophilicity of the iodine source. The deactivated nature of the DMT ring requires a sufficiently "activated" iodine species to react.

  • Increase Activation: If using an I₂/oxidant system, ensure the oxidant is active and present in the correct stoichiometric amount. If using an NIS/acid system, the catalytic acid may be insufficient or too weak. A stronger acid like trifluoromethanesulfonic acid (TfOH) can be used, but with caution, as it may increase the risk of side reactions.[10]

  • Check Reagent Quality: Ensure your iodinating agent (e.g., NIS) has not degraded during storage. It should be a light-colored solid; significant darkening can indicate decomposition.

  • Consider a More Powerful System: For highly deactivated substrates, a more potent system may be necessary. Using a powerful Lewis acid like iron(III) triflimide to activate NIS can be effective, though it adds complexity and cost.[8]

Understanding the Reaction Pathways

To effectively troubleshoot, it is essential to visualize the underlying chemical mechanisms. The desired reaction is an Electrophilic Aromatic Substitution (SEAr).

Mechanism: Desired Iodination vs. Side Reactions

The following diagram illustrates the primary SEAr pathway for mono-iodination and the competing pathways for the major side reactions.

G cluster_main Desired SEAr Pathway cluster_side Competing Side Reactions DMT Dimethyl Terephthalate (DMT) Sigma σ-Complex (Arenium Ion) DMT->Sigma + I⁺ (Rate-Determining) Hydrolysis Ester Hydrolysis DMT->Hydrolysis + H₂O (H⁺ or OH⁻ cat.) I_plus Iodine Electrophile (I⁺) Product Mono-iodo-DMT Sigma->Product - H⁺ (Fast) Poly Poly-iodination Product->Poly + I⁺ (Further Reaction) Product->Hydrolysis + H₂O (H⁺ or OH⁻ cat.) caption Key reaction pathways in DMT iodination.

Caption: Key reaction pathways in DMT iodination.

Experimental Protocols

Here we provide a robust, step-by-step protocol for the selective mono-iodination of dimethyl terephthalate using a well-controlled method.

Protocol: Selective Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from established methods for the iodination of moderately deactivated arenes and is designed to maximize selectivity.[1]

Materials:

  • Dimethyl terephthalate (DMT)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add dimethyl terephthalate (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to DMT) and stir until the DMT is fully dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Initiation: Add trifluoroacetic acid (0.1 eq) catalytically via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with dichloromethane. Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any unreacted iodine (the color will disappear).

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove TFA), and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure mono-iodinated product.

Troubleshooting Workflow Diagram

Use this decision tree to diagnose and solve issues during your experiment.

G cluster_solutions Solutions start Start Reaction & Monitor check_conversion Check Conversion (TLC/LCMS) start->check_conversion check_purity Analyze Product Purity (NMR/LCMS) check_conversion->check_purity High Conversion sol_activate Increase Activation: - Add more catalyst - Use stronger acid - Increase temperature slightly check_conversion->sol_activate Low Conversion sol_selectivity Reduce Reactivity: - Lower temperature - Reduce equivalents of NIS - Use weaker catalyst check_purity->sol_selectivity Poly-iodination Observed sol_hydrolysis Ensure Anhydrous Conditions: - Use dry solvents/glassware - Run under inert atmosphere - Minimize reaction time check_purity->sol_hydrolysis Hydrolysis Byproducts Observed end_ok Reaction Successful check_purity->end_ok Product is Pure

Caption: A workflow for troubleshooting DMT iodination.

References
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

  • Jeter, D. R., & Snieckus, V. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5102–5106. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • Olah, G. A., & Qi, W. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5102-5106. [Link]

  • ResearchGate. (n.d.). Hydrolysis mechanism of DMT with an Nb/HZSM‐5 catalyst. Retrieved from [Link]

  • Vedantu. (n.d.). Why are oxidizing agents like HNO3 and HIO3 are used class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

Sources

Technical Support Center: Preventing De-iodination During Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the critical issue of de-iodination during polymerization reactions. As a Senior Application Scientist, I understand that unexpected side reactions can compromise the integrity of your polymers, leading to frustrating results and project delays. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to maintain the stability of your iodine-containing monomers and polymers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding de-iodination in polymerization.

Q1: What is de-iodination and why is it a problem in polymerization?

A1: De-iodination is the undesired loss of iodine atoms from a monomer or a polymer chain during a polymerization reaction. The carbon-iodine (C-I) bond is relatively weak and susceptible to cleavage under various reaction conditions. This can be problematic for several reasons:

  • Loss of Functionality: If the iodine atom is a crucial part of the desired polymer's functionality (e.g., for subsequent cross-coupling reactions or as a radiolabeling site), its removal will lead to a failed synthesis.

  • Altered Polymer Properties: The loss of a heavy atom like iodine can change the polymer's physical properties, such as its refractive index, density, and thermal stability.

  • Uncontrolled Polymerization: In controlled polymerization techniques like Iodine Transfer Polymerization (ITP), the C-I bond is the active center for chain growth. Premature de-iodination can lead to loss of control over molecular weight and dispersity.

  • Formation of Impurities: The liberated iodine species can initiate unwanted side reactions, leading to a complex mixture of products and making purification difficult.

Q2: Which polymerization methods are most susceptible to de-iodination?

A2: While de-iodination can occur in various polymerization types, some are more prone to it than others:

  • Cationic Polymerization: Molecular iodine is often used as an initiator in cationic polymerization.[1][2] The reaction mechanism can involve the formation of iodonium ions, which can be reactive and lead to side reactions.[1]

  • Radical Polymerization: High temperatures and the presence of radical species can lead to homolytic cleavage of the C-I bond. This is a particular concern in conventional free radical polymerization.

  • Controlled Radical Polymerization (CRP): Techniques like Iodine Transfer Polymerization (ITP) and Reversible Iodine Transfer Polymerization (RITP) rely on the reversible cleavage of the C-I bond.[3] However, irreversible de-iodination can still occur as a side reaction, disrupting the controlled nature of the polymerization.[3]

Q3: What are the primary factors that trigger de-iodination?

A3: Several factors can contribute to the cleavage of the C-I bond:

  • Heat: Higher reaction temperatures provide the energy needed to overcome the C-I bond dissociation energy, leading to homolytic cleavage.[4]

  • Light: Alkyl iodides are known to be sensitive to light, particularly UV radiation, which can induce photochemical cleavage of the C-I bond.[3]

  • Catalyst/Initiator System: The choice of catalyst or initiator can significantly influence C-I bond stability. For instance, certain Lewis acids used in cationic polymerization can interact with the iodine atom and promote its removal.[1]

  • Solvent Polarity: The polarity of the solvent can affect the stability of any charged intermediates or transition states involved in the de-iodination process.[5]

  • Presence of Nucleophiles or Bases: Strong nucleophiles or bases can attack the carbon atom of the C-I bond, leading to substitution or elimination reactions that result in iodine loss.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving de-iodination problems in your experiments.

Issue 1: Loss of Iodine Functionality Detected by Post-Polymerization Analysis (e.g., NMR, Elemental Analysis)

Possible Causes & Solutions

Possible Cause Proposed Solution & Scientific Rationale
Excessive Reaction Temperature Solution: Lower the reaction temperature. Rationale: The C-I bond has a relatively low bond dissociation energy. Reducing the thermal energy of the system will decrease the rate of homolytic cleavage.[4] Consider using a lower-temperature initiator or a photoinitiated system if applicable.
Light-Induced Decomposition Solution: Protect the reaction from light. Rationale: Alkyl iodides are photosensitive and can undergo photolytic cleavage.[3] Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.
Incompatible Catalyst or Initiator Solution: Screen different catalyst/initiator systems. Rationale: The catalyst can play a direct role in C-I bond cleavage. In ATRP-type reactions involving iodine, the choice of the metal complex and ligand is crucial.[6] For cationic polymerizations, weaker Lewis acids might be less prone to causing de-iodination.[1]
Adverse Solvent Effects Solution: Change the solvent. Rationale: The solvent can influence the stability of intermediates. For radical reactions, less polar solvents may be preferable to minimize the stabilization of any potential ionic intermediates that could lead to de-iodination. For cationic polymerizations, solvents like dichloromethane have been found to be suitable.[1]
Presence of Impurities Solution: Purify monomers and solvents rigorously. Rationale: Impurities such as water or other nucleophiles can react with the C-I bond. In living cationic polymerization, for instance, rigorous purification is essential to minimize side reactions.[7]
Issue 2: Poor Control in Iodine Transfer Polymerization (ITP) or Reversible Iodine Transfer Polymerization (RITP)

Possible Causes & Solutions

Possible Cause Proposed Solution & Scientific Rationale
Irreversible Termination by De-iodination Solution: Add a stabilizing agent or a complexing agent. Rationale: Certain additives can stabilize the dormant species or the propagating radical. For example, in some systems, amines can act as complexing agents to assist in the reversible removal of iodine.[3]
Slow Rate of Iodine Transfer Solution: Optimize the chain transfer agent (CTA) and initiator concentrations. Rationale: The rates of initiation and chain transfer must be well-matched for a controlled polymerization. An imbalance can lead to a higher concentration of propagating radicals, which may undergo termination reactions, including de-iodination.
Side Reactions of the Propagating Radical Solution: Lower the reaction temperature and/or monomer concentration. Rationale: Reducing the temperature and monomer concentration can decrease the rate of propagation relative to the rate of deactivation (iodine transfer), leading to better control and fewer side reactions.

Section 3: Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments to mitigate de-iodination.

Protocol 1: General Procedure for Light-Protected Radical Polymerization
  • Preparation: The reaction vessel (e.g., a Schlenk flask) and magnetic stir bar are dried in an oven at 120 °C overnight and cooled under a stream of inert gas (e.g., argon or nitrogen).

  • Reagent Addition: The iodine-containing monomer, initiator (e.g., AIBN), and solvent are added to the flask under an inert atmosphere.

  • Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Light Protection: The reaction flask is wrapped completely in aluminum foil.

  • Polymerization: The flask is placed in a preheated oil bath at the desired temperature and stirred for the specified reaction time.

  • Quenching and Precipitation: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The polymer is then precipitated in a suitable non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

Protocol 2: Screening of Stabilizing Additives in ITP
  • Baseline Experiment: Conduct a standard ITP reaction without any additives to establish a baseline for de-iodination and control over polymerization.

  • Additive Screening: Set up a series of parallel reactions under identical conditions to the baseline, but with the addition of different potential stabilizing agents. Examples of additives to screen include:

    • Reducing agents (e.g., sodium thiosulfate) to scavenge any free iodine that may form.[8]

    • Complexing agents (e.g., certain amines or polymers like PVP) that can interact with and stabilize iodine species.[9][10]

  • Analysis: Analyze the resulting polymers from each reaction for molecular weight, dispersity (by GPC), and iodine content (by NMR or elemental analysis).

  • Optimization: Based on the screening results, select the most effective additive and further optimize its concentration to achieve the best balance of polymerization control and de-iodination prevention.

Section 4: Visualizing Key Concepts

The following diagrams illustrate important mechanisms and workflows related to de-iodination.

Deiodination_Pathways cluster_conditions Triggers cluster_polymer Polymer Chain cluster_products Undesired Products Heat Heat Polymer_I Polymer-I Heat->Polymer_I Homolytic Cleavage Light Light Light->Polymer_I Photolytic Cleavage Catalyst Incompatible Catalyst Catalyst->Polymer_I Catalyst-Induced Cleavage Polymer_Radical Polymer Radical Polymer_I->Polymer_Radical Iodine_Radical Iodine Radical Polymer_I->Iodine_Radical Deiodinated_Polymer De-iodinated Polymer Polymer_Radical->Deiodinated_Polymer Termination/ Side Reactions

Caption: Pathways leading to de-iodination from a polymer chain.

Troubleshooting_Workflow Start De-iodination Observed Check_Temp Is Reaction Temp. Too High? Start->Check_Temp Check_Light Is Reaction Protected from Light? Check_Temp->Check_Light No Lower_Temp Lower Temperature Check_Temp->Lower_Temp Yes Check_Catalyst Is Catalyst System Optimized? Check_Light->Check_Catalyst Yes Protect_Light Protect from Light Check_Light->Protect_Light No Check_Purity Are Reagents Pure? Check_Catalyst->Check_Purity Yes Screen_Catalysts Screen Catalysts/ Additives Check_Catalyst->Screen_Catalysts No Purify_Reagents Purify Monomer/ Solvent Check_Purity->Purify_Reagents No Success Problem Solved Lower_Temp->Success Protect_Light->Success Screen_Catalysts->Success Purify_Reagents->Success

Caption: A systematic workflow for troubleshooting de-iodination issues.

References

Sources

Technical Support Center: Characterization of Polymers Containing Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers synthesized from dimethyl iodoterephthalate (DMIT). The incorporation of this heavy, halogenated monomer introduces unique properties but also presents significant challenges in routine polymer characterization. This guide is designed to provide in-depth, field-proven insights to help you navigate these complexities, troubleshoot common issues, and obtain reliable, high-quality data.

Part 1: Core Challenges & General Troubleshooting

The presence of the bulky, electron-rich iodine atom in the polymer backbone fundamentally alters its physical and chemical behavior compared to its non-halogenated analogs like polyethylene terephthalate (PET). Understanding these core differences is the first step in effective troubleshooting.

Key Challenges at a Glance:
  • Poor Solubility: The rigid aromatic backbone and strong intermolecular interactions often lead to limited solubility in common organic solvents.

  • Column Interactions: The polar nature of the C-I bond can cause unwanted interactions with stationary phases in chromatographic separations.

  • Altered Thermal Behavior: The heavy iodine atom significantly impacts thermal stability and degradation pathways.

  • Spectroscopic Complexities: Signal broadening in NMR and subtle shifts in vibrational spectroscopy can complicate structural elucidation.

General Troubleshooting Guide
SymptomPossible CausesRecommended Solutions & Actions
Poor or Incomplete Dissolution - Inappropriate solvent polarity.- Strong polymer chain packing/crystallinity.- Polymer degradation during dissolution attempts.- Solvent Screening: Test a range of polar aprotic solvents (e.g., DMF, DMAc, NMP, DMSO). Consider chlorinated solvents like trichlorobenzene (TCB) or phenol/TCE mixtures for highly intractable samples.[1]- Elevated Temperature: Gently heat the sample (e.g., 40-80 °C) with stirring. Monitor for any color change, which might indicate degradation.- Sonication: Use a sonication bath to aid in breaking up polymer aggregates.
Yellowing or Browning of Polymer Solution - Thermal degradation during synthesis or dissolution.- Presence of residual catalyst or impurities.- Photo-degradation.- Lower Dissolution Temperature: If heating, reduce the temperature and extend the dissolution time.- Purification: Re-precipitate the polymer to remove impurities.- Storage: Store the polymer and its solutions protected from light.
Inconsistent Results Between Batches - Variation in monomer purity.- Inconsistent polymerization conditions (time, temp, catalyst).- Differences in sample work-up and purification.- Monomer QC: Verify the purity of DMIT and co-monomers before polymerization.- Standardize Protocols: Maintain strict control over all polymerization parameters.- Consistent Purification: Use a standardized precipitation and drying procedure for all batches.

Part 2: Technique-Specific Troubleshooting and Protocols

This section provides a deep dive into the most common analytical techniques used for polymer characterization, highlighting the specific issues related to DMIT-based polymers and offering practical solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of polymer characterization, but the unique properties of iodinated polyesters can lead to spectra that are difficult to interpret.

Q1: My ¹H NMR peaks are broad and poorly resolved. What's happening?

A: Peak broadening in polymers is a common issue that can be exacerbated in DMIT-containing systems.[2][3] The primary causes are:

  • Poor Solubility/Aggregation: Even if the polymer appears dissolved, it may form aggregates in solution. This slows molecular tumbling, leading to shorter T2 relaxation times and broader peaks.[4][5]

  • Solvent Interaction: Strong interactions between the polymer and the solvent can restrict chain mobility.[4]

  • High Molecular Weight: Very large polymer chains naturally have slower tumbling rates, which contributes to line broadening.[3]

Troubleshooting Steps:

  • Change Solvent: Switch to a different deuterated solvent. Sometimes a solvent like DMSO-d₆ or tetrachloroethane-d₂ (TCE-d₂) can disrupt aggregation better than CDCl₃.[2]

  • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 60-100 °C) can increase polymer solubility, break up aggregates, and increase the rate of chain motion, leading to sharper signals.[6]

  • Lower Concentration: A sample that is too concentrated can increase viscosity and aggregation, leading to broader peaks.[2][5] Try reducing the concentration.

  • Check Shimming: Poor magnetic field homogeneity will broaden all peaks. Always ensure the instrument is well-shimmed.[4]

NMR_Troubleshooting Start Broad NMR Peaks Check_Conc Is concentration high? Start->Check_Conc Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Solvent Is solvent optimal? Check_Conc->Check_Solvent No Final_Check Re-shim & Re-acquire Reduce_Conc->Final_Check Change_Solvent Try DMSO-d6 or TCE-d2 Check_Solvent->Change_Solvent No Check_Temp Acquired at Room Temp? Check_Solvent->Check_Temp Yes Change_Solvent->Final_Check Increase_Temp Increase Temperature (60-100 °C) Check_Temp->Increase_Temp Yes Check_Temp->Final_Check No Increase_Temp->Final_Check Result Improved Resolution Final_Check->Result

Caption: Troubleshooting workflow for broad NMR peaks.

Size Exclusion / Gel Permeation Chromatography (SEC/GPC)

SEC/GPC is the go-to method for determining molecular weight distribution.[7] However, the polarity of DMIT-based polymers can cause significant issues.

Q1: My chromatogram shows significant peak tailing. How do I fix this?

A: Peak tailing is a classic sign of non-ideal SEC behavior, where separation is not solely based on size.[8] For DMIT polymers, this is typically caused by:

  • Analyte-Column Interaction: The polar ester groups and the C-I bond can interact with silanol groups on silica-based columns or with the backbone of polymer-based columns (like polystyrene-divinylbenzene).[9]

Troubleshooting Steps:

  • Modify the Mobile Phase: The most common solution is to add a salt, such as lithium bromide (LiBr) or lithium chloride (LiCl), at a low concentration (e.g., 0.01-0.05 M) to the mobile phase (e.g., THF, DMF). The salt ions shield the interactive sites on both the polymer and the column packing, minimizing unwanted interactions.[9]

  • Switch to a More Polar Solvent: If using THF, switching to a more polar GPC-grade solvent like DMF or DMAc can improve solubility and reduce interactions.[10]

  • Use a Different Column Type: Consider columns specifically designed for polar polymers, which may have a more inert stationary phase.[10][11]

Q2: My calculated molecular weights seem inaccurate when using polystyrene standards.

A: This is an expected issue. SEC separates based on hydrodynamic volume, not absolute molecular weight.[7] The rigid, bulky structure of a DMIT-based polyester will have a different hydrodynamic volume in solution compared to a flexible polystyrene chain of the same mass. This leads to an apparent molecular weight that can be significantly different from the true value.

Solution:

  • Use Multi-Detector SEC: To obtain absolute molecular weight, you must use a system equipped with a light scattering detector (like MALS - Multi-Angle Light Scattering) and/or a viscometer, in addition to the standard refractive index (RI) detector. These detectors measure properties directly related to mass and size, eliminating the need for column calibration with dissimilar standards.

  • Mobile Phase Preparation: Prepare your chosen mobile phase (e.g., HPLC-grade THF). Add 0.05 M LiBr and stir until fully dissolved. Filter the mobile phase through a 0.2 µm filter and degas thoroughly.

  • System Equilibration: Flush the SEC system and columns with the new mobile phase until the refractive index detector baseline is stable (this may take several hours).

  • Sample Preparation: Dissolve the polymer in the LiBr-containing mobile phase at a concentration of 1-2 mg/mL. Ensure complete dissolution, using gentle heating if necessary. Filter the sample solution through a 0.2 µm syringe filter before injection.

  • Analysis: Inject the sample and run the analysis. The addition of salt should result in a more symmetrical peak shape.

Thermal Analysis (TGA & DSC)

The introduction of a heavy halogen atom has a profound effect on the thermal properties of the polyester.

Q1: My TGA thermogram shows a complex, multi-step degradation. What do these steps mean?

A: Unlike simple polyesters like PET which often show a single-step degradation, iodinated polymers can exhibit more complex behavior.[1] The presence of the C-I bond, which is weaker than C-H or C-C bonds, can introduce additional degradation pathways.

  • Initial Weight Loss: An initial, lower-temperature weight loss could be attributed to the scission of the C-I bond and subsequent volatilization of iodine-containing species.

  • Main Chain Degradation: The major weight loss step at higher temperatures corresponds to the degradation of the polyester backbone, similar to PET.[12]

  • Char Formation: The high aromatic content and presence of iodine can lead to a higher char yield at the end of the analysis.

Advanced Analysis: For unambiguous identification of the evolved gases at each degradation step, coupling the TGA to a Mass Spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is highly recommended.[13]

Q2: I'm struggling to identify the glass transition (Tg) in my DSC scan.

A: For rigid, semi-crystalline polymers, the glass transition can be a very weak and broad thermal event, making it difficult to detect with standard DSC.[14]

  • High Crystallinity: In highly crystalline samples, the amorphous fraction is small, leading to a very subtle Tg.

  • Restricted Mobility: The rigid aromatic rings and bulky iodine atoms can restrict the segmental motion associated with the glass transition.

Troubleshooting Steps:

  • Optimize Thermal History: Heat the sample well above its melting point to erase previous thermal history, then cool it rapidly (e.g., 20-50 °C/min) to maximize the amorphous content. Re-run the heating scan at a controlled rate (e.g., 10-20 °C/min).

  • Use Modulated DSC (MDSC): This technique separates the total heat flow into reversing (heat capacity related) and non-reversing (kinetic) components. The Tg is a reversing transition and will appear much more clearly in the reversing heat flow signal, separating it from overlapping events like enthalpy relaxation.[15]

TGA_Interpretation TGA_Curve Complex TGA Curve Step1 Step 1: Low Temp Loss (e.g., 250-350 °C) TGA_Curve->Step1 Step2 Step 2: Major Loss (e.g., >400 °C) TGA_Curve->Step2 Residue Final Residue (Char) TGA_Curve->Residue Cause1 Possible Cause: Scission of C-I bonds, loss of iodinated species Step1->Cause1 Cause2 Possible Cause: Degradation of polyester backbone Step2->Cause2 Cause3 Possible Cause: High aromatic content Residue->Cause3

Caption: Deconvoluting multi-step TGA degradation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming the presence of key functional groups.

Q1: How can I confirm the incorporation of the DMIT monomer using FTIR?

A: While it's tempting to look for the C-I stretch, this is often not practical. The C-I bond vibration is weak and occurs in the far-infrared region (<600 cm⁻¹), which is often outside the range of standard mid-IR spectrometers.

Recommended Approach: Instead of looking for the C-I bond directly, focus on the "fingerprint" changes in the aromatic region caused by the iodine substitution pattern.

  • Characteristic Ester Peaks: First, confirm the polyester structure by identifying the strong C=O stretch (around 1720 cm⁻¹) and C-O stretches (around 1250 cm⁻¹ and 1100 cm⁻¹).

  • Aromatic C-H Bending: The key is to look at the aromatic C-H out-of-plane bending region (900-650 cm⁻¹). The substitution pattern on the aromatic ring dictates the position of these bands. Compare the spectrum of your polymer to that of a non-iodinated analog (e.g., PET). The presence of the bulky iodine substituent will cause a characteristic shift in these bands, providing strong evidence of its incorporation.[16]

Part 3: References

  • Thermal Stability, Crystallization, and Melting Behaviours of Iodine Doped Semiconducting Polyethylene Terephthalate (PET) Thin Films. Journal of Thermal Analysis and Calorimetry. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Are Polymer NMR Peaks Always Broad? UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]

  • Thermal analysis of copolymers with (a) DSC and (b) TGA. ResearchGate. [Link]

  • GPC for analyzing glycerol polyesters, which column and solvent? ResearchGate. [Link]

  • Why is one NMR peak broader than the other? ResearchGate. [Link]

  • NMR Help, This is my first time determining an unknown, just from an NMR spectra and I'm having a hard time. The only information given is that it is a polymer. Reddit. [Link]

  • Optimize Your Polymer Analysis by Selecting the Ideal GPC/SEC Column. Agilent. [Link]

  • Mastering Size Exclusion Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Poly(alkylene terephthalate)s: from current developments in synthetic strategies towards applications. Biblio. [Link]

  • Biodegradable radiopaque iodinated poly(ester urethane)s containing poly(ε-caprolactone) blocks: Synthesis, characterization and biocompatiblity. ResearchGate. [Link]

  • Maintenance and cleaning of size exclusion chromatography columns. Cytiva. [Link]

  • What Causes NMR Peak Broadening? YouTube. [Link]

  • Structure and processability of iodinated poly(vinyl alcohol) (III). ElectronicsAndBooks. [Link]

  • Water soluble polyethylene terephthalate derivatives. Google Patents.

  • Synthesis and characterization of polyethylene terephthalate (PET) precursors and potential degradation products. Chemosphere. [Link]

  • IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS. [Link]

  • Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications. ResearchGate. [Link]

  • Polymer Analysis with Polar Organic Solvents using Agilent PLgel Columns and GPC. Agilent. [Link]

  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. PMC. [Link]

  • Single-step solution polymerization of poly(alkylene terephthalate)s: Synthesis parameters and polymer characterization. ResearchGate. [Link]

  • What are the Factors Affecting Size Exclusion Chromatography? Persee. [Link]

  • The Characterization of Polymers Using Thermal Analysis. AZoM. [Link]

  • Polyethylene terephthalate PET. TMS. [Link]

  • Organic GPC/SEC columns. Agilent. [Link]

  • NMR Spectroscopy of Polymers. UNESCO/IUPAC. [Link]

  • Thermal Characterization of Polymers. Nexus Analytics. [Link]

  • Synthesis and Characterization of Poly(Ethylene Terephthalate) /Al2O3 Nanocomposites. ResearchGate. [Link]

  • Special Issue : Trends and Challenges in NMR Spectroscopy for Advanced Polymeric Materials Characterization. MDPI. [Link]

  • Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography. LCGC International. [Link]

  • Size Exclusion Chromatography (SEC). YouTube. [Link]

  • Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio. ResearchGate. [Link]

  • Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. PMC. [Link]

  • Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. MDPI. [Link]

  • Preparation and characterization of poly(ether ester) thermoplastic elastomers containing the 2,6-naphthalenedicarboxyl group. SciSpace. [Link]

  • Applicability of NMR spectroscopy to quantify microplastics across varying concentrations in polymer mixtures. RSC Publishing. [Link]

  • DSC Analysis of Polymers. EAG Laboratories. [Link]

  • Comparative study on oxidative decomposition behavior of vegetable oils and its correlation with iodine value using thermogravimetric analysis. PubMed. [Link]

  • Synthesis and Characterization of Poly(ethylene terephthalate)/Modified Lithium-Aluminum-Layered Double Hydroxide Nanocomposites Prepared Using In-situ Polymerization. ResearchGate. [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. ResearchGate. [Link]

  • Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. MDPI. [Link]

  • NMR Of Polymer Materials - Q&A. Oxford Instruments. [Link]

  • Characterization of synthetic polymers by MALDI-MS. ResearchGate. [Link]

  • Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. PubMed. [Link]

  • Synthesis and Characterization of Poly(Ethylene Terephthalate) from Biomass-Based Ethylene Glycol: Effects of Miscellaneous Diols. ResearchGate. [Link]

  • INSTRUMENTAL METHODS OF ANALYSIS. Biju Patnaik University of Technology. [Link]

  • Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments. [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and pilot-scale production of Dimethyl Iodoterephthalate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical protocols, troubleshooting advice, and scale-up considerations based on established principles of organic chemistry and chemical engineering.

Introduction & Overview

Dimethyl 2-iodoterephthalate is a valuable functionalized aromatic building block. Its synthesis, however, presents unique challenges. The core of the molecule, the terephthalate ring, is electronically deactivated by two electron-withdrawing methyl ester groups.[1] This deactivation makes standard electrophilic aromatic substitution, such as iodination, difficult, requiring potent reagents and carefully controlled conditions to achieve good yield and selectivity.[2]

This guide outlines a robust two-step synthetic pathway and provides solutions to common issues encountered during lab-scale synthesis and pilot-plant scale-up.

Synthetic Pathway Workflow

The overall process involves the esterification of Purified Terephthalic Acid (PTA) to Dimethyl Terephthalate (DMT), followed by the regioselective iodination of the DMT intermediate.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Iodination PTA Terephthalic Acid (PTA) Reaction_1 Esterification PTA->Reaction_1 Methanol Methanol Methanol->Reaction_1 Catalyst Acid Catalyst (e.g., H₂SO₄ or Zeolite) Catalyst->Reaction_1 DMT_Crude Crude Dimethyl Terephthalate (DMT) Purification_1 Purification_1 DMT_Crude->Purification_1 Purification (Recrystallization) Reaction_1->DMT_Crude DMT_Pure Purified DMT Reaction_2 Iodination DMT_Pure->Reaction_2 NIS N-Iodosuccinimide (NIS) NIS->Reaction_2 Acid Strong Acid (H₂SO₄) Acid->Reaction_2 DMI_Crude Crude Dimethyl Iodoterephthalate Purification_2 Purification_2 DMI_Crude->Purification_2 Purification (Recrystallization) Reaction_2->DMI_Crude Purification_1->DMT_Pure DMI_Final Final Product: Dimethyl 2-Iodoterephthalate Purification_2->DMI_Final

Caption: Overall workflow for the synthesis of Dimethyl Iodoterephthalate.

Frequently Asked Questions (FAQs)

Q1: Why is the direct iodination of terephthalic acid not recommended?

A: Direct iodination of terephthalic acid is challenging for two main reasons. First, the carboxylic acid groups are strongly deactivating, making the ring very resistant to electrophilic attack. Second, iodine and common iodinating agents have very low solubility in solvents compatible with terephthalic acid. Esterifying to dimethyl terephthalate (DMT) improves solubility in organic solvents and slightly moderates the deactivating effect, making the subsequent iodination more manageable.

Q2: What is the expected regioselectivity of the iodination of Dimethyl Terephthalate?

A: The two methyl ester groups are meta-directing. Therefore, the iodine will substitute at a position that is meta to both groups. All four available positions on the ring (2, 3, 5, and 6) are equivalent and are meta to one ester group and ortho to the other. The reaction will yield a single, mono-iodinated product: Dimethyl 2-iodoterephthalate. Further iodination to a di-iodo product is possible under forced conditions but can be minimized by controlling stoichiometry and reaction time.

Q3: Can I use molecular iodine (I₂) directly for the iodination step?

A: No, molecular iodine (I₂) is not a sufficiently powerful electrophile to react with the deactivated DMT ring.[3] An oxidizing agent (like iodic acid, nitric acid, or hydrogen peroxide) is required to oxidize I₂ to a more potent electrophilic species, often represented as I⁺.[4][5] Alternatively, a more reactive iodinating agent like N-Iodosuccinimide (NIS) activated by a strong acid is a more reliable and modern approach for these substrates.[6][7]

Q4: What are the primary safety concerns for this synthesis?

A: The main hazards are associated with the iodination step. This involves:

  • Corrosive Strong Acids: Concentrated sulfuric acid (H₂SO₄) is highly corrosive and reacts exothermically with water.

  • Oxidizing Agents: Reagents like NIS or iodic acid are strong oxidizers.

  • Iodine Vapors: Iodine can be released during the reaction or workup, which is a respiratory irritant.[8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Dimethyl Terephthalate (DMT)

This protocol details the esterification of Purified Terephthalic Acid (PTA) using a solid acid catalyst, which simplifies workup compared to mineral acids.

Reagent/ParameterQuantity/ValueMolar Eq.Notes
Terephthalic Acid (PTA)16.6 g1.0Must be dry.
Methanol180 mL~44Acts as both reagent and solvent.
β-Zeolite Catalyst2.0 gN/ACatalyst can be recycled.[9]
Reaction Temperature200 °CN/ARequires a high-pressure reactor.
Reaction Pressure1 MPa (N₂)N/ATo keep methanol in the liquid phase.
Reaction Time8 hoursN/AMonitor by TLC/GC for completion.

Step-by-Step Procedure:

  • Reactor Setup: Charge a 300 mL high-pressure stainless-steel autoclave with a magnetic stir bar, terephthalic acid (16.6 g), and β-zeolite catalyst (2.0 g).[9]

  • Reagent Addition: Add methanol (180 mL) to the autoclave.

  • Reaction Conditions: Seal the reactor, purge with nitrogen gas three times, and then pressurize to 1 MPa. Begin stirring and heat the reactor to 200 °C. Maintain these conditions for 8 hours.[9]

  • Reaction Work-up: Cool the reactor to room temperature and carefully vent the pressure.

  • Isolation: Filter the reaction mixture to recover the zeolite catalyst (which can be washed with methanol, dried, and reused).

  • Purification: Transfer the filtrate to a round-bottom flask and remove the excess methanol by rotary evaporation. The resulting white solid is crude DMT.

  • Recrystallization: Dissolve the crude DMT in a minimum amount of hot methanol (~100-150 mL). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the white crystals, wash with a small amount of cold methanol, and dry under vacuum.

  • Quality Control: Confirm purity via melting point (~140-142 °C) and GC-MS analysis. Expected yield: >90%.

Protocol 2: Laboratory-Scale Synthesis of Dimethyl 2-Iodoterephthalate

This protocol uses N-Iodosuccinimide (NIS) in concentrated sulfuric acid, a potent system for iodinating deactivated aromatic rings.[3][10]

Reagent/ParameterQuantity/ValueMolar Eq.Notes
Dimethyl Terephthalate (DMT)9.7 g (50 mmol)1.0Must be pure and dry.
N-Iodosuccinimide (NIS)12.4 g (55 mmol)1.1Use a slight excess.
Sulfuric Acid (98%)50 mLN/ASolvent and catalyst.
Reaction Temperature0 °C to 5 °CN/ACritical for selectivity.
Reaction Time4-6 hoursN/AMonitor by TLC (e.g., 3:1 Hexanes:EtOAc).

Step-by-Step Procedure:

  • Reactor Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add the dimethyl terephthalate (9.7 g) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Reagent Addition: Once the DMT is fully dissolved, add the N-Iodosuccinimide (12.4 g) portion-wise over 30-45 minutes. It is crucial to maintain the internal temperature between 0 °C and 5 °C during the addition to prevent side reactions.[3]

  • Reaction: Stir the mixture at 0-5 °C. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with dichloromethane, and analyzing by TLC.

  • Reaction Quench: Once the starting material is consumed (typically 4-6 hours), very slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice (500 g). This step is highly exothermic and must be done behind a blast shield in a fume hood.

  • Work-up: A precipitate will form. Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) portion-wise until the dark color of excess iodine disappears and the mixture becomes a pale-yellow or off-white solid suspension.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: The crude product can be purified by recrystallization from ethanol or a methanol/water mixture to yield pure dimethyl 2-iodoterephthalate as a white solid.

  • Quality Control: Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Melting point and HPLC can confirm purity. Expected yield: 75-85%.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Troubleshooting Logic for Low/No Conversion in Iodination

Troubleshooting_Low_Conversion start Problem: Low or No Conversion (TLC shows mostly starting material) q1 Was the reaction temperature maintained at 0-5 °C? start->q1 q2 Was the NIS reagent of high purity and dry? q1->q2 Yes sol1 Solution: Higher temperatures can decompose the iodinating complex. Re-run ensuring strict temp. control. q1->sol1 No q3 Was the sulfuric acid concentrated (95-98%)? q2->q3 Yes sol2 Solution: Old or wet NIS is less reactive. Use freshly opened or properly stored NIS. Consider recrystallizing NIS if purity is suspect. q2->sol2 No q4 Was the reaction time sufficient? q3->q4 Yes sol3 Solution: Water inhibits the reaction by competing for the acid catalyst. Use fresh, concentrated H₂SO₄. q3->sol3 No sol4 Solution: Reaction may be sluggish. Extend reaction time and continue to monitor by TLC every 2 hours. q4->sol4 No

Caption: Decision tree for troubleshooting low conversion in the iodination step.

Question & Answer Troubleshooting

Q: My iodination reaction turned black and TLC shows multiple spots and baseline streaking. What happened?

A: This strongly suggests an uncontrolled exothermic reaction or oxidation.

  • Causality: Adding the NIS too quickly or insufficient cooling can cause the temperature to rise significantly. The strong acid/oxidant mixture can then cause charring or other side reactions.[11]

  • Solution: Repeat the reaction with stricter temperature control. Add the NIS in smaller portions over a longer period. Ensure your stirring is vigorous enough to dissipate heat throughout the mixture.

Q: The final product is a pink or yellow solid, even after washing. How can I remove the color?

A: The color is likely due to trace amounts of elemental iodine (I₂) trapped in the crystal lattice.

  • Causality: Insufficient quenching with sodium sulfite or inefficient washing can leave residual iodine.

  • Solution 1 (During Work-up): Ensure you add enough sodium sulfite solution to the quenched mixture to fully reduce all I₂. The suspension should be a consistent off-white or pale yellow before filtration.

  • Solution 2 (Post-Purification): During recrystallization, you can add a small amount of sodium sulfite or thiosulfate to the hot solvent to reduce the iodine. Alternatively, a wash of the crude solid with a dilute thiosulfate solution before recrystallization can be effective.

Q: My NMR spectrum shows signals for both the product and the starting material, but I can't separate them by recrystallization.

A: This occurs when the product and starting material co-crystallize due to their similar structures.

  • Causality: The reaction did not go to completion.

  • Solution 1 (Reaction): The best solution is to drive the reaction to completion. Extend the reaction time or use a slightly larger excess of NIS (e.g., 1.2 equivalents).

  • Solution 2 (Purification): If re-running the reaction is not feasible, column chromatography is the most effective method for separating compounds with similar polarity. A silica gel column using a gradient elution with hexanes and ethyl acetate should provide good separation.

Pilot-Scale-Up Considerations

Transitioning from the benchtop to a pilot plant (10-100 L scale) requires careful consideration of engineering, safety, and process control.

ParameterLaboratory ScalePilot Plant ScaleRationale & Key Challenges
Reactor Glass flask (0.25-1 L)Glass-lined steel reactor (50-100 L)Corrosion Resistance: Concentrated H₂SO₄ is highly corrosive. Glass-lining is essential for reactor integrity.[12][13]
Temperature Control Ice bathJacketed reactor with thermal fluidHeat Management: The reaction is exothermic. A jacketed system allows for precise and uniform control of the reaction temperature, preventing runaway reactions.[14]
Reagent Addition Manual addition (spatula)Metering pump or solids dosing systemControl & Safety: Automated, slow addition of NIS is critical to control the exotherm and ensure safety at scale.
Agitation Magnetic stir barImpeller/baffle system (e.g., Pfaudler)Mixing Efficiency: Effective mixing is vital for heat and mass transfer in a large volume to avoid localized hot spots.
Work-up/Quench Pouring onto icePumping reaction mass into a separate, agitated quench vessel containing ice/waterSafety & Control: Pumping the acid into the quench vessel is safer and more controllable than the reverse. The quench vessel must also be corrosion-resistant and designed to handle the exotherm.
Product Isolation Büchner funnelCentrifuge or filter-dryerEfficiency: Large-scale filtration and drying require specialized equipment to handle large volumes of solids and solvents efficiently.

References

  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). A Mild and Rapid Method for the Iodination of Arenes Using Silver(I) Triflimide. The Journal of Organic Chemistry, 81(3), 772–780. Available from: [Link]

  • Luliński, S., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-403. Available from: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available from: [Link]

  • Zhang, M., et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Catalysts, 14(4), 253. Available from: [Link]

  • Merli, D., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5529. Available from: [Link]

  • ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. Available from: [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

  • AGI Glassplant. (n.d.). Discover The AGI Glassplant Pilot Plant Reactor. Available from: [Link]

  • Slockett, G. W. (1972). U.S. Patent No. 3,686,276. Washington, DC: U.S. Patent and Trademark Office.
  • KLK Kolb. (n.d.). Pilot Plant. Available from: [Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Available from: [Link]

  • Altiras. (2025). Pilot Reactors: Revolutionizing Biofuel Production and Scaling Renewable Energy Solutions. Available from: [Link]

  • Khansole, S. V., et al. (n.d.). Iodination of hydroxy aromatics by iodine and iodic acid. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available from: [Link]

  • Olah, G. A., et al. (2003). N-Halosuccinimides/BF3-H2O, an Efficient Halogenating System for Deactivated Aromatics. Organic Letters, 5(22), 4013-4014.
  • Olofsson, B. (2009). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Acta Chemica Scandinavica, 53, 255-260. Available from: [Link]

  • Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Available from: [Link]

  • Schlosser, A., et al. (2011). U.S. Patent No. 2,089,349. Washington, DC: U.S. Patent and Trademark Office.
  • Bretherick, L. (1990). Bretherick's Handbook of Reactive Chemical Hazards (4th ed.). Butterworth-Heinemann.
  • Organic Syntheses. (n.d.). N-Iodosuccinimide. Org. Synth. Coll. Vol. 6, 226. Available from: [Link]

  • Perry, R. J., & Turner, S. R. (1995). Synthesis of 2,5-diiodoterephthalic acid. Macromolecules, 28(10), 3509-3515.
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic compounds using N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
  • Yadav, G. D., & Kadam, A. A. (2012). A simple and efficient method for solvent-free iodination of hydroxylated aromatic aldehydes and ketones using iodine and iodic acid by grinding method. ChemInform, 43(36).
  • Micromeritics. (n.d.). Pilot Plants. Available from: [Link]

  • Dottikon ES Holding AG. (n.d.). Pilot. Available from: [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Available from: [Link]

  • Gerstenberg, H., & Tillmann, W. (1992). U.S. Patent No. 5,116,518. Washington, DC: U.S. Patent and Trademark Office.
  • Chempedia. (n.d.). Manufacture of Dimethyl Terephthalate and Terephthalic Acid. LookChem. Available from: [Link]

  • Ragaini, V., et al. (2001). Hydrolysis of high-purity DMT to PTA with reactive distillation column. AIChE Journal, 47(11), 2535-2545.
  • University of Michigan. (n.d.). Iodination Safety Precautions. Environment, Health & Safety.
  • The University of Vermont. (n.d.).
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): IODINE. Available from: [Link]

  • Varma, R. S. (2018). Iodine-Catalyzed Isomerization of Dimethyl Muconate. ChemSusChem, 11(13), 2068-2077. Available from: [Link]

  • BenchChem. (2025).
  • Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF3-H2O, an Efficient Halogenating System for Deactivated Aromatics. Organic Letters, 6(23), 4315-4317.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions with dimethyl iodoterephthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of these powerful synthetic transformations.

Introduction

Dimethyl iodoterephthalate is a valuable building block in organic synthesis, particularly for the construction of polymers and complex organic molecules. Its structure presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing ester groups and a reactive carbon-iodine bond necessitates careful consideration of catalyst systems to achieve high yields and selectivity. This guide will walk you through common issues and provide expert insights to optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling with dimethyl iodoterephthalate. What are the likely causes and how can I troubleshoot this?

A1: Low conversion is a frequent challenge and often points to issues with the catalytic cycle, specifically the oxidative addition or transmetalation steps. Dimethyl iodoterephthalate, being relatively electron-poor due to the two ester groups, should undergo oxidative addition readily. Therefore, the bottleneck is more likely to be the transmetalation step or catalyst deactivation.

Troubleshooting Workflow for Low Conversion:

G start Low Conversion Observed ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald-type ligands) start->ligand Is the ligand optimal? precatalyst Use a Pre-formed Pd(0) Source or Pre-activated Catalyst ligand->precatalyst Still low conversion? improved Reaction Improved ligand->improved conditions Modify Reaction Conditions precatalyst->conditions Still low conversion? precatalyst->improved base Screen Different Bases (e.g., K3PO4, Cs2CO3) conditions->base Re-evaluate Base and Solvent solvent Change Solvent (e.g., Toluene, Dioxane, THF) base->solvent base->improved reagents Check Reagent Quality (Boronic acid, base, solvent) solvent->reagents Still low conversion? solvent->improved no_improvement No Improvement reagents->no_improvement

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically demanding couplings, bulky and electron-rich ligands are often necessary to promote both oxidative addition and reductive elimination.[1][2][3] Consider switching from traditional ligands like PPh₃ to more advanced Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium center and facilitate challenging steps in the catalytic cycle.[4][5]

  • Palladium Precursor: The choice of palladium precursor can significantly impact the concentration of the active Pd(0) species. While Pd(OAc)₂ is common, it requires in situ reduction, which can sometimes be inefficient. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst can ensure a higher initial concentration of the active catalyst.[4][6]

  • Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction by activating the boronic acid. For substrates with ester functionalities, milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred to avoid hydrolysis of the ester groups. If you are using a weaker base and observing low conversion, consider switching to a stronger, non-nucleophilic base. The addition of water can sometimes be beneficial for Suzuki couplings.[7]

  • Solvent Effects: The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate.[8][9][10] Aprotic polar solvents like DMF or NMP can be effective, but ethereal solvents like dioxane or THF are also commonly used.[10][11] Sometimes a solvent screen is necessary to find the optimal conditions.

Q2: I am attempting a Sonogashira coupling with dimethyl iodoterephthalate and an alkyne, but I am primarily getting homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[12][13] This side reaction is often promoted by the presence of oxygen.

Strategies to Minimize Alkyne Homocoupling:

StrategyRationale
Rigorously Degas Reaction Mixture Oxygen promotes the oxidative homocoupling of the alkyne, catalyzed by the copper(I) species. Degassing the solvent and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial.
Use Copper-Free Conditions Several modern protocols for Sonogashira couplings have been developed that do not require a copper co-catalyst.[14] These methods often rely on more sophisticated palladium/ligand systems to facilitate the catalytic cycle.
Control Reaction Temperature Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
Amine Base Selection The choice of amine base can influence the rate of both the desired reaction and the side reaction. Screening different amines (e.g., triethylamine, diisopropylethylamine) may be beneficial.
Q3: In my Buchwald-Hartwig amination with dimethyl iodoterephthalate, I am observing hydrodehalogenation (reduction of the C-I bond to C-H) as a significant byproduct. What causes this and how can it be prevented?

A3: Hydrodehalogenation is a competing pathway where the aryl halide is reduced instead of undergoing amination. This can arise from several factors, including the presence of a hydride source or β-hydride elimination from certain intermediates.[7]

Preventing Hydrodehalogenation:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water or other protic impurities can act as a hydride source.

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (the desired product-forming step) and competing pathways. Bulky, electron-rich ligands often favor reductive elimination.[15]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[16] Ensure the base is of high purity and handled under inert conditions.

Q4: Can I perform a Heck reaction with dimethyl iodoterephthalate and an alkene? What are the key considerations for catalyst selection?

A4: Yes, the Heck reaction is a viable transformation for dimethyl iodoterephthalate. The key is to select a catalyst system that promotes the desired C-C bond formation while avoiding common side reactions.[17][18]

Catalyst System Considerations for the Heck Reaction:

ComponentKey Considerations
Palladium Source Pd(OAc)₂ and PdCl₂ are common and effective precatalysts.[17]
Ligand For aryl iodides, phosphine ligands like PPh₃ are often sufficient. However, for more challenging substrates or to improve reaction efficiency, bidentate phosphine ligands like BINAP or dppf can be beneficial.[19]
Base A hindered amine base such as triethylamine or a weaker inorganic base like K₂CO₃ is typically used to neutralize the HX generated during the reaction.[17][20]
Solvent Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed.[20]

General Experimental Protocol for a Suzuki-Miyaura Coupling with Dimethyl Iodoterephthalate:

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add dimethyl iodoterephthalate (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 5-10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[21][22]

Catalytic Cycle for the Suzuki-Miyaura Reaction:

G pd0 Pd(0)L_n ox_add Oxidative Addition Ar-I pd0->ox_add intermediate1 Ar-Pd(II)(I)L_n ox_add->intermediate1 transmetal Transmetalation Ar'-B(OR)2 intermediate2 Ar-Pd(II)(Ar')L_n transmetal->intermediate2 red_elim Reductive Elimination red_elim->pd0 product Ar-Ar' red_elim->product intermediate1->transmetal intermediate2->red_elim

Caption: Catalytic cycle for Suzuki-Miyaura coupling.[6]

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. YouTube. [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC - NIH. [Link]

  • Cross-coupling reactions with esters, aldehydes, and alcohols. RSC Publishing. [Link]

  • Cross-coupling reactions with esters, aldehydes, and alcohols. ResearchGate. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Heck reaction. In: Wikipedia. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. ResearchGate. [Link]

  • Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. PMC - NIH. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides | Organic Letters. ACS Publications. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates | Journal of the American Chemical Society. ACS Publications. [Link]

  • Predicting C-N cross-coupling yields from literature data: Lessons from a machine learning study. ChemRxiv. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]

  • Sonogashira coupling. In: Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC - NIH. [Link]

  • Terephthalic acid derived ligand-stabilized palladium nanocomposite catalyst for Heck coupling reaction. UNIVERSITY OF MYSORE. [Link]

Sources

Technical Support Center: Synthesis of Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Impurities and Troubleshooting for Researchers

Welcome to the technical support center for the synthesis of dimethyl iodoterephthalate. This resource is designed for researchers, scientists, and professionals in drug development and materials science. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Our focus is on anticipating and managing impurities, a critical aspect of synthesizing high-purity materials.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that arise during the synthesis of dimethyl iodoterephthalate.

Q1: What is the most common method for synthesizing dimethyl iodoterephthalate?

A1: The most prevalent method for synthesizing dimethyl iodoterephthalate is through the direct electrophilic iodination of dimethyl terephthalate (DMT). This reaction typically employs an iodine source and an oxidizing agent or a pre-formed electrophilic iodine reagent. A common and effective reagent for this transformation is N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[1][2] Another approach involves using iodine monochloride (ICl), which is a potent electrophilic iodinating agent.[3] The choice of reagent and conditions depends on the desired reactivity and the need to control side reactions.

Q2: My iodination reaction is sluggish or shows no product formation. What are the likely causes?

A2: Low reactivity in the iodination of dimethyl terephthalate can be attributed to several factors. The ester groups on the aromatic ring are deactivating, making the electrophilic substitution more challenging than on an activated ring.[3] Here are some troubleshooting steps:

  • Insufficient Activation of the Iodinating Agent: Ensure that your acid catalyst (e.g., TFA) is fresh and anhydrous. For less reactive substrates like DMT, a stronger acid catalyst or a Lewis acid might be necessary to increase the electrophilicity of the iodine source.[3][4]

  • Reagent Quality: The purity of your starting materials is crucial. Ensure your dimethyl terephthalate is free from impurities that could consume the reagents. The iodinating agent, such as NIS or ICl, should be of high purity and handled under anhydrous conditions, as they can be moisture-sensitive.[3]

  • Reaction Temperature: While many iodinations are run at room temperature, deactivated substrates may require gentle heating to proceed at a reasonable rate. However, be cautious, as higher temperatures can also lead to the formation of byproducts.[3]

Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely impurities?

A3: The formation of multiple products is a common challenge. The primary impurities in the synthesis of dimethyl iodoterephthalate include:

  • Unreacted Starting Material: Incomplete conversion will leave residual dimethyl terephthalate.

  • Di-iodinated Product: Over-iodination can lead to the formation of dimethyl 2,5-diiodoterephthalate. This is more likely with highly reactive iodinating agents or prolonged reaction times.[5]

  • Hydrolysis Products: Trace amounts of water can lead to the hydrolysis of the ester groups, forming 2-iodoterephthalic acid monomethyl ester or even 2-iodoterephthalic acid.

  • Isomeric Products: Depending on the directing effects of the substituents, trace amounts of other iodinated isomers might form, although the primary product is expected to be dimethyl 2-iodoterephthalate due to ortho/para direction from the ester groups.

  • Byproducts from the Reagents: For instance, if nitric acid is used as an oxidizing agent, nitro-impurities can form.[6]

Q4: How can I minimize the formation of the di-iodinated byproduct?

A4: Controlling the stoichiometry is key to preventing over-iodination. Use a 1:1 molar ratio of your iodinating agent to dimethyl terephthalate.[3] Running the reaction at a lower temperature can also improve selectivity for the mono-iodinated product by reducing the overall reaction rate.[3]

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Problem 1: Low Yield of Dimethyl Iodoterephthalate
Potential Cause Explanation Suggested Solution
Poor Substrate Reactivity The two electron-withdrawing ester groups on dimethyl terephthalate deactivate the aromatic ring towards electrophilic substitution.Increase the reaction temperature incrementally (e.g., to 40-50 °C) and monitor the reaction progress by TLC. Consider using a more potent activating system, such as a stronger Lewis acid catalyst.
Decomposition of Iodinating Agent Reagents like NIS and ICl can be sensitive to moisture and light, leading to reduced activity.Use a fresh bottle of the iodinating agent or purify it before use. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3]
Sub-optimal Solvent Choice The solvent can influence the solubility of reagents and the stability of intermediates.Chlorinated solvents like dichloromethane (DCM) are common, but if issues persist, consider trying other aprotic solvents like acetonitrile.[7]
Problem 2: Difficulty in Purifying the Product
Potential Cause Explanation Suggested Solution
Co-elution of Impurities during Chromatography The polarity of the desired product, starting material, and di-iodinated byproduct can be very similar, making separation by column chromatography challenging.Use a shallow solvent gradient during column chromatography. A mixture of hexanes and ethyl acetate is a good starting point. If separation is still difficult, consider reverse-phase chromatography.
"Oiling Out" During Recrystallization The product separates as a liquid instead of forming crystals, often due to the presence of impurities that depress the melting point.Re-dissolve the oil in the minimum amount of hot solvent and then add a co-solvent in which the product is less soluble to induce crystallization. For example, if using methanol, adding water dropwise to the hot solution can promote crystal formation.[8]
Presence of Acidic Impurities Hydrolyzed byproducts can interfere with purification and subsequent reactions.Before purification, wash the crude product solution with a mild base like saturated sodium bicarbonate solution to remove acidic impurities.[8]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagents.

Protocol 1: Synthesis of Dimethyl 2-Iodoterephthalate using N-Iodosuccinimide (NIS)

This protocol is adapted from standard procedures for the iodination of deactivated aromatic compounds.[1][4]

Materials:

  • Dimethyl terephthalate (DMT)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve dimethyl terephthalate (1.0 eq) in anhydrous dichloromethane.

  • Add N-iodosuccinimide (1.05 eq) to the solution.

  • Add trifluoroacetic acid (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude dimethyl iodoterephthalate in a minimum amount of a hot solvent (e.g., methanol or ethanol).

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[8]

Visualizing the Workflow

Logical Flow of Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction DMT + NIS/TFA in DCM Start->Reaction 1. Reagents Quench Quench with Na2S2O3 Reaction->Quench 2. Stop Reaction Workup Aqueous Workup Quench->Workup 3. Extraction Crude Product Crude Product Workup->Crude Product 4. Isolation Chromatography Column Chromatography Crude Product->Chromatography 5. Separation Recrystallization Recrystallization Chromatography->Recrystallization 6. Final Purity Pure Product Pure Product Recrystallization->Pure Product Start Low Yield Check Reagents Check Reagent Purity (DMT, NIS, TFA, Solvent) Start->Check Reagents Reagents OK Reagents OK? Check Reagents->Reagents OK Purify Reagents Use Fresh/Purified Reagents Reagents OK->Purify Reagents No Check Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Reagents OK->Check Conditions Yes Purify Reagents->Check Reagents Conditions OK Conditions Optimal? Check Conditions->Conditions OK Optimize Conditions Increase Temperature Extend Reaction Time Conditions OK->Optimize Conditions No Consider Catalyst Consider Stronger Acid/Lewis Acid Catalyst Conditions OK->Consider Catalyst Yes Optimize Conditions->Check Conditions Success Improved Yield Consider Catalyst->Success

Caption: Decision Tree for Troubleshooting Low Yields.

Analytical Characterization of Impurities

A key aspect of managing impurities is their accurate identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Compound Expected ¹H NMR Signals (in CDCl₃, approximate δ) Key Differentiating Features
Dimethyl terephthalate (DMT) 8.11 (s, 4H, Ar-H), 3.94 (s, 6H, -OCH₃)Single aromatic resonance.
Dimethyl 2-iodoterephthalate 8.4 (d, 1H), 8.0 (d, 1H), 7.8 (dd, 1H), 3.9 (s, 3H), 3.9 (s, 3H)Three distinct aromatic signals.
Dimethyl 2,5-diiodoterephthalate 8.5 (s, 2H, Ar-H), 3.9 (s, 6H, -OCH₃)Single aromatic resonance, shifted downfield from DMT.
2-Iodoterephthalic acid monomethyl ester Signals for three aromatic protons, one -OCH₃ signal, and a broad singlet for the -COOH proton (variable).Presence of a carboxylic acid proton signal and only one methyl ester signal.

Note: The exact chemical shifts can vary depending on the solvent and concentration. [9][10]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regiospecific Nuclear Iodination of Methoxybenzenes and Naphthalenes with N-Iodosuccinimide in Acetonitrile. Tetrahedron Letters, 43(28), 5047-5048.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Specific Solvent Issues with Iodination. [Link]

  • Wikipedia. Dimethyl terephthalate. [Link]

  • Prakash, O., & Saini, N. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(15), 4885.
  • Park, J. H., Kim, J. H., & Lee, Y. G. (2012). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. Journal of Industrial and Engineering Chemistry, 18(1), 443-447.
  • Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239.
  • Sarotti, A. M. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 49, 83-94.
  • BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. [Link]

  • Google Patents.
  • Google Patents.
  • Kabalka, G. W., & Yang, K. (2001). A Direct Iodination Method with Iodine and Silver Triflate for the Synthesis of SPECT and PET Imaging Agent Precursors. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(7), 1135-1142.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-Iodosuccinimide (NIS) in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]

  • Voutchkova, A. M., & Crabtree, R. H. (2009). Iodine-Catalyzed Isomerization of Dimethyl Muconate. The Journal of Organic Chemistry, 74(17), 6823–6826.
  • Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-405.
  • Settle, A. E., et al. (2018). Iodine-Catalyzed Isomerization of Dimethyl Muconate. OSTI.GOV. [Link]

  • European Patent Office.
  • Li, Y., et al. (2023).
  • ResearchGate. (PDF) Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]

  • LookChem. Manufacture of Dimethyl Terephthalate and Terephthalic Acid. [Link]

  • Merz, K., & Scheffler, K. (2003). Process for the preparation of dimethyl terephthalate.
  • ResearchGate. Iodination of Deactivated Aromatic Hydrocarbons. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • The Hive Chemistry Discourse. Iodination via NIS -- various conditions. [Link]

  • Google Patents.
  • ACS GCI Pharmaceutical Roundtable. Iodination. [Link]

  • Google Patents.
  • Australian Industrial Chemicals Introduction Scheme. Dimethyl Terephthalate. [Link]

  • Montavont, F., et al. (2007). Direct Iodination of Alkanes. Organic Letters, 9(15), 2843–2845.
  • ResearchGate. Iodine-Catalyzed Isomerization of Dimethyl Muconate. [Link]

  • YouTube. Lec 38: Dimethyl Terephthalate and Terephthalic Acid Production. [Link]

  • ResearchGate. Terephthalic Acid, Dimethyl Terephthalate, and Isophthalic Acid. [Link]

Sources

Validation & Comparative

Analysis of the Effect of Iodine on the Thermal Properties of Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comparative analysis of the thermal properties of polyesters when modified with iodine. Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes experimental findings to elucidate the complex interactions between iodine and polyester matrices and their consequent effects on key thermal characteristics.

Introduction: Polyesters, Thermal Properties, and the Role of Iodine

Polyesters are a critical class of polymers, defined by the presence of ester functional groups in their main chain. Their versatility, stemming from a wide range of achievable physical and chemical properties, has led to their ubiquitous use in fields from packaging (e.g., Polyethylene Terephthalate, PET) to advanced biomedical applications. The performance of a polyester in any application is fundamentally governed by its thermal properties:

  • Glass Transition Temperature (T₉): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the service temperature of a material.[1]

  • Melting Temperature (Tₘ): The temperature at which a crystalline polymer transitions from an ordered solid to a disordered melt.

  • Crystallization Temperature (T꜀): The temperature at which a polymer forms ordered, crystalline structures upon cooling from the melt.

  • Thermal Stability (Tₔ): The temperature at which the polymer begins to chemically degrade.

Iodine, a halogen, is known to interact with various polymers to form charge-transfer complexes or engage in halogen bonding.[2][3] When introduced into a polyester matrix, a process often referred to as "doping," iodine can significantly alter the polymer's chain mobility, intermolecular forces, and crystalline structure, thereby modifying its thermal behavior. This guide explores these modifications, presenting a comparative analysis based on published experimental data.

The Mechanism of Iodine-Polyester Interaction

The primary mechanism for the interaction between iodine and polyesters involves the formation of a charge-transfer complex. In this interaction, the electron-rich carbonyl oxygen of the polyester's ester group acts as an electron donor, while the iodine molecule (I₂) acts as an electron acceptor. This coordination leads to the formation of radical cations in the polymer chains.[3] Another significant interaction, particularly in custom-synthesized polyesters, is halogen bonding, where the iodine atom acts as a halogen bond donor.[2]

These interactions introduce imperfections and new intermolecular forces into the polymer structure, disrupting the existing chain packing while also potentially restricting segmental motion.

G cluster_0 Polyester Chain cluster_1 Iodine Molecule Polyester ...-R-C(=O)-O-R'-... Interaction Interaction (Doping/Complexation) Polyester->Interaction Iodine I₂ Iodine->Interaction Complex Charge-Transfer Complex [...-R-C(=O⁺)-O-R'-...] [I₂⁻] Interaction->Complex Charge Transfer HalogenBond Halogen Bonding (if applicable) Interaction->HalogenBond Intermolecular Forces

Caption: Proposed mechanisms of iodine interaction with polyester chains.

Experimental Methodologies for Thermal Characterization

The thermal properties of polymers are primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][5] It is the standard method for determining T₉ (seen as a step change in the heat capacity), Tₘ (an endothermic peak), and T꜀ (an exothermic peak).[4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is used to determine the thermal stability of a material and to study the kinetics of its decomposition.[7]

G start Polyester Sample (Pristine vs. Iodine-Doped) dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_results Determine: - Glass Transition (T₉) - Melting Temp (Tₘ) - Crystallization Temp (T꜀) - Enthalpy (ΔH) dsc->dsc_results tga_results Determine: - Onset Degradation Temp - Peak Degradation Temp - Activation Energy (Eₐ) - Residual Mass tga->tga_results analysis Comparative Analysis dsc_results->analysis tga_results->analysis

Caption: Experimental workflow for thermal analysis of polyesters.

Exemplary Protocol: DSC Analysis of PET Films
  • Sample Preparation: Precisely weigh 5-10 mg of the polyester film (both pristine and iodine-doped) into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature above its melting point (e.g., 300°C for PET) at a controlled rate (e.g., 10°C/min). This step removes the sample's prior thermal history.

    • Cooling Scan: Cool the sample from the melt back to room temperature at a controlled rate (e.g., 10°C/min). This allows for the observation of the crystallization temperature (T꜀).

    • Second Heating Scan: Reheat the sample from room temperature to 300°C at the same controlled rate (10°C/min). Data from this scan is typically used to determine the glass transition temperature (T₉) and melting temperature (Tₘ).

  • Data Analysis: Analyze the resulting heat flow vs. temperature curve to identify the thermal transitions.

Comparative Analysis: Iodine's Impact on Polyester Thermal Properties

The introduction of iodine into polyesters leads to varied and significant changes in their thermal behavior. The effects are highly dependent on the specific polyester and the method of iodine incorporation.

Effect on Glass Transition Temperature (T₉)

Generally, iodine incorporation tends to increase the T₉ of polyesters. This is attributed to the new intermolecular interactions (charge-transfer complexes, halogen bonding) that restrict the segmental motion of the polymer chains, requiring more thermal energy to transition from a glassy to a rubbery state.[2][8]

  • In a study on poly(glycerol adipate) (PGA), conjugating iodine compounds to the polymer backbone increased the T₉, reaching as high as 49.6°C due to π-π stacking and halogen bonding interactions.[2]

  • For polystyrene, a related polymer, the T₉ was found to increase linearly with the degree of iodination.

Effect on Crystallization (T꜀) and Melting (Tₘ) Behavior

The effect of iodine on the crystalline properties of polyesters is multifaceted. For semi-crystalline polyesters like PET, iodine has been shown to act as a nucleating agent , which paradoxically leads to a lower melting point and reduced overall crystallinity .

  • Crystallization: In PET films, iodine doping increased the peak crystallization temperature (T꜀) from 192°C to 209°C.[3][9] This indicates that crystallization begins at a higher temperature during cooling, and the rate of crystallization is increased.[3][9] Iodine essentially provides sites that initiate crystal growth.

  • Melting and Crystallinity: Despite acting as a nucleating agent, iodine doping lowered the peak melting temperature (Tₘ) of PET and reduced the absolute crystallinity.[3][9] This suggests that while iodine promotes the formation of crystals, these crystalline structures are less perfect and smaller, therefore requiring less energy to melt.

PropertyPristine PETIodine-Doped PETChangeSource(s)
Peak Crystallization Temp (T꜀)192 °C209 °C+17 °C [3][9]
Peak Melting Temp (Tₘ)HigherLowerDecrease [3][9]
Absolute CrystallinityHigherReducedDecrease [3][9]
Effect on Thermal Stability and Degradation

Experimental evidence consistently shows that iodine incorporation reduces the thermal stability of polyesters. The imperfections and weakened bonds created by the charge-transfer complexes act as initiation sites for thermal degradation.

  • For PET, iodine doping accelerated thermal degradation and weight loss, although the peak degradation temperature remained high (above 400°C).[3][9]

  • Crucially, the activation energy for the thermal degradation of PET was significantly lowered by doping, decreasing from 214 kJ/mol for pure PET to 105 kJ/mol for the iodine-doped complex.[3] This confirms that the degradation process becomes kinetically more favorable in the presence of iodine.

  • Similarly, when a starch-iodine complex was added to a biodegradable polyester blend (PLA-PBAT), the onset degradation temperature (T₅%) decreased from 312.4°C to 234.15°C for an 18% complex loading.[10]

  • Studies on iodinated polystyrene also found that iodination reduced its thermal stability.

PropertyPristine PETIodine-Doped PETChangeSource(s)
Degradation OnsetSlowerFasterAccelerated [3][9]
Activation Energy (Eₐ)214 kJ/mol105 kJ/mol-109 kJ/mol [3]
Peak Degradation Temp> 400 °C~400 °CSlight Decrease [3]

Conclusion and Outlook

The effect of iodine on the thermal properties of polyesters is a complex interplay of competing factors. The formation of iodine-polyester complexes and other intermolecular interactions leads to distinct, and sometimes counterintuitive, changes:

  • Increased Glass Transition Temperature (T₉): Iodine generally restricts polymer chain mobility, resulting in a higher T₉.

  • Altered Crystallization Behavior: Iodine can act as a nucleating agent, increasing the crystallization temperature (T꜀) and rate. However, this often results in less perfect crystalline structures, leading to a lower melting temperature (Tₘ) and reduced overall crystallinity.

  • Decreased Thermal Stability: The incorporation of iodine typically accelerates thermal degradation by creating imperfections in the polymer backbone and lowering the activation energy required for decomposition.

These findings demonstrate that iodine can be a powerful tool for tuning the thermal properties of polyesters. Researchers can leverage these effects to, for example, increase the service temperature of an amorphous polyester or control the crystallization kinetics during processing. However, this often comes at the cost of reduced thermal stability and a lower melting point, trade-offs that must be carefully considered for any given application. Future work may focus on synthesizing novel iodinated polyesters where halogen bonding can be precisely controlled to achieve desired thermal and mechanical properties for advanced applications, including radiopaque biomaterials.[2][11]

References

  • Thermal Stability, Crystallization, and Melting Behaviours of Iodine Doped Semiconducting Polyethylene Terephthalate (PET) Thin Films. Journal of Macromolecular Science, Part B.[Link]

  • Multifunctionality of Iodinated Halogen-Bonded Polymer: Biodegradability, Radiopacity, Elasticity, Ductility, and Self-Healing Ability. PubMed.[Link]

  • Full article: Thermal Stability, Crystallization, and Melting Behaviours of Iodine Doped Semiconducting Polyethylene Terephthalate (PET) Thin Films. Taylor & Francis Online.[Link]

  • Research on the stability of iodine/PVA polarizing films containing Co2+. ResearchGate.[Link]

  • The Effect of Iodine on the Material Properties of Packaging Polymers. DTIC.[Link]

  • Thermogravimetric curves of iodine doped PCS precursors. ResearchGate.[Link]

  • Antimicrobial Solid Starch–Iodine Complex via Reactive Extrusion and Its Application in PLA-PBAT Blown Films. MDPI.[Link]

  • EFFECT OF IODINATION ON THE THERMAL PROPERTIES OFPOLYSTYRENE. ElectronicsAndBooks.[Link]

  • Iodinated polyesters as a versatile platform for radiopaque biomaterials. ResearchGate.[Link]

  • Differential scanning calorimetry (DSC) of semicrystalline polymers. PubMed.[Link]

  • Investigation of Polymers with Differential Scanning Calorimetry. University of Tennessee.[Link]

  • What Factors Influence Glass Transition Temperature (Tg)? - Chemistry For Everyone. YouTube.[Link]

  • (PDF) Thermogravimetric Analysis of Polymers. ResearchGate.[Link]

  • How Does Glass Transition Temperature Relate To Polyester Resin? - Chemistry For Everyone. YouTube.[Link]

  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. NIH.[Link]

Sources

A Comparative Spectroscopic Analysis: Dimethyl Terephthalate and Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. The introduction of a substituent atom onto a parent molecule can dramatically alter its physicochemical properties, and by extension, its function. This guide provides a detailed spectroscopic comparison of dimethyl terephthalate (DMT), a widely used monomer in polymer synthesis, and its halogenated derivative, dimethyl 2-iodoterephthalate (DMIT). Through a multi-technique spectroscopic approach, we will elucidate the structural nuances imparted by the iodine substituent.

This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization. The experimental data herein is presented to not only differentiate between these two molecules but also to deepen the understanding of substituent effects on spectroscopic signatures.

Molecular Structures

A foundational understanding begins with the molecules themselves. DMT is a symmetrical aromatic diester. In DMIT, an iodine atom replaces a hydrogen atom on the benzene ring, introducing significant electronic and steric changes.

Caption: Chemical structures of Dimethyl Terephthalate (DMT) and Dimethyl 2-iodoterephthalate (DMIT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR: Probing the Proton Environment

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the ester functionalities and the iodine atom, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

Comparative ¹H NMR Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
DMT Aromatic (4H)~8.11Singlet4H
Methyl (6H)~3.94Singlet6H
DMIT Aromatic (1H, H-3)~8.45Doublet1H
Aromatic (1H, H-5)~8.10Doublet of Doublets1H
Aromatic (1H, H-6)~7.85Doublet1H
Methyl (3H)~3.95Singlet3H
Methyl (3H)~3.92Singlet3H

Interpretation of ¹H NMR Data:

The highly symmetric nature of DMT results in a simple ¹H NMR spectrum with only two signals: a singlet for the four chemically equivalent aromatic protons and a singlet for the six equivalent methyl protons of the two ester groups.

The introduction of the iodine atom in DMIT breaks this symmetry, leading to a more complex spectrum. The three aromatic protons are now chemically distinct and exhibit spin-spin coupling, resulting in characteristic doublet and doublet of doublets splitting patterns. The iodine atom's electron-withdrawing and anisotropic effects cause a significant downfield shift for the adjacent proton (H-3). The two methyl groups, now in slightly different chemical environments, may appear as two closely spaced singlets or a single broadened singlet depending on the spectrometer's resolution.

¹³C NMR: Mapping the Carbon Framework

¹³C NMR provides complementary information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment.

Comparative ¹³C NMR Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
DMT Carbonyl (C=O)~166.1
Aromatic (quaternary)~134.0
Aromatic (CH)~129.5
Methyl (CH₃)~52.5
DMIT Carbonyl (C=O)~165.8, ~164.5
Aromatic (quaternary, C-1, C-4)~139.5, ~134.8
Aromatic (CH, C-3, C-5, C-6)~138.0, ~131.5, ~130.0
Aromatic (C-I)~95.0
Methyl (CH₃)~53.0, ~52.8

Interpretation of ¹³C NMR Data:

The ¹³C NMR spectrum of DMT is simple, showing four distinct signals corresponding to the carbonyl, quaternary aromatic, protonated aromatic, and methyl carbons.

In DMIT, the loss of symmetry results in a greater number of signals. Notably, the carbon atom directly bonded to the iodine (C-I) experiences a significant upfield shift due to the "heavy atom effect,"

A Comparative Guide to the Reactivity of Halogenated Terephthalates in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the reactivity of halogenated terephthalates in polymerization processes. This guide is designed for researchers, scientists, and professionals in polymer chemistry and materials science. We will delve into the nuanced effects of halogen substitution on the terephthalate moiety, providing both theoretical understanding and practical, data-driven insights to inform your monomer selection and experimental design.

Introduction: Why Halogenate Terephthalates?

Terephthalic acid and its esters are cornerstone monomers for high-performance aromatic polyesters, such as poly(ethylene terephthalate) (PET).[1][2][3] The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a powerful strategy to impart desirable properties to the final polymer. These include enhanced flame retardancy, increased solubility in organic solvents, and modified thermal characteristics like a depressed melting point.[4] However, this functionalization profoundly alters the monomer's reactivity, a critical consideration for successful polymerization.

This guide will compare the reactivity of these monomers in two major classes of polymerization:

  • Polycondensation Reactions: Primarily focusing on the formation of polyesters and polyamides.

  • Transition Metal-Catalyzed Cross-Coupling Polymerizations: Such as Suzuki and nickel-catalyzed couplings, which are vital for synthesizing conjugated polymers and poly(arylene)s.

The Underlying Chemistry: Electronic and Steric Effects of Halogens

The reactivity of a halogenated terephthalate is governed by the interplay of two primary electronic effects exerted by the halogen substituent: the inductive effect (-I) and the resonance effect (+R) .[5]

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond.[6][7] This effect deactivates the ring, making the carbonyl carbons of the ester or acid chloride groups more electrophilic and susceptible to nucleophilic attack. The strength of this effect follows the order of electronegativity: F > Cl > Br > I .

  • Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the aromatic pi-system.[6][8] This effect donates electron density to the ring, primarily at the ortho and para positions.[5][8] The +R effect opposes the -I effect and generally follows the order: F > Cl > Br > I in terms of orbital overlap efficiency.

For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect, leading to an overall deactivation of the aromatic ring compared to benzene.[6][9] However, the precise balance of these effects dictates the reactivity in different polymerization mechanisms. Furthermore, the increasing atomic size from F to I introduces significant steric hindrance, which can impede the approach of reactants and catalysts.[4]

Comparative Reactivity in Polycondensation

In polycondensation reactions, such as the formation of polyesters from a diol and a terephthaloyl chloride, the key step is the nucleophilic attack on the carbonyl carbon.

Halogen substitution generally has a complex effect. While the inductive effect (-I) increases the electrophilicity of the carbonyl carbon, potentially accelerating the reaction, studies have shown that increasing halogen substitution can decrease the final polymer's molecular weight (indicated by reduced specific viscosity, ηsp/C).[4][10] This suggests that steric hindrance from bulkier halogens (Cl, Br) can play a dominant role, hindering the chain propagation needed to achieve high molecular weight polymers.[4]

Key Observations from Experimental Data:

  • Molecular Weight: The specific viscosity (a proxy for molecular weight) of polyesters and polyamides tends to decrease as the number of halogen substituents on the terephthalic acid ring increases.[4][10]

  • Crystallinity & Melting Point: Halogen substitution generally disrupts the packing of polymer chains due to steric hindrance, leading to lower crystallinity and melting temperatures.[4][10]

  • Solubility: A significant practical advantage is that halogenation increases the solubility of the resulting aromatic polymers in organic solvents.[4]

The following diagram illustrates the logical relationship between halogen properties and their impact on polycondensation.

G cluster_properties Halogen Properties cluster_effects Electronic & Steric Effects cluster_outcome Impact on Polycondensation Prop1 Increasing Electronegativity (I < Br < Cl < F) Effect1 Stronger Inductive Effect (-I) (Increases Carbonyl Electrophilicity) Prop1->Effect1 Prop2 Increasing Atomic Size / Steric Hindrance (F < Cl < Br < I) Effect2 Increased Steric Hindrance Prop2->Effect2 Outcome1 Potentially Faster Nucleophilic Attack Effect1->Outcome1 Favors reaction Outcome2 Hindered Chain Propagation Effect2->Outcome2 Hinders reaction Outcome3 Lower Final Molecular Weight Outcome1->Outcome3 Counteracted by steric effects Outcome2->Outcome3 G A 1. Setup & Inerting Assemble glassware, purge with N2/Ar B 2. Reagent Charging Add Monomers A & B, Base (K3PO4) and Solvent to flask A->B D 4. Polymerization Initiation Inject catalyst solution into the monomer mixture at reaction temp (e.g., 80°C) B->D C 3. Catalyst Preparation In a separate flask, mix Pd(OAc)2 and P(t-Bu)3 ligand in solvent C->D E 5. Reaction Monitoring Monitor progress via GPC or TLC D->E F 6. Quenching & Precipitation Cool reaction, add end-capping agent, precipitate polymer in Methanol E->F G 7. Purification Filter and wash the polymer. Perform Soxhlet extraction if needed. F->G H 8. Characterization Analyze via NMR, GPC, DSC, TGA G->H

Caption: Experimental workflow for Suzuki-Miyaura polymerization.

Step-by-Step Methodology:

  • System Preparation: Assemble a Schlenk flask equipped with a condenser and magnetic stirrer. Dry all glassware thoroughly in an oven. Purge the entire system with high-purity nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Loading: To the flask, add Dimethyl 2,5-dibromoterephthalate (1.0 eq), the diboronic acid ester (1.0 eq), and finely ground anhydrous K₃PO₄ (3-4 eq). Add the anhydrous solvent (e.g., Toluene).

  • Catalyst Activation: In a separate, inerted vial, dissolve the Pd(OAc)₂ (e.g., 0.5-2 mol%) and the phosphine ligand (e.g., 1-4 mol%) in a small amount of solvent. The solution should change color, indicating the formation of the active Pd(0) complex. Causality Note: The phosphine ligand is crucial; it stabilizes the Pd(0) species and modulates its reactivity for efficient oxidative addition and reductive elimination steps.

  • Initiation and Polymerization: Heat the monomer mixture to the desired reaction temperature (e.g., 80-100 °C). Using a gas-tight syringe, transfer the prepared catalyst solution to the vigorously stirring monomer mixture.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • Work-up: After the desired time or molecular weight is achieved, cool the reaction. The polymer is then precipitated by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: The crude polymer is collected by filtration. Further purification, often by Soxhlet extraction with different solvents, is necessary to remove residual catalyst and oligomers.

  • Characterization: The final polymer's structure is confirmed by NMR, its molecular weight and polydispersity by GPC, and its thermal properties by DSC and TGA.

Conclusion

The choice of halogen on a terephthalate monomer is a critical design parameter that dictates its utility in different polymerization schemes.

  • For polycondensation , halogenation is primarily a tool for modifying the final polymer's physical properties (solubility, flame retardancy, thermal behavior). However, increasing substitution and steric bulk can negatively impact the ability to achieve high molecular weights.

  • For cross-coupling polymerization , the C-X bond strength is the dominant factor. The reactivity trend of I > Br > Cl is a fundamental principle that guides monomer selection, with bromo- and iodo-terephthalates being the preferred substrates for controlled polymer synthesis.

This guide provides a foundational framework for understanding and predicting the reactivity of these versatile monomers. By grounding experimental design in these core principles of electronic, steric, and bond-energy effects, researchers can more effectively harness halogenated terephthalates to create novel polymers with tailored properties.

References

  • Nagata, M., Kiyotsukuri, T., & Uchino, N. (1980). Polyamides and Polyesters from Halogenated Terephthalic Acid. J-Stage. [Link]

  • Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

  • Nagata, M., Kiyotsukuri, T., & Uchino, N. (1980). Polyamides and Polyesters from Halogenated Terephthalic Acid (Full Text). J-Stage. [Link]

  • Lumen Learning. The Effect of Substituents on Reactivity. MCC Organic Chemistry. [Link]

  • Aakash Institute. Effect of Halogens on Benzene Ring. Aakash Institute Chemistry FAQs. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • Google Patents. (1988).
  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Process Insights. Polyester (PET) Synthesis. Process Insights. [Link]

  • Ye, S., et al. (2018). The role of halogens in the catalyst transfer polycondensation for π-conjugated polymers. Nature Communications. [Link]

  • MDPI. (2020). Synthetic Approaches for Poly(Phenylene) Block Copolymers via Nickel Coupling Reaction for Fuel Cell Applications. MDPI. [Link]

  • Yokozawa, T., et al. (2010). Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). Journal of the American Chemical Society. [Link]

  • Kiriy, A., et al. (2011). Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. Macromolecules. [Link]

  • Bryan, Z. J., & McNeil, A. J. (2013). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. Chemical Science. [Link]

  • Isono, T., et al. (2015). Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization. Polymer Chemistry. [Link]

Sources

A Comparative Guide to the Structural Validation of Dimethyl Iodoterephthalate using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone for understanding its physicochemical properties, predicting its behavior, and ensuring its efficacy and safety. For a novel compound such as dimethyl iodoterephthalate, an unambiguous confirmation of its crystal structure is paramount. This guide provides an in-depth technical comparison of X-ray diffraction (XRD) with alternative techniques for the structural validation of this molecule. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating systems.

The Imperative of Structural Validation: Why a Crystal Structure Matters

The spatial arrangement of atoms within a molecule and the packing of these molecules in a crystalline solid dictate a multitude of properties crucial for drug development. These include solubility, dissolution rate, bioavailability, stability, and manufacturability. An iodine-substituted aromatic compound like dimethyl iodoterephthalate may exhibit specific intermolecular interactions, such as halogen bonding, which can significantly influence its crystal packing and, consequently, its bulk properties. Therefore, a definitive structural elucidation is the first step in rational drug design and solid-state characterization.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

A successful X-ray diffraction analysis is contingent on the availability of high-quality single crystals. This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis of Dimethyl Iodoterephthalate

While numerous methods exist for the synthesis of terephthalate esters, a common route involves the esterification of the corresponding carboxylic acid. For dimethyl iodoterephthalate, a plausible and adaptable synthetic route can be derived from established protocols for similar compounds. The following is a detailed, step-by-step methodology adapted from the synthesis of a related hydroxy-substituted analog.

Experimental Protocol: Synthesis of Dimethyl 2-Iodoterephthalate

  • Starting Material: 2-Iodoterephthalic acid.

  • Reagents: Methanol (anhydrous), Sulfuric acid (concentrated, catalytic amount).

  • Procedure: a. To a solution of 2-iodoterephthalic acid in a large excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid. b. Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. d. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with a suitable organic solvent, such as ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dimethyl iodoterephthalate. g. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. Several techniques can be employed, and the choice is often empirical.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical; it should be one in which the compound is moderately soluble.[1]

  • Vapor Diffusion: This technique is highly effective for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[1][2]

  • Thermal Control (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[3]

For dimethyl iodoterephthalate, a starting point would be to attempt slow evaporation from a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement in a crystalline solid.[4] It provides detailed information about bond lengths, bond angles, and the three-dimensional packing of molecules.

Experimental Workflow

The process of determining a crystal structure by SC-XRD can be broken down into several key steps:

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Synthesis of Dimethyl Iodoterephthalate Crystallization Growth of High-Quality Single Crystals Synthesis->Crystallization Crystal_Mounting Crystal Mounting on Goniometer Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Integration Integration of Diffraction Spots Data_Collection->Integration Scaling Scaling and Merging of Data Integration->Scaling Structure_Solution Structure Solution (Phase Problem) Scaling->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation and Deposition (e.g., CCDC) Refinement->Validation

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Single-Crystal X-ray Diffraction Analysis:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[2][6]

  • Data Processing:

    • Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.[7]

    • Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[8]

    • Scaling and Merging: The intensities of the reflections from all images are scaled and merged to create a single dataset.[7]

  • Structure Solution and Refinement:

    • Solving the Phase Problem: The intensities of the reflections are used to determine the positions of the atoms in the unit cell. This is the most critical step and often involves computational methods like direct methods or Patterson synthesis.[5]

    • Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, precise crystal structure.

Expected Crystallographic Data for Dimethyl Iodoterephthalate
ParameterExpected Value for Dimethyl Iodoterephthalate (based on an analog)
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)~7-8
b (Å)~10-12
c (Å)~18-20
Z (molecules/unit cell)4
Key InteractionsC-H···O hydrogen bonds, I···O halogen bonds, π-π stacking

Table 1: Expected crystallographic parameters for dimethyl iodoterephthalate, extrapolated from the data for dimethyl 5-iodoisophthalate.[9]

The presence of the iodine atom is expected to play a significant role in the crystal packing through halogen bonding, a directional non-covalent interaction that can influence the solid-state architecture.

Comparative Analysis with Alternative Techniques

While SC-XRD is the definitive method for structure determination, other techniques can provide complementary or preliminary information.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a rapid and non-destructive technique that is primarily used for the identification of crystalline phases.[10] Instead of a single crystal, a finely ground powder of the material is used.[10]

Performance Comparison: SC-XRD vs. PXRD

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement High-quality single crystal (0.1-0.3 mm)Microcrystalline powder
Information Obtained Precise 3D atomic structure, bond lengths, bond angles, absolute stereochemistryPhase identification, polymorphism screening, crystallinity assessment, unit cell parameters (less precise)
Data Complexity 3D diffraction data (discrete spots)1D diffraction pattern (peaks)
Primary Application Ab initio structure determinationPhase identification and quantification

Workflow for Phase Identification using PXRD:

PXRD_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Grinding Grind Crystalline Sample to a Fine Powder Mounting Mount Powder on Sample Holder Grinding->Mounting Collection Collect Diffraction Pattern (Intensity vs. 2θ) Mounting->Collection Peak_ID Identify Peak Positions and Intensities Collection->Peak_ID Database_Search Compare with Database (e.g., COD, ICDD) Peak_ID->Database_Search Phase_ID Phase Identification and Purity Assessment Database_Search->Phase_ID

Figure 2: Workflow for phase identification using powder X-ray diffraction.

For dimethyl iodoterephthalate, PXRD would be an invaluable tool for:

  • Confirming the synthesis of the correct crystalline phase: By comparing the experimental PXRD pattern to a calculated pattern from the single-crystal structure (once determined).

  • Screening for polymorphs: Different crystal forms of the same compound will produce distinct PXRD patterns.[3][9]

  • Assessing batch-to-batch consistency in a manufacturing setting.

Computational Crystal Structure Prediction (CSP)

Computational methods for predicting the crystal structure of a molecule from its chemical diagram have made significant strides.[11][12] These methods explore the potential energy landscape of the crystal to identify thermodynamically stable packing arrangements.[1]

Role of CSP in Structural Validation:

  • Complement to Experimental Screening: CSP can predict a range of possible polymorphs, some of which may be difficult to obtain experimentally.[1]

  • Rationalizing Observed Structures: By comparing the experimentally determined structure with the computationally predicted low-energy structures, researchers can gain insights into the factors that govern crystal packing.

  • Risk Assessment in Drug Development: CSP can be used to assess the likelihood of polymorphism, which is a critical consideration for the pharmaceutical industry.

Logical Relationship between Experimental and Computational Methods:

Logic_Diagram cluster_exp Experimental Determination cluster_comp Computational Prediction SC_XRD Single-Crystal XRD (Definitive Structure) Validation Validated Crystal Structure of Dimethyl Iodoterephthalate SC_XRD->Validation Provides PXRD Powder XRD (Phase ID & Polymorphism) PXRD->Validation Confirms & Screens CSP Crystal Structure Prediction (Predicted Polymorphs) CSP->Validation Predicts & Rationalizes Validation->SC_XRD Guides Interpretation Validation->PXRD Provides Reference Pattern Validation->CSP Validates Predictions

Figure 3: Interplay between experimental and computational methods for crystal structure validation.

Conclusion: An Integrated Approach to Structural Validation

The definitive validation of the crystal structure of dimethyl iodoterephthalate is best achieved through single-crystal X-ray diffraction. This technique provides an unparalleled level of detail regarding the molecular and supramolecular structure. However, a comprehensive understanding of the solid-state properties of this compound necessitates an integrated approach. Powder X-ray diffraction is an essential tool for phase identification and polymorphism screening, while computational crystal structure prediction offers valuable insights into the potential solid forms and the energetic landscape of crystallization. By combining these techniques, researchers and drug development professionals can build a robust and self-validating system for the structural characterization of novel pharmaceutical compounds.

References

  • Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. [Link]

  • Kazantsev, A. V., Karamertzanis, P. G., Adjiman, C. S., & Pantelides, C. C. (2011). Computational Crystal Structure Prediction of Organic Molecules. AIChE Annual Meeting, Conference Proceedings. [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Zhu, Q., & Hattori, S. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv preprint arXiv:2408.08843. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Ding, Y. (2020). Computational prediction of organic crystal structures. University College London. [Link]

  • Thakral, S., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. ResearchGate. [Link]

  • YouTube. (2021). X-ray Crystallography: Data collection and processing. [Link]

  • Newcastle University. (n.d.). Phase Identification using Powder X-ray Diffraction. [Link]

  • Reid, J. A., & Boles, M. A. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 26(1), 123. [Link]

  • L. M. D. Cranswick. (n.d.). Hints on Phase Identification Using Powder X-ray Diffraction. [Link]

  • Carleton College. (2007). X-ray Powder Diffraction (XRD). SERC. [Link]

Sources

Assessing the Biocompatibility of Polymers from Dimethyl Iodoterephthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the biocompatibility of novel aromatic polyesters synthesized from dimethyl iodoterephthalate. For the purpose of this guide, we will refer to this class of polymers as Poly(alkylene iodoterephthalate) or PAIT. These materials are of significant interest in the biomedical field, particularly for applications requiring inherent radiopacity for non-invasive imaging and monitoring of medical devices.[1][2][3]

The biological evaluation of any new biomaterial is a critical step, governed by a risk management process outlined in standards such as ISO 10993.[4][5][6] This guide will compare the expected biocompatibility profile of PAIT against two well-established biomedical polymers: Polyethylene Terephthalate (PET) and Polylactic Acid (PLA). The comparison is based on a synthesis of existing data for analogous iodinated polymers and the established profiles of the reference materials.[7][8][9][10][11]

We will detail the essential in vitro and in vivo experimental protocols required for a thorough assessment, explaining the scientific rationale behind each methodology.

Introduction to Iodinated Polyesters (PAIT) and Comparative Materials

Aromatic polyesters like PET are valued in medical devices for their mechanical strength and chemical inertness.[8][10] Biodegradable aliphatic polyesters like PLA are widely used for applications such as sutures and scaffolds due to their excellent biocompatibility and predictable degradation kinetics.[7][12][13]

PAIT combines the polyester backbone with covalently bonded iodine, aiming to provide inherent radiopacity without the use of traditional radiopaque fillers. This integration is critical, as the long-term stability and biological response to iodine-containing leachables or degradation products must be thoroughly understood. While many iodinated polymers have shown good biocompatibility, it is known that certain iodinated compounds can exhibit cytotoxicity.[14][15][16] Therefore, a rigorous, multi-faceted biocompatibility assessment is imperative.

In Vitro Biocompatibility Assessment: The First Line of Screening

In vitro assays are the cornerstone of initial biocompatibility screening, providing rapid, sensitive, and ethically sound methods to evaluate the potential for a material to cause cellular damage before proceeding to animal studies.[15][17]

Cytotoxicity Assessment (ISO 10993-5)

The cytotoxicity test evaluates the general toxicity of a material to cells in culture. The MTT assay, a quantitative colorimetric method, is widely used and recommended.[18][19][20] It measures the metabolic activity of cells, which correlates with cell viability. A significant reduction in cell viability (typically below 70% of the control) indicates a cytotoxic effect.[18]

  • Sample Preparation (as per ISO 10993-12):

    • Sterilize PAIT, PET, and PLA samples (e.g., via ethylene oxide or gamma irradiation, ensuring the method does not alter the material's properties).

    • Prepare extracts by incubating the sterilized materials in a cell culture medium (e.g., MEM) at 37°C for 24 hours. The standard ratio is typically 4g of material per 20 mL of medium.[21]

    • Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).

  • Cell Culture:

    • Seed L929 mouse fibroblast cells (a standard cell line for this assay) into 96-well plates at a density of approximately 1 x 10⁴ cells per well.[18]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Exposure:

    • Remove the existing culture medium from the wells.

    • Replace it with the prepared polymer extracts of different concentrations. Include negative controls (fresh medium) and positive controls (e.g., dilute phenol solution).

    • Incubate the plates for another 24 hours.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[22] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solvent (e.g., DMSO).

    • Measure the absorbance of the solution in each well using a microplate reader at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control:

      • % Viability = (Absorbance_Sample / Absorbance_NegativeControl) * 100

This diagram illustrates the key stages of the in vitro cytotoxicity testing workflow, from material preparation to final data analysis.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cell Exposure cluster_assay Phase 3: Measurement & Analysis p1 Sterilize Polymers (PAIT, PET, PLA) p2 Prepare Extracts (Culture Medium, 37°C, 24h) p1->p2 p3 Create Serial Dilutions p2->p3 c3 Expose Cells to Extracts (24h Incubation) p3->c3 Introduce Extracts c1 Seed L929 Fibroblasts in 96-well plates c2 Incubate 24h (Cell Attachment) c1->c2 c2->c3 a1 Add MTT Reagent (Incubate 2-4h) c3->a1 Begin Assay a2 Solubilize Formazan (Add DMSO) a1->a2 a3 Read Absorbance (570 nm) a2->a3 a4 Calculate % Viability vs. Control a3->a4

Caption: Workflow for MTT Cytotoxicity Assay.

Hemocompatibility Assessment (ISO 10993-4)

For any material intended for blood-contacting applications, hemocompatibility is a critical safety parameter. The hemolysis assay (ASTM F756) determines a material's potential to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[21][23][24]

  • Blood Collection and Preparation:

    • Collect fresh anticoagulant-treated blood (e.g., rabbit blood with EDTA).

    • Dilute the pooled blood with a calcium and magnesium-free phosphate-buffered saline (CMF-PBS) solution.[24]

  • Sample Preparation:

    • Prepare triplicate samples of sterilized PAIT, PET, and PLA according to standardized surface area or mass (e.g., 4g of material).[21]

    • Prepare a negative control (e.g., high-density polyethylene) and a positive control (e.g., a known hemolytic material or water for complete hemolysis).[25]

  • Incubation:

    • Place the test and control materials in separate tubes containing the diluted blood.

    • Incubate all samples at 37°C for 3 hours with gentle inversion every 30 minutes to ensure contact.[25]

  • Measurement:

    • After incubation, centrifuge the tubes to pellet the intact red blood cells.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the concentration of free hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula:

      • % Hemolysis = [(Abs_Sample - Abs_NegControl) / (Abs_PosControl - Abs_NegControl)] * 100

    • Materials are categorized based on their hemolytic index (e.g., <2% is non-hemolytic, 2-5% is slightly hemolytic, >5% is hemolytic).[25]

In Vivo Biocompatibility Assessment: Tissue Response

In vivo tests are essential to evaluate the local tissue response to an implanted material over time, providing insights into the inflammatory cascade, wound healing, and fibrous capsule formation. The subcutaneous implantation test in a rodent model is a standard procedure.[26][27]

Subcutaneous Implantation (ISO 10993-6)

This test assesses the local pathological effects on living tissue at the implantation site. The response is evaluated through macroscopic observation and microscopic histopathological analysis.

  • Animal Model:

    • Use healthy, adult Sprague-Dawley rats (a common model for this test). All procedures must be approved by an ethics committee.[26]

  • Implant Preparation:

    • Prepare sterile, identically sized and shaped implants of PAIT, PET, and PLA. A non-toxic, non-absorbable material (e.g., medical-grade silicone) can serve as a control.

  • Surgical Procedure:

    • Anesthetize the animal. Shave and aseptically prepare the dorsal region.

    • Create small subcutaneous pockets through a midline incision.

    • Place one implant into each pocket.

    • Close the incisions with sutures. Administer analgesics post-operatively.[28]

  • Post-Operative Observation and Euthanasia:

    • Monitor the animals for signs of inflammation, infection, or distress.

    • At predetermined time points (e.g., 1, 4, and 12 weeks to assess acute, sub-chronic, and chronic responses), euthanize a subset of the animals.[26][27]

  • Analysis:

    • Macroscopic Evaluation: Examine the implantation sites for signs of inflammation, encapsulation, necrosis, or abscess formation.

    • Histopathology:

      • Excise the implant along with the surrounding tissue.

      • Fix the tissue in formalin, embed in paraffin, and section it.

      • Stain the sections (e.g., with Hematoxylin and Eosin - H&E) to visualize cell types and tissue structure.

      • A pathologist will score the tissue response based on the presence and density of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), neovascularization, and the thickness and maturity of the fibrous capsule surrounding the implant.[29]

This diagram outlines the process for evaluating the in vivo tissue response to an implanted biomaterial, from surgery to histopathological analysis.

InVivo_Workflow cluster_implant Phase 1: Implantation cluster_observe Phase 2: Observation & Collection cluster_analysis Phase 3: Evaluation i1 Prepare Sterile Implants (PAIT, PET, PLA, Control) i2 Anesthetize Animal (Rat Model) i1->i2 i3 Surgical Implantation (Subcutaneous Pockets) i2->i3 i4 Suture & Post-Op Care i3->i4 o1 Monitor Animals i4->o1 Recovery Period o2 Euthanasia at Time Points (1, 4, 12 weeks) o1->o2 o3 Excise Implant and Surrounding Tissue o2->o3 a1 Macroscopic Evaluation (Inflammation, Encapsulation) o3->a1 Gross Examination a2 Tissue Processing (Fix, Embed, Section) o3->a2 Prepare for Microscopy a4 Microscopic Analysis (Inflammatory Cells, Capsule Thickness) a1->a4 a3 Histological Staining (H&E) a2->a3 a3->a4

Caption: Workflow for Subcutaneous Implantation Study.

Comparative Data Summary

The following tables summarize the expected outcomes from the biocompatibility tests. The data for PET and PLA are based on established literature, while the data for PAIT represent a predictive profile based on analogous iodinated polymers.

Table 1: Comparative In Vitro Cytotoxicity (MTT Assay)

Polymer MaterialExtract ConcentrationExpected Cell Viability (%)Biocompatibility Classification
PAIT 100%75 - 85%Non-cytotoxic / Slightly cytotoxic
50%85 - 95%Non-cytotoxic
PET 100%> 90%Non-cytotoxic
50%> 95%Non-cytotoxic
PLA 100%> 80%Non-cytotoxic[7][9]
50%> 90%Non-cytotoxic

Note: A cell viability >70% is generally considered non-cytotoxic according to ISO 10993-5.

Table 2: Comparative In Vitro Hemocompatibility (Hemolysis Assay)

Polymer MaterialExpected Hemolysis (%)Hemolytic Classification (ASTM F756)
PAIT 2.0 - 4.0%Slightly Hemolytic
PET < 2.0%Non-Hemolytic[30]
PLA < 2.0%Non-Hemolytic[12]

Table 3: Comparative In Vivo Tissue Response (Subcutaneous Implantation at 4 Weeks)

Polymer MaterialMacroscopic ObservationFibrous Capsule ThicknessInflammatory Cell Infiltrate
PAIT No to slight erythemaModerateMild to moderate (macrophages, lymphocytes)
PET No adverse reactionThin to moderate[31]Mild (foreign body reaction)[31]
PLA No adverse reactionThin, degradingMild, resolving inflammation[12][13]

Conclusion and Expert Insights

This guide outlines the essential methodologies for a robust biocompatibility assessment of novel polymers derived from dimethyl iodoterephthalate. Based on the chemistry and existing data on analogous materials, it is anticipated that PAIT will demonstrate good overall biocompatibility, likely passing the critical thresholds for cytotoxicity. However, a slightly elevated response in hemocompatibility and in vivo inflammation assays, compared to the highly inert PET and biodegradable PLA, may be observed.

The causality for this predicted outcome lies in the potential for low-level leaching of iodine-containing monomers or oligomers. While covalently bound iodine is stable, any unreacted precursors or surface contaminants could interact with surrounding cells and tissues.[15] Therefore, rigorous material characterization (as per ISO 10993-18) to identify and quantify potential leachables is a crucial parallel activity to the biological evaluations described herein.

For researchers and drug development professionals, this comparative framework provides a logical and scientifically grounded path to validating the safety of these promising radiopaque polymers for their intended biomedical applications.

References

  • Lex, T. R., Brummel, B. R., Attia, M. F., et al. (2020). Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. Scientific Reports, 10(1), 1508. Available at: [Link]

  • Shaki, M., & Shokoohinia, Y. (2020). Evaluation of Biocompatibility of Polymers and Cytotoxicity of Injection Drugs in Shelf Life by Assay MTT Method. Academic Strive. Available at: [Link]

  • Zhang, P., Ma, X., Guo, R., et al. (2022). Polymers for Improved Delivery of Iodinated Contrast Agents. ACS Biomaterials Science & Engineering, 8(1), 1-18. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Available at: [Link]

  • Vallejo-García, J. L., Rairán-Vargas, S. J., Deb, S., & Escobar-García, D. M. (2022). Biocompatibility Assessment of Polylactic Acid (PLA) and Nanobioglass (n-BG) Nanocomposites for Biomedical Applications. Polymers, 14(12), 2323. Available at: [Link]

  • RSC Advances. (2020). Exploring the potential of polyethylene terephthalate in the design of antibacterial surfaces. RSC Publications. Available at: [Link]

  • NABI. (n.d.). Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility. North American Bio-analytical, Inc.. Available at: [Link]

  • MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. Available at: [Link]

  • Li, H., Wang, Z., Zhang, J., et al. (2020). A novel method for evaluating the dynamic biocompatibility of degradable biomaterials based on real-time cell analysis. Journal of Materials Science: Materials in Medicine, 31(5), 45. Available at: [Link]

  • Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. (2024). ResearchGate. Available at: [Link]

  • Lex, T. R., Brummel, B. R., Attia, M. F., et al. (2020). Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. Scientific Reports, 10(1). Available at: [Link]

  • Vallejo-García, J. L., Rairán-Vargas, S. J., Deb, S., & Escobar-García, D. M. (2022). Biocompatibility Assessment of Polylactic Acid (PLA) and Nanobioglass (n-BG) Nanocomposites for Biomedical Applications. ResearchGate. Available at: [Link]

  • Dobrovolskaia, M. A., Clogston, J. D., & McNeil, S. E. (2009). Method for Analysis of Nanoparticle Hemolytic Properties In Vitro. Methods in Molecular Biology, 500, 223-231. Available at: [Link]

  • Biocompatible surface modification of poly(ethylene terephthalate) focused on pathogenic bacteria: Promising prospects in biomedical applications. (n.d.). ResearchGate. Available at: [Link]

  • Zhang, P., Ma, X., Guo, R., et al. (2021). Polymers for Improved Delivery of Iodinated Contrast Agents. ACS Biomaterials Science & Engineering. Available at: [Link]

  • In vivo biocompatibility assay. (A) Subcutaneous implantation... (n.d.). ResearchGate. Available at: [Link]

  • Occurrence, cytotoxicity contribution, and formation characteristics of iodinated phenolic disinfection byproducts in drinking water. (n.d.). ResearchGate. Available at: [Link]

  • Emergo. (n.d.). ISO 10993-1 and Biocompatibility. Emergo by UL. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). PET (polyethylene terephthalate): Medical Device Material Safety Summaries. Available at: [Link]

  • Bernard, M., & Jubeli, E. (2018). Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. Biomaterials Science, 6(8), 2025-2053. Available at: [Link]

  • Modern Plastics. (n.d.). ASTM Hemolysis. Available at: [Link]

  • Pacific BioLabs. (n.d.). Biocompatibility Test Methods. Available at: [Link]

  • Grumezescu, A. M., et al. (2022). Biocompatibility and Antimicrobial Profile of Acid Usnic-Loaded Electrospun Recycled Polyethylene Terephthalate (PET)—Magnetite Nanofibers. MDPI. Available at: [Link]

  • IN VIVO BIOCOMPATIBILITY ASSESSMENT OF NATURAL POLYMERS. (n.d.). Trepo. Available at: [Link]

  • Fredman, G., et al. (2012). Development and in vivo efficacy of targeted polymeric inflammation-resolving nanoparticles. Proceedings of the National Academy of Sciences, 109(48), 19685-19690. Available at: [Link]

  • Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. (2022). Science of The Total Environment, 806(Pt 2), 150385. Available at: [Link]

  • Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films. (2021). MDPI. Available at: [Link]

  • European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Available at: [Link]

  • Safety Assessment of Modified Terephthalate Polymers as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. Available at: [Link]

  • Wikipedia. (n.d.). ISO 10993. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). effect of test parameters on material-mediated hemolysis using the ASTM F756-17 standard test method. Available at: [Link]

  • In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing. (2020). RSC Publishing. Available at: [Link]

  • Biodegradable Polylactic Acid and Its Composites: Characteristics, Processing, and Sustainable Applications in Sports. (2023). MDPI. Available at: [Link]

  • Rimsys. (2023). ISO 10993: Standards for the biologic evaluation of medical devices. Available at: [Link]

  • Poly-Plating. (n.d.). ASTM Hemolysis Study. Available at: [Link]

  • Biodegradable radiopaque iodinated poly(ester urethane)s containing poly(ε-caprolactone) blocks: synthesis, characterization, and biocompatibility. (2014). PubMed. Available at: [Link]

  • Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films. (2015). Neural Regeneration Research, 10(6), 958-962. Available at: [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (n.d.). Public Health Toxicology. Available at: [Link]

  • Iodinated polymer nanoparticles as contrast agent for spectral photon counting computed tomography. (n.d.). Biomaterials Science (RSC Publishing). Available at: [Link]

  • Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. (2020). Universidad San Francisco de Quito USFQ. Available at: [Link]

  • Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films. (n.d.). ResearchGate. Available at: [Link]

  • Zhang, P., Ma, X., Guo, R., et al. (2020). Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. Molecules, 25(23), 5533. Available at: [Link]

Sources

A Comparative Analysis of the Flame Retardancy of Brominated vs. Iodinated Terephthalates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyethylene terephthalate (PET) and its related polyesters are cornerstones of the modern materials landscape, valued for their mechanical strength, thermal stability, and chemical resistance. However, their inherent flammability presents a significant fire hazard, limiting their application in sectors with stringent safety standards, such as electronics, construction, and transportation.[1] To mitigate this risk, flame retardants (FRs) are incorporated into the polymer matrix. Among the most effective are halogenated compounds, which disrupt the combustion cycle.[2]

This guide provides a comparative analysis of two classes of halogenated flame retardants when incorporated into a terephthalate structure: the well-established brominated systems and the theoretically potent but less-explored iodinated systems. We will delve into the underlying chemical mechanisms, present supporting experimental data for brominated systems, and build a theoretical framework for the performance of their iodinated counterparts, grounded in fundamental chemical principles.

Pillar 1: The Core Mechanisms of Halogenated Flame Retardancy

The efficacy of halogenated flame retardants hinges on two primary modes of action: gas-phase inhibition and condensed-phase alteration. While both can occur, one typically predominates depending on the specific halogen and polymer substrate.

Gas-Phase Inhibition: The Radical Trap

Combustion is a self-sustaining radical chain reaction, propagated by highly energetic free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.[3] Halogenated flame retardants function by interrupting this cycle. Upon thermal decomposition, they release hydrogen halides (HX) and halogen radicals (X•), where X represents Br or I. These species act as radical scavengers, converting the highly reactive H• and OH• radicals into less reactive species and water, effectively quenching the flame.[2][3]

The critical factor governing this process is the bond dissociation energy of the carbon-halogen (C-X) bond. The flame retardant must decompose and release the halogen species at a temperature that coincides with the decomposition of the polymer matrix to be effective.[4]

Condensed-Phase Action: Building a Barrier

In the condensed phase (i.e., within the solid polymer), some flame retardants can alter the thermal degradation pathway of the polymer itself. They can promote cross-linking and the formation of a stable, insulating layer of char on the material's surface. This char layer serves a dual purpose: it insulates the underlying polymer from the heat of the flame and acts as a physical barrier, impeding the release of flammable volatile gases that fuel the fire.[5][6]

Pillar 2: Performance Evaluation of Brominated Terephthalates

Brominated flame retardants (BFRs) are widely used due to their high efficiency and cost-effectiveness. Their mechanism is predominantly centered on gas-phase inhibition.

Mechanism of Action

The Carbon-Bromine (C-Br) bond possesses a dissociation energy that allows for the release of HBr and Br• radicals at temperatures typically between 200-300°C, a range that overlaps well with the decomposition temperatures of many common polymers, including polyesters.[4] Once in the gas phase, the following radical scavenging reactions occur:

  • H• + HBr → H₂ + Br•

  • OH• + HBr → H₂O + Br•

  • Polymer• + Br• → Brominated Polymer (less reactive)

These reactions effectively remove the key propagators of the flame, slowing or extinguishing the combustion process.[3] Furthermore, the dense HBr gas can blanket the polymer surface, helping to shield it from oxygen.[4]

Experimental Data & Performance Metrics

The flame retardancy of a material is quantified using several standardized tests.

  • Limiting Oxygen Index (LOI): This test measures the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain combustion.[7][8] Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered flame retardant.[9] For unmodified PET, the LOI is approximately 21%.[1] The addition of brominated flame retardants can significantly increase this value.

  • UL-94 Vertical Burn Test: This standard classifies materials based on their self-extinguishing characteristics after being exposed to a flame.[10][11] Ratings like V-0, V-1, and V-2 are assigned, with V-0 being the highest classification, indicating that burning stops within 10 seconds on a vertical specimen with no flaming drips allowed.[10][12]

  • Cone Calorimetry: This is one of the most effective bench-scale methods for evaluating fire behavior under realistic conditions.[13] It measures key parameters like the Heat Release Rate (HRR), particularly the peak HRR (pHRR), and the Total Heat Released (THR), which are critical indicators of a material's fire hazard.[14] BFRs significantly reduce the pHRR by inhibiting combustion efficiency in the gas phase.[15]

Test Parameter Unmodified PET PET with Brominated FR (Typical)
LOI % O₂~21%[1]>27%[2]
UL-94 RatingFailsV-2 to V-0[2]
Cone Calorimeter pHRR (kW/m²)HighSignificantly Reduced[15]
THR (MJ/m²)HighReduced[15]
Table 1: Typical flame retardancy performance of PET with and without brominated flame retardants. Actual values vary based on the specific BFR and loading level.

Pillar 3: Iodinated Terephthalates - A Theoretical Perspective

While brominated flame retardants are the industry standard, fundamental chemical principles suggest that iodinated compounds could offer even higher intrinsic efficiency, albeit with significant practical challenges.

The Promise and Peril of the Carbon-Iodine Bond

The key difference between bromine and iodine lies in their respective carbon-halogen bond energies:

  • C-Br Bond Energy: ~280 kJ/mol

  • C-I Bond Energy: ~210 kJ/mol

The significantly weaker C-I bond means that iodinated flame retardants will decompose and release HI and I• radicals at a lower temperature than their brominated counterparts.

Potential Advantages:

  • Higher Efficiency: In theory, the earlier release of radical-scavenging species could interrupt the combustion cycle at its very onset, potentially leading to greater flame-retardant efficiency at lower concentrations.

  • More Effective Radical Scavenging: Iodine radicals are heavier and less electronegative than bromine radicals, which can make them more effective scavengers in certain combustion environments.

Significant Disadvantages:

  • Poor Thermal Stability: The primary drawback is that the C-I bond is often too labile. Iodinated compounds may decompose at temperatures encountered during standard polymer processing (extrusion, injection molding), which typically occur above 250°C for PET. This premature degradation can lead to discoloration of the final product, degradation of the polymer's mechanical properties, and corrosion of processing equipment.

  • Cost and Availability: Iodine is significantly rarer and more expensive than bromine, making iodinated compounds less economically viable for large-scale production.

  • Lack of Data: There is a notable scarcity of published, peer-reviewed data on the performance of iodinated terephthalates as flame retardants, indicating that the practical challenges have largely prevented their commercial development.

Comparative Summary

Feature Brominated Terephthalates Iodinated Terephthalates (Theoretical)
Primary Mechanism Gas-Phase Radical Trapping[3]Gas-Phase Radical Trapping
C-X Bond Energy ~280 kJ/mol~210 kJ/mol
Decomposition Temp. Matches many polymer processing/decomposition windows[4]Potentially too low for standard polymer processing
FR Efficiency High, well-establishedPotentially very high, but unproven in practice
Thermal Stability Generally sufficient for processingMajor concern, likely to degrade during processing
Commercial Viability High; widely used and cost-effectiveLow; high cost and significant technical hurdles
Table 2: Head-to-head comparison of key properties for brominated and iodinated terephthalates.

Visualizing the Mechanisms and Protocols

Flame Retardancy Mechanisms

G cluster_0 Combustion Cycle cluster_1 FR Intervention Fuel + O2 Fuel + O2 H•, OH• H•, OH• Fuel + O2->H•, OH• Heat H•, OH•->Fuel + O2 Propagates Flame H2O, H2 Stable Products H•, OH•->H2O, H2 Trapped by HX, X• FR-X FR-X HX, X• HX, X• FR-X->HX, X• Heat

G cluster_0 FR Action Heat Heat Polymer Polymer Volatile Fuel Volatile Fuel Polymer->Volatile Fuel Decomposition Char Layer Char Layer Polymer->Char Layer FR Promotes Charring Flame Flame Volatile Fuel->Flame Combustion Flame->Polymer Heat Feedback Char Layer->Polymer Insulates Char Layer->Volatile Fuel Blocks Fuel

Experimental Workflow: Cone Calorimetry

G cluster_0 Measured Parameters A Sample Preparation (100x100 mm specimen) B Conditioning (23°C, 50% RH) A->B C Mount Sample (Horizontal/Vertical) B->C D Expose to Heat Flux (e.g., 35 or 50 kW/m²) C->D E Ignition (Spark Igniter) D->E F Data Acquisition E->F HRR Heat Release Rate (HRR) F->HRR MLR Mass Loss Rate (MLR) F->MLR TSR Total Smoke Released (TSR) F->TSR EHC Effective Heat of Combustion (EHC) F->EHC G Analysis HRR->G MLR->G TSR->G EHC->G

Conclusion

The comparative analysis reveals a clear distinction between brominated and iodinated terephthalates as flame retardants. Brominated terephthalates are a mature, effective technology, providing robust flame retardancy primarily through a well-understood gas-phase radical scavenging mechanism. Their thermal stability is well-suited for integration into standard polyester processing workflows.

In contrast, iodinated terephthalates remain a largely theoretical proposition. While the lower C-I bond energy suggests a potential for higher intrinsic flame-retardant efficiency, this same property results in poor thermal stability, posing a critical and likely insurmountable barrier to their practical application in melt-processed polymers like PET. Until a method is developed to stabilize the C-I bond without compromising its flame-retardant activity, brominated systems will remain the halogenated flame retardant of choice for the terephthalate family. Future research should focus on quantifying the performance of novel, thermally stable iodinated structures to validate these theoretical claims.

References

  • MDPI. (n.d.). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams.
  • Danish Environmental Protection Agency. (n.d.). 1. Introduction to Brominated Flame Retardants.
  • Al-Salem, S. M., et al. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.
  • ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
  • Wikipedia. (n.d.). Limiting oxygen index.
  • Novista Group. (2022). Mechanisms of brominated flame retardant.
  • ScienceDirect. (2025). Influence of brominated flame retardant thermal decomposition products on HALS.
  • AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • SpecialChem. (2025). Fire Resistance of Plastics: Limiting Oxygen Index (LOI).
  • Professional Plastics. (n.d.). UL 94 Flame Classifications.
  • ITA Labs UK. (n.d.). Limiting Oxygen Index Testing & Analysis (LOI).
  • Wikipedia. (n.d.). UL 94.
  • Elsevier. (2002). Combustion behavior and thermal degradation properties of epoxy resins with a curing agent containing a caged bicyclic phosphate. ScienceDirect.
  • Wang, C. F., et al. (2009). Orientation effect on cone calorimeter test results to assess fire hazard of materials. Journal of Hazardous Materials.
  • Schartel, B., & Hull, T. R. (2007). Development of fire‐retarded materials—Interpretation of cone calorimeter data. Fire and Materials.
  • SpecialChem. (2025). UL 94 Flammability Standards: Vertical & Horizontal Burn.
  • Ramani, A., et al. (2014). Fire performance of brominated and halogen-free flame retardants in glass-fiber reinforced poly(butylene terephthalate). Polymer Degradation and Stability.
  • Cao, Y., et al. (2022). Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites. Frontiers in Chemistry.
  • MDPI. (2023). How Do Phosphorus Compounds with Different Valence States Affect the Flame Retardancy of PET?.
  • ResearchGate. (n.d.). Synthesis, characterization of a DOPO-based polymeric flame retardant and its application in polyethylene terephthalate.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl iodoterephthalate (DMIT) is an aromatic diester of significant interest in the synthesis of advanced polymers and specialty chemicals. As an intermediate or potential impurity in pharmaceutical manufacturing, its precise and accurate quantification is paramount to ensuring final product quality, safety, and efficacy. The development of robust analytical methods for DMIT is not merely a procedural step but a foundational requirement for process control, stability testing, and regulatory compliance.

This guide provides an in-depth comparison of two primary analytical techniques for the quantification of Dimethyl Iodoterephthalate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating systems based on international guidelines, and provide a framework for cross-validation to ensure data integrity across different analytical platforms.

The Foundation: Principles of Analytical Method Validation

The objective of any analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[1][2] Regulatory bodies, through the International Council for Harmonisation (ICH) guidelines, have established a set of core performance characteristics that must be evaluated.[3][4] These parameters form the basis of our comparison and are essential for establishing the trustworthiness of any data generated.

Key validation parameters as defined by ICH Q2(R2) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle & Rationale

Reversed-phase HPLC is a premier technique for the analysis of moderately polar, non-volatile compounds like DMIT. The molecule possesses a strong chromophore (the iodinated benzene ring) which allows for sensitive detection using a UV-Vis spectrophotometer. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. By modulating the mobile phase composition, we can achieve excellent resolution of DMIT from potential impurities.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector (Agilent 1260 Infinity II or equivalent).[6]
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC-grade Acetonitrile (ACN) and ultrapure water.
  • Dimethyl Iodoterephthalate reference standard (purity ≥99.5%).

2. Chromatographic Conditions:

  • Mobile Phase A: Ultrapure Water
  • Mobile Phase B: Acetonitrile
  • Gradient Elution: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: 240 nm (The iodinated aromatic ring is expected to have strong absorbance in this region).

3. Standard and Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh ~25 mg of DMIT reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).
  • Calibration Standards: Perform serial dilutions of the stock standard with the diluent to prepare at least five calibration standards covering the expected concentration range (e.g., 1-100 µg/mL).
  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC-UV Analysis of DMIT

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing RefStd Reference Standard Stock Stock Solution (1mg/mL) RefStd->Stock Weigh & Dissolve Sample Test Sample SampleSol Sample Solution Sample->SampleSol Weigh & Dissolve Solvent Diluent (ACN/H2O) Cal Calibration Standards Stock->Cal Serial Dilution HPLC HPLC System (C18 Column, Gradient) Cal->HPLC Inject FilteredSample Filtered Sample SampleSol->FilteredSample Filter (0.45µm) FilteredSample->HPLC Inject UV UV Detector (240 nm) HPLC->UV Elution Data Chromatographic Data UV->Data Signal Acquisition Integration Peak Areas Data->Integration Peak Integration CalCurve Calibration Curve Integration->CalCurve Plot Area vs. Conc. Quant Quantify DMIT in Sample Integration->Quant CalCurve->Quant Interpolation

Caption: HPLC-UV workflow for DMIT quantification.

Validation Strategy & Expected Performance

The proposed HPLC-UV method would be validated according to ICH Q2(R2) guidelines to establish its reliability.[1][4]

Parameter Acceptance Criterion Rationale
Specificity Peak purity > 99.0%; Baseline resolution from known impuritiesEnsures the signal is solely from DMIT, preventing overestimation.
Linearity R² ≥ 0.999Demonstrates a direct, predictable relationship between concentration and detector response.[5]
Range e.g., 1 - 100 µg/mLThe range is established by confirming accuracy, precision, and linearity.[5]
Accuracy 98.0% - 102.0% recoveryConfirms the method's ability to measure the true value. Assessed by spiking a placebo matrix.
Precision (%RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0%Guarantees consistent results over time, with different analysts and equipment.[3]
LOQ Signal-to-Noise ≥ 10; RSD ≤ 10%Defines the lowest concentration that can be reliably measured.
Robustness %RSD of results < 5%Small changes in flow rate (±0.1), temperature (±2°C), and mobile phase composition (±2%) should not significantly impact results.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS offers an orthogonal approach to HPLC, providing exceptional specificity and sensitivity. This technique is suitable for analytes that are both thermally stable and sufficiently volatile. DMIT, as a methyl ester, is expected to meet these criteria. Separation occurs in a capillary column based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer then bombards the eluted compound with electrons, causing it to fragment in a reproducible pattern (mass spectrum), which serves as a highly specific "fingerprint."

Experimental Protocol: GC-MS

1. Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a single quadrupole mass spectrometer (Agilent 8890/5977B or equivalent).[7]
  • Capillary column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[8]
  • Ultra-high purity Helium as carrier gas.
  • GC-grade Dichloromethane (DCM) or Ethyl Acetate.
  • Dimethyl Iodoterephthalate reference standard (purity ≥99.5%).

2. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 280 °C
  • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program: Initial 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.
  • MS Transfer Line Temp: 280 °C
  • Ion Source Temp: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Predicted Quantifier Ion (m/z): 320 (M⁺, molecular ion)
  • Predicted Qualifier Ions (m/z): 289 (Loss of -OCH₃), 162 (Loss of -OCH₃ and -I)

3. Standard and Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh ~25 mg of DMIT reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
  • Calibration Standards: Perform serial dilutions of the stock standard with DCM to prepare at least five standards covering the target range (e.g., 0.05 - 10 µg/mL).
  • Sample Preparation: Accurately weigh the sample and dissolve in DCM to achieve a concentration within the calibration range.
Workflow for GC-MS Analysis of DMIT

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing RefStd Reference Standard Stock Stock Solution (1mg/mL) RefStd->Stock Weigh & Dissolve Sample Test Sample SampleSol Sample Solution Sample->SampleSol Weigh & Dissolve Solvent Dichloromethane Cal Calibration Standards Stock->Cal Serial Dilution GC GC System (Capillary Column, Temp Program) Cal->GC Inject SampleSol->GC Inject MS Mass Spectrometer (EI, SIM Mode) GC->MS Elution Data Ion Chromatograms MS->Data Ion Detection Integration Peak Areas Data->Integration Peak Integration (m/z 320) Qual Confirm Identity Data->Qual Qualifier Ion Ratio Check (m/z 289, 162) CalCurve Calibration Curve Integration->CalCurve Plot Area vs. Conc. Quant Quantify DMIT in Sample Integration->Quant CalCurve->Quant Interpolation

Caption: GC-MS workflow for DMIT quantification.

Validation Strategy & Expected Performance

The GC-MS method validation leverages the inherent specificity of the mass spectrometer.

Parameter Acceptance Criterion Rationale
Specificity Correct retention time; Qualifier ion ratios within ±20% of standardMass spectrometry provides definitive identification, virtually eliminating interferences.
Linearity R² ≥ 0.995Ensures a proportional response, though detector saturation can be a concern at high concentrations.
Range e.g., 0.05 - 10 µg/mLTypically covers a lower concentration range than HPLC due to higher sensitivity.
Accuracy 95.0% - 105.0% recoveryConfirms measurement of the true value. Wider range may be acceptable for trace analysis.
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate ≤ 5.0%GC systems can have slightly higher variability than HPLC but should still be well-controlled.
LOQ Signal-to-Noise ≥ 10; RSD ≤ 15%Expected to be significantly lower (ng/mL or even pg/mL level) than HPLC-UV.
Robustness %RSD of results < 10%Small changes in oven ramp rate (±2°C/min) or flow rate (±0.1 mL/min) should not significantly impact results.

Cross-Validation and Method Comparison

Cross-validation is the formal process of comparing two validated analytical methods to demonstrate their equivalence for a given purpose.[9][10] This is critical when transferring methods between labs or when one method is intended to replace another. A set of at least 10-12 representative samples should be analyzed by both the HPLC-UV and GC-MS methods. The results should be statistically compared, for instance, by plotting the results of one method against the other and determining the correlation coefficient, or by performing a paired t-test.

Objective Comparison of HPLC-UV and GC-MS for DMIT Analysis
Attribute HPLC-UV GC-MS Senior Scientist's Insight
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass fragmentation pattern)GC-MS is the gold standard for impurity identification and trace analysis where co-elutions might be present. HPLC is often sufficient for assay of the main component.
Sensitivity (LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)For quantifying trace-level impurities or for applications in bioanalysis, GC-MS is the superior choice.
Speed Moderate (Typical run time 10-15 min)Moderate (Typical run time 10-15 min)While run times are similar, sample preparation for GC can sometimes be faster (simple dilute-and-shoot).
Cost (Capital & Running) LowerHigherThe initial investment and ongoing maintenance (ion source cleaning, vacuum pumps) for a GC-MS system are significantly higher.
Robustness Generally very robust and easy to transferCan be less robust; susceptible to matrix effects and column degradationHPLC methods are often considered the workhorses of a QC lab due to their ruggedness and ease of use.
Sample Compatibility Excellent for non-volatile and thermally labile compoundsRequires volatile and thermally stable compoundsWhile DMIT is suitable for GC, HPLC is a more versatile technique for a wider range of potential degradation products or related substances.

Conclusion

Both HPLC-UV and GC-MS are powerful, validatable techniques for the quantification of dimethyl iodoterephthalate. The choice between them is not a matter of which is "better," but which is more "fit for purpose."

  • HPLC-UV stands out as a robust, cost-effective, and reliable method ideal for routine quality control, such as assay and purity testing of the bulk substance, where concentration levels are relatively high.

  • GC-MS provides unparalleled specificity and sensitivity, making it the indispensable tool for trace-level impurity analysis, confirmatory testing, and research applications requiring definitive structural identification.

A comprehensive cross-validation study is the ultimate arbiter, ensuring that regardless of the chosen methodology, the analytical data generated is reliable, reproducible, and scientifically sound, thereby underpinning the quality and safety of the final product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Determination of Dimethyl Phthalate.
  • SIELC Technologies. (n.d.). Separation of Dimethyl terephthalate on Newcrom R1 HPLC column.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Frontiers. (n.d.). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step.
  • BenchChem. (2025). A Comparative Guide to Purity Validation of Dimethyl Terephthalate: GC-MS, HPLC, and qNMR Analysis.
  • Restek. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
  • Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl Iodoterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like dimethyl iodoterephthalate—a halogenated aromatic compound—demand a meticulous and informed approach. This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical causality and regulatory best practices. Our objective is to ensure that every step, from the laboratory bench to final disposal, is conducted with the highest degree of safety and compliance.

Hazard Profile and Immediate Safety Protocols

Before any disposal procedure is considered, a complete understanding of the compound's intrinsic hazards is paramount. Dimethyl iodoterephthalate is classified as a skin, eye, and respiratory irritant.[1] The primary risks stem from its halogenated nature and its physical form as a solid, which can create dust upon handling.

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[2] All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to prevent inhalation.[2][3]

  • First Aid in Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4]

    • Skin: Wash the affected area thoroughly with soap and water.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]

The following table summarizes the essential GHS Hazard and Precautionary statements for dimethyl iodoterephthalate, providing a quick reference for laboratory personnel.[1]

Hazard CategoryGHS CodeStatementPrecautionary Codes
Skin Corrosion/IrritationH315Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Serious Eye Damage/IrritationH319Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
Specific Target Organ ToxicityH335May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405
General Disposal Precaution P501Dispose of contents/container to an approved waste disposal plant.This is the universal code for ensuring chemical waste is managed through proper channels.

The Critical Importance of Waste Segregation

The single most important principle in the disposal of dimethyl iodoterephthalate is its classification as halogenated organic waste .[2][3][5] The presence of iodine, a halogen, fundamentally alters its disposal pathway compared to non-halogenated analogues like dimethyl terephthalate.

Causality of Segregation: Halogenated compounds cannot be disposed of with general organic waste.[6] During incineration—a common method for chemical waste destruction—halogens form acidic gases (e.g., hydrogen iodide). These require specialized alkaline scrubbers in the incinerator's exhaust system to neutralize them and prevent release into the atmosphere. Mixing halogenated and non-halogenated waste streams contaminates the entire batch, drastically increasing the cost and complexity of disposal for the entire volume.[6]

Operational Mandate:

  • Designated Waste Container: A specific, clearly labeled container for "Halogenated Organic Waste" must be used for dimethyl iodoterephthalate and any materials contaminated with it.[3][5]

  • Avoid Cross-Contamination: Never mix this waste with non-halogenated solvents (e.g., acetone, methanol, hexanes) or aqueous waste streams.[6]

Step-by-Step Disposal and Decontamination Workflow

The following protocol provides a systematic approach to waste collection and preparation for final disposal. This workflow is designed to be a self-validating system, ensuring that all forms of waste are captured and correctly categorized.

Step 1: Container Preparation

  • Select an Appropriate Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid.[6] Ensure the container is compatible with all components of the waste stream.

  • Proper Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[3][6] The label must include the full chemical name, "Dimethyl iodoterephthalate," and an accurate list of any other constituents (e.g., solvents used for rinsing).

Step 2: Collection of Waste

  • Solid Waste: Carefully transfer unwanted solid dimethyl iodoterephthalate into the designated halogenated waste container. Use tools like a dedicated spatula or scoop. Minimize dust generation during this process.

  • Contaminated Labware: Glassware and equipment that have come into contact with the compound must be decontaminated. Rinse the items with a minimal amount of a suitable organic solvent (e.g., acetone) inside a fume hood. This rinsate is now considered halogenated hazardous waste and must be collected in the designated container.[3]

  • Contaminated Disposables: All disposable items, such as gloves, weigh boats, and paper towels used for cleanup, are considered contaminated solid waste. Place them directly into the halogenated waste container.

Step 3: Finalizing for Disposal

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[6]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[6] Ensure it is within secondary containment to mitigate spills.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[3] Do not attempt to dispose of this material through standard municipal waste or down the drain.[2]

The logical flow for managing dimethyl iodoterephthalate waste from generation to disposal is visualized in the diagram below.

G Workflow for Dimethyl Iodoterephthalate Disposal cluster_generation Waste Generation Point cluster_processing Decontamination & Collection cluster_disposal Final Disposition A Unused Solid Compound F Designated & Labeled 'HALOGENATED ORGANIC WASTE' Container A->F B Contaminated Glassware D Rinse with minimal organic solvent (in fume hood) B->D C Used Gloves, Wipes, etc. C->F E Collect Rinsate D->E E->F G Store in Satellite Accumulation Area F->G H Arrange Pickup by EHS / Licensed Contractor G->H

Caption: Disposal workflow for Dimethyl Iodoterephthalate waste streams.

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate, preferably within a fume hood.

  • Containment: For solid spills, carefully sweep the material into a sealable container.[4] If appropriate, lightly moisten the material with water to prevent dust from becoming airborne, but only if it does not create an incompatible mixture.[7]

  • Cleanup: Use an inert absorbent material for any solutions.[6] Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) are considered halogenated hazardous waste and must be placed in the designated sealed container for disposal.[6]

By adhering to these rigorous protocols, you ensure not only the safety of your laboratory personnel but also maintain the integrity of our shared environment. Always prioritize the specific guidance provided in the Safety Data Sheet (SDS) from your chemical supplier as the definitive source of information.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • Dimethyl iodoterephthalate | C10H9IO4.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Proper disposal of dimethyl terephthal
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safe Handling & Disposal of Organic Substances. Science Ready.
  • Halogen
  • Halogenated Solvents in Laboratories.
  • ICSC 0262 - DIMETHYL TEREPHTHALATE.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the "Why" Behind the Protocol

Dimethyl terephthalate (DMT) is a white crystalline solid or flake commonly used in the synthesis of polyesters.[1] While not classified as acutely toxic, its physical form and chemical properties present several laboratory hazards that dictate our safety protocols. The primary risks are associated with its dust, potential for mild irritation, and combustibility under specific conditions.

The core principle of our safety protocol is risk mitigation through the prevention of exposure. The chemical itself has a low order of acute toxicity, with oral LD50 values in rats reported as greater than 3200 mg/kg.[2] However, the physical nature of DMT as a fine powder or flake means it can easily become airborne during handling.[1] Inhalation of this dust may cause respiratory tract irritation.[3]

Furthermore, finely dispersed DMT dust in the air can form explosive mixtures, a significant hazard if an ignition source is present.[1][4] The risk of a dust explosion is a critical consideration that informs not only PPE but also handling techniques and engineering controls.[1][5] While direct skin contact is not expected to cause significant irritation based on animal studies, it may be a mild irritant for sensitive individuals. Similarly, it can cause mild eye irritation.

Therefore, our selection of Personal Protective Equipment (PPE) is not merely a checklist but a comprehensive system designed to create a barrier against these specific, well-understood risks: inhalation of dust, eye contact with particulates, and to a lesser extent, skin contact.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any procedure involving Dimethyl terephthalate. The level of respiratory protection may be escalated based on the scale and nature of the work, as detailed in the workflow diagram below.

Eye and Face Protection
  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Rationale: Goggles are essential to prevent airborne dust particles from causing mechanical irritation or redness in the eyes.[1]

Skin and Body Protection
  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][2] While DMT is not a significant skin irritant, gloves prevent contamination and are part of good laboratory practice. Nitrile or butyl rubber gloves are generally suitable.

  • Lab Coat: A standard laboratory coat should be worn to protect against contamination of personal clothing.

  • Rationale: This combination of skin and body protection minimizes direct contact and prevents the transfer of the chemical outside of the laboratory.

Respiratory Protection
  • For Small-Scale Operations (e.g., weighing milligrams): If handled within a certified chemical fume hood or with adequate local exhaust ventilation that keeps airborne concentrations low, a respirator may not be required.[2]

  • For Large-Scale Operations or Inadequate Ventilation: If user operations generate visible dust clouds or if ventilation is insufficient, a NIOSH/MSHA-approved particulate filter respirator should be used.[3][5]

  • Rationale: The primary inhalation hazard is from airborne dust. Engineering controls are the first line of defense. When these are insufficient to prevent dust generation, respiratory protection is necessary to prevent irritation of the respiratory system.[3]

Operational Protocol: A Step-by-Step Guide

Safe handling is a process that begins before the container is opened and ends with proper disposal.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for damage.

  • Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and strong oxidizing agents.[2][4]

  • Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[2][6]

Step 2: Handling and Weighing (Minimizing Dust)
  • Work Area Preparation: Conduct all handling of DMT powder in an area with adequate ventilation, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust exposure.[2]

  • Grounding: Ground all equipment containing the material to prevent static discharge, which can be an ignition source for dust clouds.

  • Dispensing: Use a scoop or spatula to transfer the solid. Avoid pouring, which can generate significant dust. If appropriate, moisten the powder slightly to prevent dusting during transfer.[5]

  • Cleaning: Clean up any spills immediately by vacuuming or sweeping the material into a suitable disposal container.[2] Avoid dry sweeping that can re-aerosolize the dust. Finish cleaning by spreading water on the contaminated surface.

Step 3: Spill Response Protocol
  • Evacuate: For a large spill, evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate tools to put the spilled solid into a convenient waste disposal container. Moisten the material first to prevent dusting.[5]

  • Clean: Finish cleaning the area with soap and water.[3]

  • PPE: For large spills, personal protection should include safety goggles, a full suit, boots, gloves, and a self-contained breathing apparatus may be necessary to avoid inhalation.

Step 4: Disposal Plan
  • Waste Collection: Collect all waste material (spilled DMT, contaminated PPE, empty containers) in sealed, labeled containers for disposal.[5][7]

  • Regulatory Compliance: Dispose of the contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[8] Do not allow the product to enter drains or sewer systems.[5]

Summary of Safety and Physical Data

The following table summarizes key quantitative data for Dimethyl terephthalate, compiled from various safety data sheets.

ParameterValueSource(s)
Chemical Formula C₁₀H₁₀O₄[1][4]
Molecular Weight 194.19 g/mol [4]
Appearance White solid, crystals, or flakes[1][4]
Melting Point 140 - 143 °C[4]
Boiling Point 288 °C[4]
Flash Point 141 - 146 °C (Closed Cup)[1][2][9]
Autoignition Temp. 518 - 555 °C[1][2]
Explosion Limits Lower: 0.8% / Upper: 11.8%[2][4]
Oral LD50 (Rat) >3200 mg/kg
Water Solubility Very low / practically insoluble[1][4]

Visualized Workflow: PPE Selection for DMT Handling

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with Dimethyl terephthalate.

PPE_Workflow start Start: Handling Dimethyl Terephthalate check_scale Assess Scale of Operation start->check_scale small_scale Small Scale? (e.g., <10g, analytical weighing) check_scale->small_scale Yes large_scale Large Scale? (e.g., >10g, bulk transfer) check_scale->large_scale No check_vent Is Adequate Ventilation Available & Used? (Fume Hood / LEV) small_scale->check_vent ppe_enhanced Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Particulate Respirator large_scale->ppe_enhanced ppe_base Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat check_vent->ppe_base Yes check_vent->ppe_enhanced No (or visible dust) end_op Proceed with Operation ppe_base->end_op ppe_enhanced->end_op

Caption: PPE selection workflow for handling Dimethyl terephthalate.

References

  • SAFETY DATA SHEET Dimethyl terephthal
  • SAFETY DATA SHEET Dimethyl terephthal
  • Safety data sheet Dimethyl terephthal
  • Material Safety Data Sheet Dimethyl Terephthal
  • SAFETY DATA SHEET Dimethyl terephthalate-2,3,5,6-d4. (2024). Fisher Scientific.
  • Dimethyl terephthalate SDS, 120-61-6 Safety D
  • Safety Data Sheet Dimethyl Terephthalate (DMT). (2019). SILVER FERN CHEMICAL, INC.
  • SAFETY DATA SHEET Dimethyl terephthal
  • ICSC 0262 - DIMETHYL TEREPHTHAL
  • Dimethyl Terephthalate. (2006). Australian Industrial Chemicals Introduction Scheme.
  • Dimethyl Phthalate - SAFETY DATA SHEET. (2018). Acuity Specialty Products.
  • SIDS Initial Assessment Report for Dimethyl terephthalate. (2000).
  • Material Safety Data Sheet - Dimethyl terephthal

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.